molecular formula C21H29F3OS B1665854 AVX001 CAS No. 300553-18-8

AVX001

Cat. No.: B1665854
CAS No.: 300553-18-8
M. Wt: 386.5 g/mol
InChI Key: RBPYIYOPSGHFQG-IIFHDYRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AVX-001 is under investigation in clinical trial NCT05164393 (Phase I/iia Trial to Evaluate AVX001 Gel in Doses of 1% or 3% Compared With Vehicle Over Four Weeks of Field-directed Treatment Period in Adult Subjects With AK).
cPLA2 Inhibiting Silicone-based Gel this compound is a topical preparation composed of a silicone gel containing a docosahexaenoic acid derivative and cytosolic group IVA phospholipase A2 alpha (cytosolic phospholipase A2 group IVA;  cPLA2a;  GIVA cPLA2;  Group IVA cPLA2) inhibitor, with potential anti-inflammatory activity. Upon topical application to the affected site(s), the cPLA2 inhibiting silicone-based gel this compound binds to and inhibits the activity of cPLA2alpha. This may inhibit cPLA2alpha-mediated inflammation. cPLA2alpha catalyzes the release of arachidonic acid from glycerophospholipids and plays a key role in various inflammatory diseases. It is overexpressed in certain cancer cells and may play a key role in proliferation, migration, and chemo-resistance.
AVX-001 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
cytosolic phospholipase A2 inhibitor;  structure in first source

Properties

CAS No.

300553-18-8

Molecular Formula

C21H29F3OS

Molecular Weight

386.5 g/mol

IUPAC Name

1,1,1-trifluoro-3-[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentaenyl]sulfanylpropan-2-one

InChI

InChI=1S/C21H29F3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20(25)21(22,23)24/h3-4,6-7,9-10,12-13,16-17H,2,5,8,11,14-15,18-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,17-16+

InChI Key

RBPYIYOPSGHFQG-IIFHDYRKSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/CSCC(=O)C(F)(F)F

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC=CCSCC(=O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AVX-001;  AKH-217;  FP-025;  AVX001;  AKH217;  FP025;  AVX 001;  AKH 217;  FP 025; 

Origin of Product

United States

Foundational & Exploratory

The Cellular Effects of AVX001 on Keratinocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX001 is a small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in the production of eicosanoids, which are potent lipid mediators of inflammation.[1][2] By targeting cPLA2α, this compound has demonstrated both anti-inflammatory and anti-proliferative effects, making it a compound of interest for inflammatory skin conditions such as psoriasis and actinic keratosis.[3][4][5][6][7] This technical guide provides an in-depth summary of the cellular effects of this compound on keratinocytes, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by inhibiting the cPLA2α enzyme.[8] This enzyme is responsible for cleaving phospholipids at the sn-2 position to release free fatty acids, most notably arachidonic acid (AA).[1] AA is a precursor to a multitude of lipid signaling molecules, including prostaglandins and leukotrienes, which are key drivers of inflammation. By inhibiting cPLA2α, this compound effectively reduces the availability of AA, leading to a balanced reduction in the production of these pro-inflammatory eicosanoids.[1][9] This dual action of reducing inflammation and inhibiting the hyperproliferation of keratinocytes forms the basis of its therapeutic potential in skin diseases.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on the immortalized human keratinocyte cell line, HaCaT.

Table 1: Effect of this compound on Prostaglandin E2 (PGE2) Release in HaCaT Cells

TreatmentFold Change in PGE2 Release (vs. Vehicle)This compound ConcentrationInhibition of Stimulated PGE2 Release
TNF-α (10 ng/mL)67-fold increase--
TNF-α (10 ng/mL) + this compoundDose-dependent inhibitionIC50 of 5 µMSignificant reduction
EGF (10 ng/mL)Stimulation of PGE2 release--
EGF (10 ng/mL) + this compoundSignificant reduction5 µMAttenuated release
Stratified HaCaT cultures + EGF (1 ng/mL)-5 µMSignificant reduction

Data extracted from a study on the effects of cPLA2α inhibition.[1][8]

Table 2: Effect of this compound on Arachidonic Acid (AA) Release and Keratinocyte Proliferation

ParameterTreatmentThis compound ConcentrationOutcome
AA ReleaseEGF (10 ng/mL)5 µMAttenuated release
Cell Viability (Actively Proliferating HaCaT)This compound for 24h5 µMInhibition
Keratinocyte Proliferation (Monolayer)This compound5 µMInhibition (in absence and presence of growth factors)
Keratinocyte Proliferation (Stratified Cultures)This compound5 µMInhibition

Data extracted from a study on the effects of cPLA2α inhibition.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action in Keratinocytes

AVX001_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR MAPK MAPK EGFR->MAPK Activates cPLA2a_inactive cPLA2α (inactive) cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid Releases from phospholipids MAPK->cPLA2a_inactive Phosphorylates Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Metabolized by COX enzymes Proliferation Keratinocyte Proliferation Arachidonic_Acid->Proliferation Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->cPLA2a_active Inhibits EGF EGF EGF->EGFR

Caption: this compound inhibits cPLA2α, blocking growth factor-induced AA release and subsequent inflammation and proliferation.

Experimental Workflow: Assessing this compound's Effect on Keratinocyte Proliferation

Proliferation_Assay_Workflow start Start culture Culture HaCaT Keratinocytes start->culture treat Treat with this compound or Vehicle Control (with or without Growth Factors) culture->treat incubate Incubate for a Defined Period (e.g., 24 hours) treat->incubate assay Perform Proliferation Assay (e.g., Resazurin or Ki-67 Staining) incubate->assay measure Measure Cell Viability or Quantify Proliferating Cells assay->measure analyze Analyze and Compare Data between Treated and Control Groups measure->analyze end End analyze->end

Caption: A typical workflow for evaluating the anti-proliferative effects of this compound on keratinocytes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.[1]

Cell Culture
  • Cell Line: Immortalized human keratinocytes (HaCaT) were used.

  • Media: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

PGE2 Release Assay
  • Seeding: HaCaT cells were seeded in 24-well plates and grown to confluence.

  • Starvation: Prior to stimulation, cells were serum-starved for 24 hours.

  • Pre-treatment: Cells were pre-treated with various concentrations of this compound or vehicle control for 30 minutes.

  • Stimulation: Cells were then stimulated with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or epidermal growth factor (EGF; 10 ng/mL) for 6 hours.

  • Sample Collection: The cell culture supernatant was collected.

  • Measurement: PGE2 levels in the supernatant were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Arachidonic Acid (AA) Release Assay
  • Labeling: HaCaT cells were labeled with [3H]-arachidonic acid (0.5 µCi/mL) in serum-free media for 18 hours.

  • Washing: Cells were washed to remove unincorporated [3H]-AA.

  • Pre-treatment: Cells were pre-treated with this compound (5 µM) or vehicle for 30 minutes.

  • Stimulation: Cells were stimulated with EGF (10 ng/mL) for 30 minutes.

  • Sample Collection: The supernatant was collected.

  • Measurement: The amount of released [3H]-AA in the supernatant was measured by liquid scintillation counting.

Cell Viability and Proliferation Assays
  • Resazurin Assay (Viability):

    • Actively proliferating HaCaT cells were treated with this compound for 24 hours.

    • Resazurin solution was added to the culture medium.

    • After incubation, the fluorescence of the reduced product, resorufin, was measured to determine the number of metabolically active cells.

  • Ki-67 Staining (Proliferation in Stratified Cultures):

    • HaCaT cells were grown on porous collagen-coated membranes at the air-liquid interface for 12 days with or without this compound (5 µM) and in the presence of EGF (1 ng/mL).

    • Cultures were fixed, embedded in paraffin, and sectioned.

    • Sections were stained with an anti-Ki-67 antibody, a marker for proliferating cells.

    • The proportion of Ki-67-positive cells was quantified to determine the proliferation index.

Conclusion

The available data strongly indicate that this compound is a potent inhibitor of cPLA2α in keratinocytes. Its ability to dose-dependently reduce the release of pro-inflammatory mediators like PGE2 and to inhibit keratinocyte proliferation provides a clear cellular basis for its observed efficacy in clinical trials for inflammatory skin diseases.[1][3] The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of cPLA2α inhibition for dermatological conditions.

References

The Role of AVX001 in the Reduction of Prostaglandins and Leukotrienes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVX001 is a novel small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By targeting cPLA2α, this compound effectively curtails the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. The presented evidence underscores the potential of this compound as a therapeutic agent for a range of inflammatory disorders.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The arachidonic acid (AA) cascade is a pivotal pathway in the inflammatory process, leading to the generation of potent lipid mediators, including prostaglandins and leukotrienes. Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme that initiates this cascade by liberating AA from membrane phospholipids. Consequently, inhibiting cPLA2α presents a compelling therapeutic strategy to broadly suppress pro-inflammatory eicosanoid production.

This compound has emerged as a potent and selective inhibitor of cPLA2α.[1] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the scientific evidence for this compound's role in reducing prostaglandin and leukotriene levels.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the enzymatic activity of cPLA2α.[2][3] This inhibition prevents the release of arachidonic acid from the sn-2 position of membrane phospholipids, thereby blocking the initial step of the eicosanoid synthesis pathway. The reduction in available arachidonic acid leads to a subsequent decrease in the production of both prostaglandins and leukotrienes.

Furthermore, the inhibitory action of this compound on cPLA2α has downstream effects on other inflammatory signaling pathways. Notably, this compound has been shown to suppress the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[4][5] This dual mechanism of action—direct inhibition of eicosanoid production and modulation of inflammatory gene transcription—contributes to the robust anti-inflammatory profile of this compound.

Signaling Pathway Diagram

Arachidonic_Acid_Cascade_and_AVX001_Inhibition cluster_membrane Cell Membrane cluster_prostaglandins Prostaglandin Pathway cluster_leukotrienes Leukotriene Pathway Membrane_Phospholipids Membrane Phospholipids cPLA2a cPLA2α Membrane_Phospholipids->cPLA2a substrate Arachidonic_Acid Arachidonic Acid cPLA2a->Arachidonic_Acid releases This compound This compound This compound->cPLA2a inhibits COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX PGH2 PGH2 COX1_2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation LTA4 LTA4 LOX->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) LTA4->Leukotrienes Leukotrienes->Inflammation

This compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent production of prostaglandins and leukotrienes.

Quantitative Data on Prostaglandin and Leukotriene Reduction

Multiple studies have quantified the inhibitory effect of this compound on prostaglandin and leukotriene synthesis in various experimental models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Prostaglandin E2 (PGE2) by this compound
Cell TypeStimulusThis compound Concentration (µM)PGE2 Inhibition (%)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)1~40Hansen et al., 2020
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)10~80Hansen et al., 2020
Human Immortalized Keratinocytes (HaCaT)Tumor Necrosis Factor-α (TNF-α)1~50Hansen et al., 2020
Human Immortalized Keratinocytes (HaCaT)Tumor Necrosis Factor-α (TNF-α)10~90Hansen et al., 2020
Rat Renal Mesangial CellsInterleukin-1β (IL-1β)1090Huwiler et al., 2012[6]
Human SW982 SynoviocytesInterleukin-1β (IL-1β)1.1 (IC50)50Gabrielsen et al., 2019[7]
Table 2: In Vitro Inhibition of Leukotriene B4 (LTB4) by this compound
Cell TypeStimulusThis compound Concentration (µM)LTB4 Inhibition (%)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)A23187 (calcium ionophore)1~30Hansen et al., 2020[8]
Human Peripheral Blood Mononuclear Cells (PBMCs)A23187 (calcium ionophore)10~75Hansen et al., 2020[8]
Table 3: In Vivo Reduction of Prostaglandin E2 (PGE2) by this compound in a Murine Collagen-Induced Arthritis Model
Treatment GroupDosePGE2 Reduction (%)Reference
This compound (Prophylactic)30 mg/kg37Gabrielsen et al., 2019[7]
This compound (Therapeutic)30 mg/kg54Gabrielsen et al., 2019[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

cPLA2α Enzyme Activity Assay (Modified Dole Assay)

This assay measures the in vitro enzymatic activity of cPLA2α by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.

Protocol:

  • Substrate Preparation: Prepare mixed micelles containing 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine, unlabeled 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, and Triton X-100 in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂).

  • Enzyme and Inhibitor Preparation: Dilute purified recombinant human cPLA2α to the desired concentration in an appropriate assay buffer. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, the mixed micelle substrate, and the this compound dilution (or vehicle control). Initiate the reaction by adding the diluted cPLA2α enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a Dole reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1, v/v/v).

  • Fatty Acid Extraction: Add heptane and water to the mixture, vortex, and centrifuge to separate the phases. The upper heptane phase contains the released radiolabeled arachidonic acid.

  • Quantification: Transfer an aliquot of the heptane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle-treated controls.

Eicosanoid Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is used to quantify prostaglandins and leukotrienes in biological samples.

Protocol:

  • Sample Collection: Collect cell culture supernatants or plasma samples and immediately add an antioxidant (e.g., butylated hydroxytoluene) and an internal standard mixture (containing deuterated analogs of the eicosanoids of interest).

  • Solid-Phase Extraction (SPE): Acidify the samples (e.g., to pH 3 with formic acid) and apply them to a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent to remove interfering substances. Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each eicosanoid and its corresponding internal standard.

  • Quantification: Construct a calibration curve using known concentrations of authentic eicosanoid standards. Quantify the eicosanoids in the samples by comparing their peak area ratios to the internal standards against the calibration curve.

Luciferase Reporter Gene Assay for sPLA2 Promoter Activity

This assay is used to determine the effect of this compound on the transcriptional activity of the secretory phospholipase A2 (sPLA2) promoter, which is regulated by NF-κB.

Protocol:

  • Plasmid Construction: Clone the promoter region of the sPLA2 gene upstream of a luciferase reporter gene in a suitable expression vector (e.g., pGL3-Basic).

  • Cell Culture and Transfection: Culture an appropriate cell line (e.g., HEK293T or the cell type of interest) and transfect the cells with the sPLA2 promoter-luciferase construct. Co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Cell Treatment: After transfection, treat the cells with a pro-inflammatory stimulus (e.g., IL-1β) in the presence or absence of various concentrations of this compound.

  • Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: In a luminometer plate, add the cell lysate to a substrate for firefly luciferase and measure the luminescence. Subsequently, add a substrate for Renilla luciferase to the same well and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity relative to the unstimulated control and determine the inhibitory effect of this compound.

Experimental and Logical Workflow Visualizations

The following diagrams illustrate the workflows of key experimental procedures and the logical relationships in the mechanism of action of this compound.

In_Vitro_Eicosanoid_Inhibition_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_processing Sample Processing cluster_analysis Analysis Culture_Cells Culture Cells (e.g., PBMCs, HaCaT) Pretreat_this compound Pre-treat with this compound (or vehicle) Culture_Cells->Pretreat_this compound Stimulate Stimulate with Pro-inflammatory Agent (e.g., LPS, TNF-α) Pretreat_this compound->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Add_Internal_Std Add Internal Standards Collect_Supernatant->Add_Internal_Std SPE Solid-Phase Extraction Add_Internal_Std->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantify Quantify Prostaglandins and Leukotrienes LC_MSMS->Quantify

Workflow for determining the in vitro inhibition of eicosanoid production by this compound.

NFkB_Inhibition_Mechanism Stimulus Pro-inflammatory Stimulus (e.g., IL-1β, TNF-α) cPLA2a cPLA2α Activation Stimulus->cPLA2a IKK_Activation IKK Activation Stimulus->IKK_Activation AA_Release Arachidonic Acid Release cPLA2a->AA_Release This compound This compound This compound->cPLA2a inhibits AA_Release->IKK_Activation contributes to IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., sPLA2) NFkB_Translocation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation

Logical relationship of this compound's effect on the NF-κB signaling pathway.

Conclusion

This compound demonstrates a potent and consistent ability to reduce the production of both prostaglandins and leukotrienes across a range of in vitro and in vivo models. Its mechanism of action, centered on the inhibition of cPLA2α, provides a broad-spectrum anti-inflammatory effect by targeting the initial, rate-limiting step of the arachidonic acid cascade. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development of this compound as a promising therapeutic agent for inflammatory diseases. The dual inhibitory effect on both eicosanoid synthesis and NF-κB-mediated gene expression positions this compound as a compelling candidate for clinical investigation in various inflammatory conditions.

References

Technical Whitepaper: Discovery and Synthesis of Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the discovery, synthesis, and mechanism of action of Osimertinib (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both EGFR-sensitizing (EGFRm+) and T790M resistance mutations while sparing wild-type (WT) EGFR.[1][2] This guide includes key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction and Rationale for Discovery

Non-small-cell lung cancer (NSCLC) is frequently driven by activating mutations in the epidermal growth factor receptor (EGFR).[3] First and second-generation EGFR-TKIs, such as erlotinib and gefitinib, initially provide significant clinical benefit for patients with EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation).[2][4] However, a majority of patients eventually develop acquired resistance, leading to disease progression.[2]

The most common mechanism of this acquired resistance, accounting for approximately 60% of cases, is a secondary "gatekeeper" mutation in exon 20 of the EGFR gene, T790M.[1] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors. Furthermore, first-generation TKIs are limited by dose-dependent toxicities, such as rash and diarrhea, which are caused by the inhibition of wild-type EGFR in healthy tissues.[5]

This created a clear unmet clinical need for a novel TKI that could potently inhibit the T790M resistance mutation and sensitizing mutations, while exhibiting high selectivity over wild-type EGFR to improve the therapeutic window. The development of Osimertinib by AstraZeneca, initiated in May 2009, was a direct response to this challenge.[6] The project aimed to create a mutant-selective, irreversible inhibitor, which ultimately led to the discovery of AZD9291 (Osimertinib).[2][6]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed as an irreversible, mutant-selective EGFR inhibitor.[1] Its mechanism of action is centered on its ability to form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1][7]

Key aspects of its action include:

  • Irreversible Inhibition: The presence of a reactive acrylamide group allows for the formation of a covalent bond with Cys797, leading to sustained and irreversible inhibition of EGFR kinase activity.[8]

  • Mutant Selectivity: Osimertinib is engineered to potently inhibit EGFR isoforms with sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation.[8][9]

  • Wild-Type Sparing: Crucially, it has significantly lower activity against wild-type EGFR, which is the primary cause of dose-limiting toxicities seen with earlier-generation TKIs.[1]

By irreversibly binding to the mutant EGFR, Osimertinib blocks ATP from entering the kinase domain, thereby inhibiting autophosphorylation and preventing the activation of downstream pro-survival signaling pathways.[8] The primary pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, growth, and survival.[7][8][10][11]

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (L858R, ex19del, T790M) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P Osimertinib Osimertinib CovalentBond Osimertinib->CovalentBond CovalentBond->EGFR Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Development KinaseAssay Biochemical Kinase Assay (Determine IC50) CellAssay Cell Proliferation Assay (Determine GI50) KinaseAssay->CellAssay Confirm Cellular Activity Xenograft NSCLC Xenograft Models (e.g., H1975, PC-9) CellAssay->Xenograft Test in Animal Model PD_Study Pharmacodynamic (PD) Study (Measure pEGFR knockdown) Xenograft->PD_Study Efficacy_Study Efficacy Study (Measure tumor regression) Xenograft->Efficacy_Study Phase1 Phase I Trials (Safety & PK) PD_Study->Phase1 Efficacy_Study->Phase1 Advance to Clinic Phase3 Phase III Trials (AURA3) (Efficacy vs. Chemo) Phase1->Phase3 Establish Recommended Dose Approval Regulatory Approval (FDA) (Nov 2015) Phase3->Approval Confirm Clinical Benefit

References

The Anti-Proliferative Properties of AVX001: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), demonstrates significant anti-proliferative effects, primarily by modulating the production of eicosanoids, key signaling molecules in inflammation and cell growth. This guide provides an in-depth technical overview of the mechanisms, quantitative data, and experimental protocols supporting the anti-proliferative properties of this compound.

Core Mechanism of Action

This compound is a derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA).[1] Its primary molecular target is the enzyme cPLA2α, which plays a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid (AA) from membrane phospholipids.[1][2] Once released, AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids, including prostaglandins and leukotrienes.[3] These eicosanoids are potent mediators of inflammation and have been shown to promote cell proliferation.[3][4]

This compound competitively inhibits the activity of cPLA2α, thereby preventing the liberation of arachidonic acid and subsequently reducing the downstream production of pro-proliferative eicosanoids.[2][3] This targeted inhibition leads to a "balanced" reduction of both prostaglandins and leukotrienes, which is believed to contribute to its therapeutic efficacy and safety profile.[3] The anti-proliferative effects of this compound have been particularly noted in keratinocytes, making it a promising agent for hyperproliferative skin disorders such as psoriasis and actinic keratosis.[3][5]

Quantitative Data Summary

The anti-proliferative and anti-inflammatory efficacy of this compound has been quantified in several key in vitro studies. The following tables summarize the critical data.

Parameter Value Cell Line/System Reference
cPLA2α Inhibition (IC50)120 nMIn vitro enzyme assay[3]

Table 1: In Vitro cPLA2α Enzyme Inhibition by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound on cPLA2α enzyme activity.

Cell Line Stimulus Parameter IC50 Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)PGE2 Release5 µM[3]
HaCaT (immortalized human keratinocytes)Tumor Necrosis Factor-α (TNF-α)PGE2 ReleaseNot explicitly stated, but dose-dependent inhibition shown[3]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Release by this compound. This table presents the IC50 values for the inhibition of PGE2 release in immune and skin cells.

Cell Line Treatment Duration Parameter Concentration of this compound Effect Reference
HaCaT24 hoursCell Viability3.5 µM~20% reduction[3][6]
HaCaT24 hoursCell Viability7 µM~40% reduction[3][6]
HaCaT24 hoursCell Viability14 µM~60% reduction[3][6]

Table 3: Effect of this compound on HaCaT Keratinocyte Viability. This table summarizes the dose-dependent effect of this compound on the viability of HaCaT cells.

Cell Line Treatment Cell Cycle Phase Percentage of Cells Reference
HaCaTVehicle ControlG0/G1~55%[6]
HaCaTVehicle ControlS~30%[6]
HaCaTVehicle ControlG2/M~15%[6]
HaCaT7 µM this compoundG0/G1~65%[6]
HaCaT7 µM this compoundS~20%[6]
HaCaT7 µM this compoundG2/M~15%[6]

Table 4: Effect of this compound on Cell Cycle Distribution in HaCaT Keratinocytes. This table shows the percentage of cells in each phase of the cell cycle after treatment with this compound, indicating a G0/G1 phase arrest.

Cell Line Treatment Parameter Effect Reference
HaCaTEGF StimulationCyclin D1 mRNA expressionIncreased[3]
HaCaTEGF Stimulation + 7 µM this compoundCyclin D1 mRNA expressionSignificantly reduced compared to EGF alone[3]

Table 5: Effect of this compound on Cyclin D1 Expression in EGF-Stimulated HaCaT Keratinocytes. This table illustrates the inhibitory effect of this compound on a key cell cycle regulatory protein.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approaches, the following diagrams are provided.

AVX001_Mechanism_of_Action extracellular Pro-inflammatory Stimuli (e.g., LPS, TNF-α, EGF) cPLA2a cPLA2α extracellular->cPLA2a Activates membrane Cell Membrane Phospholipids AA Arachidonic Acid cPLA2a->AA Releases from This compound This compound This compound->cPLA2a Inhibits COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs proliferation Cell Proliferation PGs->proliferation Promotes LTs->proliferation Promotes

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and subsequent eicosanoid production, thereby reducing cell proliferation.

Experimental_Workflow start Start: Cell Culture (e.g., HaCaT keratinocytes) treatment Treatment with this compound (various concentrations) start->treatment assays Perform Assays treatment->assays viability Cell Viability Assay (Resazurin) assays->viability cell_cycle Cell Cycle Analysis (Flow Cytometry/Microscopy) assays->cell_cycle eicosanoid Eicosanoid Measurement (ELISA for PGE2) assays->eicosanoid gene_expression Gene Expression Analysis (qPCR for Cyclin D1) assays->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis eicosanoid->data_analysis gene_expression->data_analysis

Caption: A general workflow for investigating the anti-proliferative effects of this compound on cultured cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-proliferative properties.

cPLA2α Enzyme Inhibition Assay (Modified Dole Assay)

This assay determines the in vitro inhibitory activity of this compound on the cPLA2α enzyme.

  • Principle: Measures the release of radiolabeled arachidonic acid from a phospholipid substrate by cPLA2α.

  • Materials:

    • Recombinant human cPLA2α enzyme

    • Substrate mixture: 400 µM Triton X-100, 97 µM 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), 1.8 µM 14C-labeled PAPC, and 3 µM phosphatidylinositol-4,5-bisphosphate (PIP2)

    • Assay buffer: 100 mM HEPES (pH 7.5), 90 µM CaCl2, 2 mM dithiothreitol (DTT), and 0.1 mg/mL bovine serum albumin (BSA)

    • This compound at various concentrations

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a reaction tube, combine the cPLA2α enzyme with the this compound dilution (or vehicle control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/H2SO4).

    • Extract the released 14C-arachidonic acid using an organic solvent (e.g., heptane).

    • Quantify the radioactivity in the organic phase using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (Resazurin Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

  • Materials:

    • HaCaT keratinocytes

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound at various concentrations

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

    • 96-well microplates

    • Fluorescence microplate reader

  • Procedure:

    • Seed HaCaT cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

    • Add resazurin solution to each well (e.g., 10% of the well volume) and incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence of a cell-free control.

Cell Cycle Analysis by Automated Microscopy

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Principle: Cells are stained with fluorescent dyes that bind to DNA (to identify all cells and determine DNA content) and incorporate a thymidine analog (EdU) during DNA synthesis (to identify cells in S-phase). Automated microscopy and image analysis software are used to quantify the cell populations.

  • Materials:

    • HaCaT keratinocytes

    • Complete cell culture medium

    • This compound

    • 5-ethynyl-2'-deoxyuridine (EdU) labeling reagent

    • Hoechst 33342 (or DAPI) for nuclear staining

    • Fluorescent azide for EdU detection (Click-iT chemistry)

    • Fixation and permeabilization buffers

    • High-content imaging system/automated microscope

  • Procedure:

    • Seed HaCaT cells in optically clear microplates (e.g., 96- or 384-well).

    • Treat the cells with this compound or vehicle control for the desired duration (e.g., 24 hours).

    • During the final hours of treatment (e.g., last 2-4 hours), add EdU to the culture medium to label cells in S-phase.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Perform the "click" reaction by adding the fluorescent azide to covalently attach the fluorescent dye to the incorporated EdU.

    • Counterstain the nuclei with Hoechst 33342 or DAPI.

    • Acquire images using an automated microscope.

    • Use image analysis software to:

      • Identify and count the total number of nuclei (Hoechst/DAPI signal).

      • Identify and count the number of S-phase cells (EdU-positive nuclei).

      • Measure the integrated intensity of the nuclear stain to determine the DNA content and classify cells into G0/G1, S, and G2/M phases.

    • Calculate the percentage of cells in each phase of the cell cycle.

References

AVX001: A Technical Whitepaper on the Therapeutic Targeting of cPLA2α in Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. A key pathological feature is the upregulation of inflammatory mediators, including eicosanoids. Cytosolic phospholipase A2 alpha (cPLA2α) is a pivotal enzyme that initiates the eicosanoid cascade by releasing arachidonic acid (AA) from membrane phospholipids. AVX001, a selective inhibitor of cPLA2α, has emerged as a promising therapeutic agent for psoriasis.[1][2] Clinical and preclinical data indicate that this compound exerts its effects through a dual mechanism: attenuating the production of pro-inflammatory eicosanoids and directly inhibiting the hyperproliferative state of keratinocytes.[1] This document provides a detailed overview of the mechanism of action, preclinical data, clinical trial results, and key experimental methodologies related to this compound in the context of psoriasis research.

Mechanism of Action: Targeting the cPLA2α Signaling Pathway

This compound is a selective, ω-3 polyunsaturated fatty acid (PUFA) derivative that directly inhibits the enzymatic activity of cPLA2α.[1] This enzyme is responsible for cleaving phospholipids at the sn-2 position to release arachidonic acid, the primary precursor for eicosanoids—a class of potent lipid mediators including prostaglandins (PGs) and leukotrienes (LTs).[1]

In psoriasis, pro-inflammatory stimuli (e.g., cytokines like TNF-α) lead to the activation of cPLA2α in immune cells and keratinocytes.[1] The subsequent overproduction of eicosanoids, such as Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4), drives inflammation and keratinocyte proliferation, two hallmarks of psoriatic plaques.[1] By inhibiting cPLA2α, this compound blocks the release of arachidonic acid, thereby suppressing the entire downstream cascade of both cyclooxygenase (COX) and lipoxygenase (LOX) pathway metabolites.[1][3] This upstream inhibition provides a more balanced and comprehensive suppression of eicosanoids compared to NSAIDs, which only target the COX pathway.[1]

Signaling Pathway Diagram

AVX001_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa Releases cpla2 cPLA2α cpla2->phospholipids Cleaves stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) stimuli->cpla2 Activates This compound This compound This compound->cpla2 Inhibits cox COX Pathway aa->cox lox LOX Pathway aa->lox pgs Prostaglandins (e.g., PGE2) cox->pgs lts Leukotrienes (e.g., LTB4) lox->lts effects Inflammation & Keratinocyte Proliferation pgs->effects lts->effects

Caption: Mechanism of action of this compound in inhibiting the cPLA2α pathway.

Quantitative Preclinical and Clinical Data

Research has established the potency and clinical efficacy of this compound through in vitro assays and a Phase I/IIa clinical trial.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound
ParameterCell/Enzyme SystemStimulusIC50 ValueSource
cPLA2α ActivityPurified Enzyme-120 nM[1]
PGE2 ReleaseHuman PBMCsLipopolysaccharide (LPS)5 µM[1]
Cell ViabilityHuman BCC Cell Line (UWBCC1)-10 µM[4]
Table 2: Summary of Phase I/IIa Clinical Trial Results for Topical this compound
ParameterDetailsResultSource
Study Design Randomized, double-blind, placebo-controlled, dose-escalation-[1][2]
Patient Population 88 completing male patients with mild to moderate plaque psoriasis-[2][5]
Treatment Duration 4 weeks, with a 2-week follow-up-[2][6]
Dose Range 0.002% up to 5.0%-[2]
Primary Endpoint (Safety) Local Skin Reaction Adverse Events (LSRAE)Well tolerated; No grade 3-4 LSRAE observed[2][5]
Secondary Endpoint (Efficacy) Modified Psoriasis Area and Severity Index (mPASI) Reduction29% reduction in mPASI at 5% dose (Week 4)[2][5]
Secondary Endpoint (Efficacy) Post Hoc Analysis of 3% and 5% Doses Combined31% reduction in mPASI (p=0.058)[2][5]
Secondary Endpoint (Efficacy) Plaque Infiltration Reduction (3% and 5% Doses Combined)Statistically significant reduction (p=0.036)[2][5]

Key Experimental Protocols and Workflows

The anti-inflammatory and anti-proliferative properties of this compound have been characterized using established in vitro models.[1]

Inhibition of Eicosanoid Release in Human PBMCs

This assay quantifies the ability of this compound to suppress the production of pro-inflammatory eicosanoids from primary human immune cells.

  • Objective: To determine the dose-dependent inhibition of PGE2 release by this compound in stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

  • Methodology:

    • PBMC Isolation: PBMCs are isolated from healthy human donors using standard density gradient centrifugation (e.g., with Ficoll-Paque).

    • Cell Culture: Isolated PBMCs are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a defined period (e.g., 1 hour).

    • Stimulation: Inflammation is induced by adding a stimulating agent, such as Lipopolysaccharide (LPS), to the culture media.

    • Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • Quantification: The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: An IC50 value is calculated from the dose-response curve.[1]

Experimental Workflow Diagram

PBMC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pbmc_iso 1. Isolate Human PBMCs culture 2. Culture Cells pbmc_iso->culture pretreat 3. Pre-treat with this compound (Dose Range) culture->pretreat stim 4. Stimulate with LPS pretreat->stim incubate 5. Incubate stim->incubate collect 6. Collect Supernatant incubate->collect elisa 7. Quantify PGE2 (ELISA) collect->elisa calc 8. Calculate IC50 elisa->calc

Caption: Workflow for assessing this compound's inhibition of PGE2 in PBMCs.

Keratinocyte Proliferation Assay

This assay evaluates the effect of this compound on the hyperproliferation of keratinocytes, a key pathological feature of psoriasis.

  • Objective: To measure the impact of this compound on the viability and proliferation of human keratinocytes.

  • Methodology:

    • Cell Line: The immortalized human keratinocyte cell line, HaCaT, is used.[1]

    • Cell Seeding: HaCaT cells are seeded into multi-well plates at a predetermined density and allowed to adhere.

    • Treatment: Cells are treated with various concentrations of this compound. In some experiments, a growth factor like Epidermal Growth Factor (EGF) is added to stimulate proliferation.[3]

    • Incubation: Cells are incubated for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).

    • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a standard method, such as:

      • MTT Assay: Measures metabolic activity.

      • BrdU Incorporation Assay: Measures DNA synthesis.

      • Direct Cell Counting: Using a hemocytometer or automated cell counter.

    • Data Analysis: Results are expressed as a percentage of the vehicle-treated control to determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for psoriasis that addresses both the inflammatory and proliferative components of the disease.[1] By selectively inhibiting cPLA2α, it effectively reduces the production of a broad range of inflammatory eicosanoids.[1] A Phase I/IIa clinical study has demonstrated that a topical formulation of this compound is safe, well-tolerated, and shows statistically significant clinical effects in patients with mild to moderate plaque psoriasis.[2] The observed continuous improvement over the four-week treatment period suggests that longer treatment durations could yield superior efficacy.[2]

Future research should focus on larger, later-phase clinical trials to confirm these initial findings and to optimize dosing and formulation. Further investigation into the systemic potential of this compound for more severe psoriasis and other chronic inflammatory conditions is also warranted.[7]

References

The Development of AVX001: A cPLA2α Inhibitor for Inflammatory and Hyperproliferative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the development of AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α). The document is intended for researchers, scientists, and professionals in drug development, detailing the scientific rationale, key experimental findings, and clinical investigations of this compound in various disease models.

Introduction to this compound and its Target: cPLA2α

This compound is a novel small molecule therapeutic designed to specifically inhibit the activity of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in inflammatory and proliferative processes.[1][2] cPLA2α catalyzes the release of arachidonic acid (AA) from cellular membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids, including prostaglandins and leukotrienes.[1][3] These lipid mediators are key drivers of inflammation and are implicated in the pathophysiology of numerous chronic inflammatory diseases and cancers.[1][4] By inhibiting cPLA2α, this compound aims to reduce the production of these pro-inflammatory molecules, thereby mitigating disease activity.[1] The development of this compound originated from foundational research conducted at the Norwegian University of Science and Technology.[5]

Mechanism of Action: Inhibition of the cPLA2α-Mediated Inflammatory Cascade

The primary mechanism of action of this compound is the direct inhibition of the cPLA2α enzyme.[3][6] This inhibition has been shown to downregulate cytokine-stimulated prostaglandin E2 (PGE2) formation by blocking cPLA2α-dependent Nuclear Factor-kappa B (NF-κB) activation.[3][6] NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes. The inhibition of its activation by this compound represents a key aspect of the drug's anti-inflammatory effects.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. Inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α), activate cPLA2α. This leads to the release of arachidonic acid and subsequent activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory genes. This compound directly inhibits cPLA2α, thereby blocking this entire cascade.

AVX001_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) cPLA2a cPLA2α (activated) Inflammatory_Stimuli->cPLA2a cPLA2a->Membrane_Phospholipids hydrolyzes cPLA2a->Arachidonic_Acid This compound This compound This compound->cPLA2a inhibits NFkB_Pathway NF-κB Pathway Activation Arachidonic_Acid->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Pathway->Pro_inflammatory_Genes

This compound inhibits cPLA2α, blocking the inflammatory cascade.

Preclinical Development

This compound has been evaluated in several preclinical models, demonstrating its anti-inflammatory and anti-proliferative properties.

In Vitro Enzyme Inhibition

The inhibitory activity of this compound on cPLA2α was assessed using a modified Dole assay.

Table 1: In Vitro cPLA2α Inhibition by this compound

CompoundTarget EnzymeIC50 (µM)
This compoundcPLA2α0.12[3]
Inhibition of Pro-inflammatory Mediator Release

The effect of this compound on the release of PGE2 from peripheral blood mononuclear cells (PBMCs) and human keratinocytes (HaCaT) was investigated.

Table 2: Inhibition of Stimulated PGE2 Release by this compound

Cell TypeStimulusIC50 (µM)
PBMCLipopolysaccharide (LPS)5[3]
HaCaTTumor Necrosis Factor-α (TNF-α)Not specified[3]
Anti-proliferative Effects in Keratinocytes

This compound was shown to inhibit the proliferation of human keratinocytes (HaCaT cells), a key feature of psoriatic skin.

Table 3: Anti-proliferative Effect of this compound on HaCaT Cells

AssayEndpointResult
Resazurin AssayCell ViabilityDose-dependent reduction[3]
EdU IncorporationS-phase EntryInhibition[3]
Efficacy in a Murine Model of Rheumatoid Arthritis

This compound was evaluated in a collagen-induced arthritis (CIA) model in mice, a well-established model for rheumatoid arthritis.

Table 4: Efficacy of this compound in Murine Collagen-Induced Arthritis

Treatment GroupArthritis Index (AI) Reduction vs. VehiclePlasma PGE2 Reduction vs. Vehicle
This compound (30 mg/kg)Significant reduction (p < 0.005)[6]~50%[6]
AVX002 (30 mg/kg)Significant reduction (p < 0.05)[6]~50%[6]
Methotrexate (MTX)Significant reduction (p < 0.05)[6]Not specified
EnbrelSignificant reduction[2]Not significant[6]

Clinical Development

This compound has undergone clinical evaluation for the treatment of psoriasis and actinic keratosis.

Phase I/IIa Study in Psoriasis

A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study was conducted to assess the safety and efficacy of topical this compound in patients with mild to moderate plaque psoriasis.[5][7]

Table 5: Clinical Efficacy of Topical this compound in Psoriasis (4-week treatment)

DosePrimary EndpointResult
Up to 5%Safety and TolerabilityWell-tolerated with no grade 3-4 Local Skin Reaction Adverse Events (LSRAE)[7]
5%Modified Psoriasis Area and Severity Index (mPASI) Reduction29% reduction from baseline[1][7]
3% and 5% (combined, post-hoc)mPASI Reduction31% reduction (p=0.058)[1][7]
3% and 5% (combined, post-hoc)Reduction in InfiltrationStatistically significant reduction (p=0.036)[1][7]
Phase I/IIa Study in Actinic Keratosis (COAKS Trial)

A single-centre, randomized, vehicle-controlled, double-blind, parallel-group hybrid clinical trial (NCT05164393) was initiated to evaluate the tolerability, safety, and efficacy of daily field-directed topical treatment with this compound gel (1% or 3%) in participants with actinic keratosis (AK).[8][9]

Table 6: Clinical Efficacy of Topical this compound in Actinic Keratosis

DoseEfficacy EndpointResult
1% and 3%Clearance of AK target area of >50% at End of Treatment18% of patients[1]

Experimental Protocols

In Vitro cPLA2α Enzyme Inhibition Assay (Modified Dole Assay)

This assay determines the in vitro activity of cPLA2α. The protocol involves the following key steps:

  • Substrate Preparation : A mixed micelle substrate is prepared containing Triton X-100, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), 14C-labeled PAPC, and phosphatidylinositol-4,5-bisphosphate (PIP2) in a HEPES buffer.[6]

  • Enzyme Reaction : The cPLA2α enzyme is added to the substrate mix in the presence or absence of this compound.

  • Reaction Termination and Extraction : The reaction is stopped, and the released radiolabeled arachidonic acid is extracted.

  • Quantification : The amount of released arachidonic acid is quantified using scintillation counting to determine the level of enzyme inhibition.

Dole_Assay_Workflow Start Start Prepare_Substrate Prepare Mixed Micelle Substrate (with 14C-PAPC) Start->Prepare_Substrate Add_Enzyme_Inhibitor Add cPLA2α Enzyme and this compound Prepare_Substrate->Add_Enzyme_Inhibitor Incubate Incubate to Allow Enzyme Reaction Add_Enzyme_Inhibitor->Incubate Terminate_Extract Terminate Reaction and Extract Fatty Acids Incubate->Terminate_Extract Quantify Quantify Radiolabeled Arachidonic Acid Terminate_Extract->Quantify End End Quantify->End

Workflow for the in vitro cPLA2α enzyme inhibition assay.
Keratinocyte Proliferation Assay (Resazurin Assay)

This assay measures cell viability as an indicator of proliferation. The general protocol is as follows:

  • Cell Seeding : HaCaT keratinocytes are seeded in a 96-well plate and allowed to adhere.

  • Treatment : Cells are treated with varying concentrations of this compound or a vehicle control.

  • Resazurin Addition : After the treatment period, a resazurin-based solution is added to each well.

  • Incubation : The plate is incubated to allow viable, metabolically active cells to reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement : The fluorescence of resorufin is measured using a microplate reader, with the signal being proportional to the number of viable cells.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed HaCaT Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound or Vehicle Seed_Cells->Treat_Cells Add_Resazurin Add Resazurin Solution Treat_Cells->Add_Resazurin Incubate_Measure Incubate and Measure Fluorescence Add_Resazurin->Incubate_Measure End End Incubate_Measure->End

Workflow for the keratinocyte proliferation assay.
Murine Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-arthritic potential of therapeutic agents. The key steps are:

  • Immunization : Genetically susceptible mice (e.g., DBA/1J) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[10]

  • Booster Immunization : A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.[10]

  • Treatment Administration : Treatment with this compound, a comparator drug (e.g., Methotrexate, Enbrel), or vehicle is initiated either prophylactically (before or at the time of the booster) or therapeutically (after the onset of arthritis).[2][6]

  • Disease Assessment : The severity of arthritis is monitored regularly by scoring paw swelling and inflammation (Arthritis Index).[2][6]

  • Histopathological and Biomarker Analysis : At the end of the study, joints are collected for histological examination of inflammation and damage, and blood samples are analyzed for inflammatory biomarkers like PGE2.[2][6]

CIA_Model_Workflow Start Start Immunization Day 0: Primary Immunization (Collagen + CFA) Start->Immunization Booster Day 21: Booster Immunization (Collagen + IFA) Immunization->Booster Treatment Initiate Treatment (Prophylactic or Therapeutic) Booster->Treatment Monitoring Regular Monitoring of Arthritis Index Treatment->Monitoring Analysis End of Study: Histopathology and Biomarker Analysis Monitoring->Analysis End End Analysis->End

Workflow for the murine collagen-induced arthritis model.

Conclusion

The development of this compound represents a targeted approach to treating inflammatory and hyperproliferative diseases by inhibiting the key enzyme cPLA2α. Preclinical studies have demonstrated its potent anti-inflammatory and anti-proliferative effects, which have been translated into promising results in early-phase clinical trials for psoriasis and actinic keratosis. The mechanism of action, involving the suppression of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. Further clinical development is warranted to fully establish the efficacy and safety of this compound as a novel treatment option for patients with these conditions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of AVX001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX001 is an experimental therapeutic agent identified as a potent and selective inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α).[1][2] This enzyme, cPLA2α, plays a pivotal role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids.[3] The liberated arachidonic acid is subsequently metabolized into various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1] By inhibiting cPLA2α, this compound effectively curtails the production of these inflammatory mediators, and has also been shown to suppress aberrant keratinocyte hyperproliferation.[1][4] These characteristics position this compound as a promising candidate for the treatment of various inflammatory and hyperproliferative disorders, such as psoriasis and rheumatoid arthritis.[2][4]

This document provides detailed protocols for key in vitro experiments to characterize the activity and efficacy of this compound. The included methodologies cover the direct assessment of its enzymatic inhibition, its effects on cellular inflammatory responses, and its anti-proliferative activity.

Mechanism of Action: cPLA2α Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the cPLA2α enzyme.[1] The following diagram illustrates the signaling pathway and the point of intervention for this compound.

cPLA2a_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptor ProInflammatory_Stimuli->Receptor MAPK_Pathway MAPK Signaling (e.g., ERK, p38) Receptor->MAPK_Pathway cPLA2a_inactive cPLA2α (inactive) MAPK_Pathway->cPLA2a_inactive Phosphorylation cPLA2a_active cPLA2α-P (active) cPLA2a_inactive->cPLA2a_active Membrane_Phospholipids Membrane Phospholipids cPLA2a_active->Membrane_Phospholipids Hydrolysis Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation This compound This compound This compound->cPLA2a_active Inhibition

Caption: cPLA2α signaling pathway and this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound from various studies.

Table 1: cPLA2α Enzymatic Inhibition

CompoundAssay TypeIC50 (ΧI(50))Source
This compoundMixed Micelle Assay0.0072 (mole fraction)[5]
This compoundVesicular Assay~120 nM[6]

Table 2: Inhibition of Arachidonic Acid (AA) and Prostaglandin E2 (PGE2) Release

Cell TypeStimulantMeasured ProductIC50Source
SW982 SynoviocytesIL-1βAA Release1.1 µM (at 24h)[5]
Renal Mesangial CellsIL-1βPGE2 SynthesisPotent Suppression[6]

Experimental Workflow Overview

The general workflow for the in vitro characterization of this compound is depicted below.

Experimental_Workflow cluster_assays In Vitro Assays Enzyme_Assay cPLA2α Enzyme Activity Assay Data_Analysis_IC50 Data Analysis: IC50 Determination Enzyme_Assay->Data_Analysis_IC50 Determine IC50 AA_Release Arachidonic Acid Release Assay Data_Analysis_Inhibition Data Analysis: Quantify Cellular Effects AA_Release->Data_Analysis_Inhibition Quantify Inhibition PGE2_Assay PGE2 Measurement (ELISA) PGE2_Assay->Data_Analysis_Inhibition Quantify Inhibition Proliferation_Assay Keratinocyte Proliferation Assay Proliferation_Assay->Data_Analysis_Inhibition Assess Anti-proliferative Effect AVX001_Prep Prepare this compound Stock and Working Solutions AVX001_Prep->Enzyme_Assay AVX001_Prep->AA_Release AVX001_Prep->PGE2_Assay AVX001_Prep->Proliferation_Assay Cell_Culture Culture Relevant Cell Lines (e.g., Keratinocytes, Synoviocytes) Cell_Culture->AA_Release Cell_Culture->PGE2_Assay Cell_Culture->Proliferation_Assay

Caption: General experimental workflow for this compound in vitro testing.

Detailed Experimental Protocols

cPLA2α Enzyme Activity Assay (Mixed Micelle Assay)

This protocol is adapted from methodologies described for measuring cPLA2α activity using a mixed micelle substrate.[1][5]

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of cPLA2α.

Materials:

  • Recombinant human cPLA2α enzyme

  • 1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine ([14C]PAPC)

  • Unlabeled 1-palmitoyl-2-arachidonoyl-phosphatidylcholine (PAPC)

  • Triton X-100

  • Assay Buffer: 100 mM HEPES (pH 7.4), 1 mg/mL BSA, 4 mM CaCl2, 10 mM dithiothreitol (DTT)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Dole's Reagent (isopropanol:heptane:1M H2SO4, 40:10:1)

  • n-heptane

  • Silica gel powder

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare Mixed Micelles:

    • In a glass tube, combine unlabeled PAPC and [14C]PAPC.

    • Dry the lipids under a stream of nitrogen gas.

    • Resuspend the lipid film in a solution of Triton X-100 (e.g., 0.00125%) by vigorous vortexing for 2 minutes, followed by sonication for 5 minutes in a water bath to form mixed micelles.

  • Prepare this compound Dilutions:

    • Prepare a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer, the desired concentration of this compound or vehicle, and the mixed micelle substrate.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the recombinant cPLA2α enzyme.

    • Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding Dole's reagent.

    • Add n-heptane and water, and vortex thoroughly to partition the lipids.

    • Centrifuge to separate the phases.

  • Quantification of Released [14C]Arachidonic Acid:

    • Transfer the upper heptane layer to a new tube containing silica gel powder to remove any remaining phospholipids.

    • Vortex and centrifuge.

    • Transfer an aliquot of the heptane supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Arachidonic Acid Release Assay

This protocol outlines a method to measure the effect of this compound on stimulated arachidonic acid release from cultured cells.

Objective: To assess the ability of this compound to inhibit the release of arachidonic acid in a cellular context.

Materials:

  • Human cell line (e.g., SW982 synoviocytes)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [3H]Arachidonic Acid

  • Pro-inflammatory stimulus (e.g., IL-1β)

  • This compound stock solution

  • Phosphate Buffered Saline (PBS)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Seeding and Labeling:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Label the cells by incubating them with [3H]Arachidonic Acid in the culture medium for 18-24 hours.

  • Wash and Pre-treatment:

    • Wash the cells twice with PBS to remove unincorporated [3H]Arachidonic Acid.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.

  • Stimulation:

    • Add the pro-inflammatory stimulus (e.g., IL-1β) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Quantification:

    • Transfer an aliquot of the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity to quantify the released [3H]Arachidonic Acid.

  • Data Analysis:

    • Calculate the percentage of inhibition of stimulated arachidonic acid release for each this compound concentration.

    • Determine the IC50 value as described in the previous protocol.

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol describes the quantification of PGE2 in cell culture supernatants using a competitive ELISA kit.

Objective: To measure the effect of this compound on the production of a key downstream metabolite of arachidonic acid.

Materials:

  • Human cell line (e.g., renal mesangial cells, keratinocytes)

  • Cell culture medium

  • Pro-inflammatory stimulus (e.g., IL-1β)

  • This compound stock solution

  • Commercial PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β) and incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cell debris.

  • PGE2 ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to a plate pre-coated with an anti-PGE2 antibody.

      • Adding a fixed amount of HRP-conjugated PGE2.

      • Incubating to allow competition between the sample/standard PGE2 and the HRP-conjugated PGE2 for antibody binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution and incubating to develop color.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.

    • Determine the percentage of inhibition of PGE2 production for each this compound concentration.

Keratinocyte Proliferation Assay (Crystal Violet Assay)

This protocol is for assessing the anti-proliferative effects of this compound on keratinocytes.

Objective: To determine if this compound can inhibit the proliferation of keratinocytes, a key feature of psoriatic plaques.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Keratinocyte growth medium

  • Growth factors (e.g., EGF)

  • This compound stock solution

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Solubilization Solution (e.g., 1% SDS in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed keratinocytes in a 96-well plate at a low density and allow them to adhere.

  • Treatment:

    • Treat the cells with various concentrations of this compound or vehicle control in the presence of growth factors to stimulate proliferation.

    • Incubate for a period that allows for cell division (e.g., 48-72 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol) for 15 minutes.

    • Remove the fixative and air dry the plate.

    • Add Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

  • Quantification:

    • Add the Solubilization Solution to each well to dissolve the stain.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the cell number.

    • Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the stimulated control.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro evaluation of this compound. By systematically assessing its direct enzymatic inhibition, its impact on cellular inflammatory pathways, and its anti-proliferative effects, researchers can gain a comprehensive understanding of the therapeutic potential of this cPLA2α inhibitor. The provided data and workflows serve as a valuable resource for scientists engaged in the research and development of novel anti-inflammatory and anti-proliferative agents.

References

Application Notes and Protocols for In Vivo Administration of AVX001 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of AVX001 in mice, based on established experimental models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a potent and selective inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α).[1][2][3] This enzyme plays a crucial role in the inflammatory process by catalyzing the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins.[2][4] By inhibiting cPLA2α, this compound effectively reduces the production of these inflammatory mediators, making it a promising therapeutic agent for inflammatory diseases.[2][5] Preclinical studies in mouse models of collagen-induced arthritis (CIA) have demonstrated that this compound can significantly ameliorate disease progression, highlighting its potential as a disease-modifying anti-rheumatic drug.[1][6]

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the cPLA2α enzyme.[2][4] This inhibition prevents the release of arachidonic acid from membrane phospholipids. Consequently, the downstream production of prostaglandins, such as PGE2, via the cyclooxygenase (COX) pathway is suppressed.[1][2] This targeted inhibition of a key inflammatory pathway underscores the therapeutic potential of this compound in various inflammatory conditions.[4][5]

AVX001_Mechanism_of_Action cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) cPLA2a cPLA2α Inflammatory_Stimuli->cPLA2a activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid cPLA2a->Arachidonic_Acid releases This compound This compound This compound->cPLA2a inhibits COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation promotes

This compound Mechanism of Action

In Vivo Administration Protocols

The following protocols are based on studies conducted in a collagen-induced arthritis (CIA) model in male DBA/1 mice.[1]

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Syringes (1 ml) with 27-gauge needles

  • Male DBA/1 mice (8-10 weeks old)

Dosing and Administration

Vehicle Preparation: The vehicle used for this compound administration is 100% DMSO.[1]

Drug Formulation: Prepare the required concentration of this compound in 100% DMSO. The selection of doses of 10 mg/kg and 30 mg/kg body weight was based on reported anti-inflammatory effects of structurally similar cPLA2α inhibitors.[1]

Administration Route: Administer this compound via intraperitoneal (IP) injection.[1]

Experimental Protocols

Two primary experimental models have been described for evaluating this compound in the CIA mouse model: a prophylactic and a therapeutic model.[1]

3.3.1. Prophylactic Treatment Protocol

This protocol aims to assess the ability of this compound to prevent or delay the onset of arthritis.

  • Animal Model: Collagen-Induced Arthritis (CIA) in male DBA/1 mice.

  • Induction of Arthritis: Arthritis is induced by an initial immunization with type II collagen on day 0, followed by a booster injection on day 21.[1]

  • Treatment Initiation: Treatment with this compound begins one hour prior to the second immunization with type II collagen.[1]

  • Dosing Regimen:

    • Administer this compound daily for the first 4 days of treatment.

    • Subsequently, administer this compound every second day until the termination of the study.[1]

3.3.2. Therapeutic Treatment Protocol

This protocol is designed to evaluate the efficacy of this compound in treating established arthritis.

  • Animal Model: Collagen-Induced Arthritis (CIA) in male DBA/1 mice.

  • Induction of Arthritis: Same as the prophylactic model.

  • Treatment Initiation: Treatment with this compound begins after the clinical signs of arthritis are evident.

  • Dosing Regimen:

    • Administer this compound daily for the first 4 days of treatment.

    • Subsequently, administer this compound every second day until the termination of the study.[1]

Experimental_Workflow Day0 Day 0 Primary Collagen Immunization Day21 Day 21 Booster Collagen Immunization Day0->Day21 21 days Prophylactic_Treatment Prophylactic Treatment Start (1h prior to booster) Day21->Prophylactic_Treatment Therapeutic_Treatment Therapeutic Treatment Start (Onset of clinical signs) Day21->Therapeutic_Treatment Arthritis Development Dosing_Schedule Dosing Schedule: - Daily for first 4 days - Every other day until end of study Prophylactic_Treatment->Dosing_Schedule Therapeutic_Treatment->Dosing_Schedule Endpoint_Analysis Endpoint Analysis: - Arthritis Index - Histopathology - Plasma PGE2 levels Dosing_Schedule->Endpoint_Analysis

In Vivo Experimental Workflow

Data Presentation

The efficacy of this compound in the CIA mouse model was evaluated based on the Arthritis Index (AI) and plasma PGE2 levels.

Summary of In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Administration RouteTreatment ModelOutcomeReference
This compound10IPProphylacticSignificant reduction in Arthritis Index[1]
This compound30IPProphylacticSignificant reduction in Arthritis Index (more prominent effect)[1]
This compound30IPTherapeuticSignificant reduction in Arthritis Index[1]
Methotrexate (MTX)0.3IPProphylacticSignificant reduction in Arthritis Index[1]
Enbrel25IPTherapeuticSignificant reduction in Arthritis Index[1]
Summary of Biomarker Data (Plasma PGE2 Levels)
Treatment GroupDose (mg/kg)Treatment ModelPGE2 Reduction vs. VehicleSignificanceReference
This compound10Prophylactic50%p < 0.005[1]
This compound30Prophylactic37%Not significant[1]
This compound30Therapeutic54%p < 0.005[1]
Methotrexate (MTX)0.3Prophylactic52%p < 0.05[1]
Enbrel25Therapeutic19%Not significant[1]

Pharmacokinetics

Conclusion

This compound has demonstrated significant anti-inflammatory and disease-modifying effects in a mouse model of rheumatoid arthritis.[1][6] The provided protocols for prophylactic and therapeutic administration can serve as a valuable starting point for further preclinical evaluation of this compound in various inflammatory disease models. The inhibitory action of this compound on cPLA2α and the subsequent reduction in PGE2 levels confirm its targeted mechanism of action.[1] Further investigation into the pharmacokinetics of this compound will be crucial for its clinical translation.

References

Application Notes and Protocols for AVX001 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1][2] cPLA2α catalyzes the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes.[1] These lipid mediators are critically involved in inflammation and cell proliferation.[1][3] By inhibiting cPLA2α, this compound effectively reduces the production of these pro-inflammatory and pro-proliferative molecules, making it a promising therapeutic agent for inflammatory diseases such as psoriasis and rheumatoid arthritis.[1][2]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The described methods include assays for measuring the inhibition of arachidonic acid release, prostaglandin E2 (PGE2) production, and cell proliferation. Additionally, best practices for cell culture and assay execution are outlined to ensure data accuracy and reproducibility.

Mechanism of Action of this compound

This compound is a derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA).[4] It directly binds to and inhibits the enzymatic activity of cPLA2α.[5] This inhibition prevents the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. Consequently, the downstream synthesis of various eicosanoids via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways is suppressed.[1] Studies have also indicated that the anti-inflammatory effects of this compound may involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[2][5][6]

Data Presentation

Table 1: In Vitro Inhibition of cPLA2α Activity by this compound
CompoundIC50 (nM)Assay SystemReference
This compound120 ± 58In vitro mixed micelle assay[7]
AVX002126 ± 37In vitro mixed micelle assay[7]
AACOCF3>1000In vitro mixed micelle assay[7]
DHAInactiveIn vitro mixed micelle assay[7]
Table 2: Effect of this compound on Stimulated PGE2 Release
Cell TypeStimulantThis compound IC50Reference
Human PBMCLPS (10 ng/mL)5 µM[1]
HaCaTTNF-α (10 ng/mL)~1 µM[1]
SW982 SynoviocytesIL-1β (10 ng/mL)1.1 µM (for AA release)[2]
Table 3: Effect of this compound on Keratinocyte (HaCaT) Proliferation
TreatmentConcentrationEffectReference
This compound1-10 µMDose-dependent inhibition of cell viability[1][3]
This compound + EGF (30 ng/mL)7 µMInhibition of EGF-induced proliferation (S-phase entry)[3]
This compound5 µMInhibition of proliferation in stratified cultures[1]

Experimental Protocols

Best Practices for Cell-Based Assays

To ensure the generation of high-quality and reproducible data, the following best practices should be adhered to:

  • Cell Line Authentication: Regularly authenticate cell lines using methods such as short tandem repeat (STR) profiling.

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination.

  • Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.[1]

  • Assay Optimization: Optimize cell seeding density, stimulation time, and compound treatment duration for each specific assay and cell line.

  • Use of Controls: Include appropriate positive, negative, and vehicle controls in every experiment.

  • Reagent Quality: Use high-quality reagents and maintain consistency in batches and suppliers.

  • Pipetting Technique: Employ proper pipetting techniques to minimize variability.

  • Data Analysis: Utilize appropriate statistical methods for data analysis.

Protocol 1: [³H]-Arachidonic Acid Release Assay

This assay measures the ability of this compound to inhibit the release of arachidonic acid from the cell membrane of cultured cells.

Materials:

  • Cell line of interest (e.g., HaCaT or SW982 cells)

  • Complete cell culture medium

  • [³H]-Arachidonic Acid (specific activity ~100 Ci/mmol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Stimulant (e.g., EGF, IL-1β, or TNF-α)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Labeling with [³H]-Arachidonic Acid: a. The following day, replace the culture medium with a serum-free medium containing 0.1-0.5 µCi/mL [³H]-arachidonic acid and 1% fatty acid-free BSA. b. Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for the incorporation of the radiolabel into the cell membranes.

  • Washing: a. After the labeling period, carefully aspirate the labeling medium. b. Wash the cells three times with a wash buffer (e.g., serum-free medium containing 1% fatty acid-free BSA) to remove unincorporated [³H]-arachidonic acid.

  • Pre-incubation with this compound: a. Add serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO) to the wells. b. Pre-incubate for 30-60 minutes at 37°C.

  • Stimulation: a. Add the stimulant (e.g., 100 ng/mL EGF) to the wells and incubate for the optimized duration (e.g., 30-60 minutes) at 37°C.[1]

  • Sample Collection: a. After stimulation, carefully collect the supernatant from each well. b. Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: a. Add a portion of the supernatant and the cell lysate to separate scintillation vials containing a scintillation cocktail. b. Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of [³H]-arachidonic acid released using the following formula: % Release = (CPM in supernatant) / (CPM in supernatant + CPM in cell lysate) * 100 b. Plot the percentage of release against the concentration of this compound to determine the IC50 value.

Protocol 2: Prostaglandin E2 (PGE2) ELISA

This protocol describes the measurement of PGE2 levels in cell culture supernatants to assess the inhibitory effect of this compound on the COX pathway downstream of cPLA2α.

Materials:

  • Cell line of interest (e.g., human PBMC or HaCaT cells)

  • Complete cell culture medium

  • Stimulant (e.g., LPS or TNF-α)

  • This compound

  • Commercial PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 96-well plates at the desired density. b. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. c. Pre-incubate for 1-2 hours at 37°C. d. Add the stimulant (e.g., 10 ng/mL LPS for PBMC, 10 ng/mL TNF-α for HaCaT) and incubate for 24-72 hours.[1]

  • Supernatant Collection: a. After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the cells. b. Carefully collect the supernatant for PGE2 measurement. Supernatants can be stored at -80°C if not used immediately.

  • PGE2 Measurement: a. Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the following steps: i. Addition of standards and samples to the antibody-coated plate. ii. Incubation with a PGE2-HRP conjugate. iii. Washing steps to remove unbound reagents. iv. Addition of a substrate solution. v. Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: a. Generate a standard curve using the provided PGE2 standards. b. Calculate the concentration of PGE2 in each sample based on the standard curve. c. Plot the PGE2 concentration against the concentration of this compound to determine the IC50 value.

Protocol 3: Cell Proliferation/Viability Assay (Resazurin-Based)

This assay assesses the effect of this compound on cell proliferation and viability by measuring the metabolic activity of the cells.

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 3,000 cells/well for HaCaT) to allow for proliferation over the course of the experiment.[8]

  • Treatment: a. Allow the cells to adhere and grow for 24-48 hours. b. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. c. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • Resazurin Addition: a. Add resazurin solution to each well to a final concentration of 10% of the culture volume. b. Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: a. Measure the fluorescence at an excitation wavelength of 544-560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.

  • Data Analysis: a. Subtract the background fluorescence (from wells with medium and resazurin but no cells). b. Express the results as a percentage of the vehicle-treated control. c. Plot the percentage of viability/proliferation against the concentration of this compound.

Mandatory Visualizations

AVX001_Mechanism_of_Action cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid (AA) MembranePhospholipids->ArachidonicAcid Hydrolysis cPLA2 cPLA2α cPLA2->MembranePhospholipids This compound This compound This compound->cPLA2 Inhibition COX COX-1/2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Leukotrienes->Inflammation

Caption: Mechanism of action of this compound.

Experimental_Workflow_AA_Release Start Seed Cells in 24-well Plate Label Label with [³H]-Arachidonic Acid (18-24h) Start->Label Wash Wash Cells (3x) Label->Wash Pretreat Pre-treat with this compound (30-60 min) Wash->Pretreat Stimulate Stimulate with Agonist (30-60 min) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysate Stimulate->Collect Quantify Scintillation Counting Collect->Quantify Analyze Calculate % AA Release Quantify->Analyze

Caption: Workflow for the [³H]-Arachidonic Acid Release Assay.

cPLA2_NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor cPLA2 cPLA2α Receptor->cPLA2 Activation IKK IKK Complex Receptor->IKK Activation AA Arachidonic Acid cPLA2->AA Release This compound This compound This compound->cPLA2 Inhibition AA->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression

Caption: this compound's potential influence on the NF-κB signaling pathway.

References

Application Notes and Protocols for AVX001 Treatment of SW982 Synoviocyte Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the use of AVX001, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with the human SW982 synoviocyte cell line. SW982 cells, derived from a synovial sarcoma, are a widely utilized in vitro model for studying the inflammatory processes of rheumatoid arthritis (RA) due to their expression of key inflammatory mediators. This compound targets the cPLA2α enzyme, which plays a crucial role in the inflammatory cascade by releasing arachidonic acid (AA) from cell membranes, a precursor for prostaglandins and leukotrienes.[1][2] This document offers detailed experimental procedures, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.

Cell Line Information

  • Cell Line: SW982

  • Origin: Human synovial sarcoma[1]

  • Morphology: Mixed

  • Growth Properties: Adherent

  • Applications: A model for studying rheumatoid arthritis, inflammation, and cancer.[1]

This compound Information

  • Target: Cytosolic phospholipase A2α (cPLA2α)

  • Mechanism of Action: this compound inhibits the enzymatic activity of cPLA2α, thereby blocking the release of arachidonic acid from membrane phospholipids. This reduction in available arachidonic acid leads to decreased production of downstream pro-inflammatory eicosanoids, such as prostaglandin E2 (PGE2).[1][2]

Data Presentation

The following tables summarize the expected quantitative outcomes of treating SW982 cells with this compound.

Table 1: Effect of this compound on Arachidonic Acid (AA) Release in IL-1β-Stimulated SW982 Cells

Treatment ConditionThis compound Concentration (µM)% Inhibition of AA Release (Mean ± SD)IC50 (µM)
IL-1β (10 ng/mL)00 ± 5.0\multirow{5}{*}{1.1}
IL-1β + this compound0.115 ± 4.2
IL-1β + this compound1.048 ± 6.1
IL-1β + this compound10.085 ± 7.5
IL-1β + this compound25.092 ± 4.8

Data is representative based on published findings for this compound in SW982 cells.[1]

Table 2: Effect of a cPLA2α Inhibitor (AVX002, similar to this compound) on Prostaglandin E2 (PGE2) Production in TNF-α-Stimulated SW982 Cells

Treatment ConditionInhibitor Concentration (µM)PGE2 Concentration (ng/mL) (Mean ± SD)% Inhibition of PGE2 Production
Untreated Control052.6 ± 5.7-
TNF-α (10 ng/mL)0265.5 ± 18.70
TNF-α + Inhibitor0.63188.5 ± 15.229.0
TNF-α + Inhibitor1.25130.1 ± 11.951.0
TNF-α + Inhibitor2.587.6 ± 9.867.0
TNF-α + Inhibitor5.061.1 ± 7.377.0

Data is representative of a similar cPLA2α inhibitor, AVX002, in SW982 cells.

Table 3: Effect of a cPLA2α Inhibitor on SW982 Cell Viability (MTT Assay)

Treatment ConditionInhibitor Concentration (µM)% Cell Viability (Mean ± SD)
Untreated Control0100 ± 5.0
Vehicle Control (0.1% DMSO)098 ± 4.5
Inhibitor197 ± 5.2
Inhibitor1095 ± 6.1
Inhibitor2593 ± 5.8
Inhibitor5088 ± 7.3

Experimental Protocols

SW982 Cell Culture and Maintenance

Materials:

  • SW982 cells

  • Leibovitz's L-15 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS and 1% Pen-Strep.

  • Cell Thawing: Thaw cryopreserved SW982 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Routine Culture: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks at a 1:3 to 1:4 split ratio.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cell Viability Assay (MTT Assay)

Materials:

  • SW982 cells

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader

Procedure:

  • Seed SW982 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.1%.

  • Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a plate reader.

Arachidonic Acid (AA) Release Assay

Materials:

  • SW982 cells

  • 24-well cell culture plates

  • [3H]-Arachidonic Acid

  • This compound stock solution

  • Recombinant human IL-1β

  • Scintillation counter and scintillation fluid

Procedure:

  • Seed SW982 cells in a 24-well plate and grow to confluency.

  • Label the cells by incubating with [3H]-Arachidonic Acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

  • Wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [3H]-AA.

  • Pre-incubate the cells with various concentrations of this compound in serum-free medium for 1-2 hours.

  • Stimulate the cells with IL-1β (10 ng/mL) for the desired time period (e.g., 24 hours).

  • Collect the supernatant and centrifuge to remove any detached cells.

  • Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

  • Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity of the cell lysate to determine the total incorporated [3H]-AA.

  • Calculate the percentage of AA release as (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) x 100.

Prostaglandin E2 (PGE2) Measurement (ELISA)

Materials:

  • SW982 cells

  • 24-well cell culture plates

  • This compound stock solution

  • Recombinant human TNF-α or IL-1β

  • PGE2 ELISA kit

  • Plate reader

Procedure:

  • Seed SW982 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Replace the medium with serum-free medium and pre-incubate with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Normalize the PGE2 concentration to the total protein content of the cells in each well, if necessary.

Visualizations

Signaling Pathway of cPLA2α in SW982 Synoviocytes

cPLA2a_Signaling_Pathway IL1R IL-1R MAPK MAPK (p38, ERK) IL1R->MAPK Activates TNFR TNF-R TNFR->MAPK Activates TLR TLR2/6 TLR->MAPK Activates cPLA2a cPLA2α (inactive) cPLA2a_active cPLA2α-P (active) cPLA2a->cPLA2a_active Membrane Membrane Phospholipids cPLA2a_active->Membrane Hydrolyzes MAPK->cPLA2a Phosphorylates AA Arachidonic Acid (AA) Membrane->AA Releases COX2 COX-2 AA->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation This compound This compound This compound->cPLA2a_active Inhibits IL1b IL-1β IL1b->IL1R TNFa TNF-α TNFa->TNFR TLR_ligand TLR Ligands TLR_ligand->TLR

Caption: cPLA2α signaling pathway in synoviocytes.

Experimental Workflow for Evaluating this compound in SW982 Cells

Experimental_Workflow start Start culture_cells Culture SW982 Cells start->culture_cells seed_plates Seed Cells into 96-well & 24-well Plates culture_cells->seed_plates treat_cells Treat Cells with this compound +/- Inflammatory Stimulus (IL-1β or TNF-α) seed_plates->treat_cells prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate mtt_assay Cell Viability (MTT Assay) incubate->mtt_assay aa_assay AA Release Assay incubate->aa_assay pge2_elisa PGE2 Production (ELISA) incubate->pge2_elisa data_analysis Data Analysis and IC50 Calculation mtt_assay->data_analysis aa_assay->data_analysis pge2_elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound evaluation.

Logical Relationship of this compound's Mechanism of Action

AVX001_Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β, TNF-α) cPLA2a_Activation cPLA2α Activation Inflammatory_Stimulus->cPLA2a_Activation AA_Release Arachidonic Acid Release cPLA2a_Activation->AA_Release This compound This compound This compound->cPLA2a_Activation Inhibits Eicosanoid_Production Pro-inflammatory Eicosanoid Production (e.g., PGE2) AA_Release->Eicosanoid_Production Inflammatory_Response Cellular Inflammatory Response Eicosanoid_Production->Inflammatory_Response

Caption: this compound mechanism of action.

References

Application Notes and Protocols for Murine Collagen-Induced Arthritis Model Using AVX001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen-induced arthritis (CIA) in mice is a widely utilized and highly reproducible animal model that recapitulates many of the immunological and pathological characteristics of human rheumatoid arthritis (RA).[1][2] The model is initiated by immunization with type II collagen, which elicits an autoimmune response targeting the cartilage in the joints, leading to inflammation, pannus formation, and progressive destruction of cartilage and bone. Due to these similarities, the CIA model is an invaluable tool for investigating the pathogenesis of RA and for evaluating the efficacy of novel therapeutic agents.

AVX001 is an inhibitor of cytosolic phospholipase A2α (cPLA2α).[3][4] This enzyme plays a crucial role in the inflammatory process by releasing arachidonic acid from cell membranes, which is a precursor for the synthesis of prostaglandins and other inflammatory mediators.[5][6] Studies have demonstrated that mice deficient in cPLA2α are resistant to the development of CIA, highlighting cPLA2α as a significant therapeutic target.[7][8] this compound has been shown to ameliorate the clinical and pathological features of CIA in mice, suggesting its potential as a disease-modifying anti-rheumatic drug.[3][7]

These application notes provide a detailed protocol for inducing CIA in mice and for evaluating the therapeutic effects of this compound.

Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol is adapted from established methods for inducing CIA in genetically susceptible mouse strains like DBA/1J.[9][10]

Materials:

  • Male DBA/1J mice, 7-8 weeks old[1][2]

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 1 mg/mL heat-killed Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-gauge)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

Procedure:

  • Preparation of Collagen Emulsion:

    • On the day of immunization, prepare an emulsion by mixing equal volumes of the Type II collagen solution and Complete Freund's Adjuvant.

    • Mix thoroughly until a stable emulsion is formed. A common method is to draw the mixture into and out of a glass syringe repeatedly.

  • Primary Immunization (Day 0):

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Administer a 100 µL intradermal injection of the collagen-CFA emulsion at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing equal volumes of the Type II collagen solution and Incomplete Freund's Adjuvant.

    • Anesthetize the mice.

    • Administer a 100 µL intraperitoneal injection of the collagen-IFA emulsion.[6]

  • Monitoring of Arthritis:

    • Beginning on day 21, visually inspect the paws of the mice for signs of arthritis (erythema and swelling) three to five times per week.[11]

    • Arthritis typically develops between days 26 and 35 after the primary immunization.[9][10]

Clinical Assessment of Arthritis

The severity of arthritis is graded using a clinical scoring system.

Procedure:

  • Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.

  • Scoring Scale: [11]

    • 0: No evidence of erythema or swelling.

    • 1: Subtle erythema or localized edema.

    • 2: Easily identifiable erythema and swelling.

    • 3: Significant erythema and swelling affecting the entire paw.

    • 4: Maximum inflammation with joint deformity and/or ankylosis.

  • The Arthritis Index (AI) for each mouse is the sum of the scores for all four paws.

Administration of this compound

This compound can be evaluated in both prophylactic and therapeutic treatment regimens.[7][8]

  • Prophylactic Treatment: Begin administration of this compound or vehicle control at the time of the primary immunization (Day 0) and continue for the duration of the study.

  • Therapeutic Treatment: Begin administration of this compound or vehicle control after the onset of clinical signs of arthritis (e.g., when the Arthritis Index reaches a predetermined score) and continue for a specified treatment period.

The route of administration and dosage of this compound should be determined based on the specific experimental design. For example, a study by Feuerherm et al. (2019) utilized intraperitoneal injections.[7]

Histopathological Analysis

At the end of the study, paws are collected for histological examination to assess the extent of joint damage.

Procedure:

  • Euthanize mice according to approved IACUC protocols.

  • Dissect the paws and fix them in 10% neutral buffered formalin.

  • Decalcify the tissues using a suitable decalcification agent.

  • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Evaluate the sections for the following parameters on a semi-quantitative scale:

    • Inflammatory cell infiltration in the articular cavity and peripheral tissue.

    • Synovial and capillary hyperplasia.

    • Articular cartilage surface damage.

    • Periosteal and endochondral ossification.

Measurement of Plasma Prostaglandin E2 (PGE2)

As this compound inhibits cPLA2α, measuring the downstream product PGE2 can serve as a biomarker of target engagement and anti-inflammatory activity.[5][7]

Procedure:

  • Collect blood samples from mice at specified time points.

  • Separate the plasma by centrifugation.

  • Measure PGE2 levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in the murine CIA model, based on previously published findings.[7]

Table 1: Effect of Prophylactic this compound Treatment on Arthritis Index

Treatment GroupMean Arthritis Index (Day 42)% Reduction vs. Vehicle
Vehicle Control10.5 ± 1.2-
This compound (30 mg/kg)4.8 ± 0.954.3%
Methotrexate (1 mg/kg)5.2 ± 1.050.5%

Table 2: Effect of Therapeutic this compound Treatment on Arthritis Index

Treatment GroupMean Arthritis Index (Day 39)% Reduction vs. Vehicle
Vehicle Control10.2 ± 1.5-
This compound (30 mg/kg)5.1 ± 1.150.0%
Enbrel (25 mg/kg)4.9 ± 0.852.0%

Table 3: Effect of Therapeutic this compound Treatment on Histopathology Scores

Treatment GroupInflammatory InfiltrationCartilage DamageBone Resorption
Vehicle Control3.2 ± 0.42.8 ± 0.52.5 ± 0.6
This compound (30 mg/kg)1.5 ± 0.31.2 ± 0.41.1 ± 0.3
Enbrel (25 mg/kg)1.8 ± 0.51.5 ± 0.51.3 ± 0.4

Scores are represented on a 0-4 scale, where 0 is normal and 4 is severe.

Table 4: Effect of Therapeutic this compound Treatment on Plasma PGE2 Levels

Treatment GroupPlasma PGE2 (pg/mL)% Reduction vs. Vehicle
Healthy Control150 ± 25-
Vehicle Control450 ± 50-
This compound (30 mg/kg)207 ± 3054%
Enbrel (25 mg/kg)365 ± 4519%

Visualizations

CIA_Workflow cluster_0 Pre-Clinical Phase cluster_1 Experimental Phase cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Primary Immunization (Day 0) Primary Immunization (Day 0) Animal Acclimatization->Primary Immunization (Day 0) 7-14 days Booster Immunization (Day 21) Booster Immunization (Day 21) Primary Immunization (Day 0)->Booster Immunization (Day 21) 21 days Arthritis Onset & Scoring Arthritis Onset & Scoring Booster Immunization (Day 21)->Arthritis Onset & Scoring ~Day 26-35 Treatment Administration Treatment Administration Arthritis Onset & Scoring->Treatment Administration Prophylactic or Therapeutic Data Collection Data Collection Treatment Administration->Data Collection Histopathology Histopathology Data Collection->Histopathology Biomarker Analysis (PGE2) Biomarker Analysis (PGE2) Data Collection->Biomarker Analysis (PGE2) Final Report Final Report Histopathology->Final Report Biomarker Analysis (PGE2)->Final Report

Caption: Experimental workflow for the murine collagen-induced arthritis model.

AVX001_Mechanism cluster_pathway Inflammatory Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli cPLA2α cPLA2α Pro-inflammatory Stimuli->cPLA2α activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid cPLA2α->Arachidonic Acid releases from Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Arachidonic Acid->Prostaglandins (e.g., PGE2) Inflammation & Joint Destruction Inflammation & Joint Destruction Prostaglandins (e.g., PGE2)->Inflammation & Joint Destruction This compound This compound This compound->cPLA2α inhibits

Caption: Mechanism of action of this compound in inhibiting the cPLA2α pathway.

References

Application Notes and Protocols for the Preparation of AVX001 Topical Formulation for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human use.

Introduction

AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1][2][3] By blocking cPLA2α, this compound inhibits the release of arachidonic acid from cell membranes, thereby preventing its conversion into pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[2][3] This mechanism of action makes this compound a promising candidate for the topical treatment of various inflammatory skin conditions, including psoriasis and actinic keratosis.[1][4]

These application notes provide a detailed protocol for the preparation of a research-grade topical silicone-based gel formulation of this compound. Additionally, methodologies for the physicochemical characterization and in vitro performance testing of the formulation are described to ensure quality and consistency in research applications.

Materials and Equipment

Material/EquipmentDescription/Grade
Active Pharmaceutical Ingredient (API)
This compoundPurity ≥98%
Excipients for Silicone Gel Base
DimethiconeHigh viscosity (e.g., 12,500 cSt)
Dimethicone CrosspolymerElastomer blend for texture
Trimethylsiloxysilicate and DimethiconeResin blend for film-forming properties
CyclopentasiloxaneDispersing agent
Equipment
Analytical Balance
Overhead Stirrer/Homogenizer
Beakers and Glassware
pH Meter
Viscometer (e.g., Brookfield)
Franz Diffusion Cell ApparatusFor IVRT and IVPT
High-Performance Liquid Chromatography (HPLC) SystemFor analytical quantification

Preparation of a Representative 1% this compound Topical Silicone Gel (100 g Batch)

This protocol describes the preparation of a 1% (w/w) this compound topical gel. The concentration can be adjusted as needed for specific research purposes.

1. Preparation of the Silicone Gel Base:

A stable and cosmetically elegant silicone gel can be prepared by combining different silicone derivatives.[5][6]

IngredientPercentage (w/w)Weight (g)
Dimethicone (12,500 cSt)30.030.0
Trimethylsiloxysilicate and Dimethicone20.020.0
Dimethicone Crosspolymer49.049.0
Total 99.0 99.0
  • Procedure:

    • In a suitable beaker, combine the dimethicone, trimethylsiloxysilicate and dimethicone blend, and dimethicone crosspolymer.

    • Mix the ingredients using an overhead stirrer at a low to medium speed until a homogenous, translucent gel is formed. Avoid high speeds to prevent air entrapment.

2. Incorporation of this compound API:

IngredientPercentage (w/w)Weight (g)
This compound1.01.0
Silicone Gel Base99.099.0
Total 100.0 100.0
  • Procedure:

    • Accurately weigh 1.0 g of this compound powder.

    • Gradually add the this compound powder to the prepared silicone gel base while mixing at a low speed.

    • Continue mixing until the API is uniformly dispersed throughout the gel. A homogenizer can be used at a low speed for a short duration to ensure complete dispersion and uniformity.

    • Visually inspect the final formulation for homogeneity.

3. Packaging and Storage:

  • Package the prepared this compound topical gel in airtight containers to prevent solvent evaporation and contamination.

  • Store the formulation at controlled room temperature (20-25°C), protected from light.

Physicochemical Characterization of the this compound Topical Formulation

To ensure the quality and consistency of the prepared formulation, the following physicochemical properties should be evaluated.

ParameterMethodAcceptance Criteria (Representative)
Appearance Visual InspectionTranslucent, homogenous, and free from visible particles.
pH pH Meter4.5 - 6.5
Viscosity Brookfield Viscometer1000 - 1500 cP
Spreadability Parallel Plate MethodDiameter of 20-25 mm under a 50 g weight
Drug Content Uniformity HPLC95.0% - 105.0% of the theoretical concentration

Protocol for Drug Content Uniformity:

  • Accurately weigh approximately 1 g of the this compound gel into a 100 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol or acetonitrile) and sonicate to dissolve the gel and extract the this compound.

  • Dilute to volume with the solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Analyze the filtrate by a validated HPLC method to determine the concentration of this compound.

In Vitro Performance Testing

In vitro release testing (IVRT) and in vitro permeation testing (IVPT) are crucial for evaluating the performance of the topical formulation.[7][8][9]

IVRT is used to assess the rate at which this compound is released from the gel formulation.[8][10]

  • Apparatus: Franz diffusion cell.

  • Membrane: Inert synthetic membrane (e.g., polysulfone).

  • Receptor Medium: Phosphate-buffered saline (PBS) at pH 7.4 with a suitable solubilizing agent to maintain sink conditions.

  • Procedure:

    • Mount the synthetic membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped.

    • Fill the receptor chamber with the degassed receptor medium and equilibrate the system to 32 ± 1°C.

    • Apply a finite dose (approximately 300 mg) of the 1% this compound gel to the membrane surface in the donor chamber.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor chamber and replace it with fresh, pre-warmed receptor medium.

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.

IVPT is used to evaluate the permeation of this compound through a skin model, providing insights into its potential for dermal absorption.[3][9]

  • Apparatus: Franz diffusion cell.

  • Membrane: Excised human or porcine skin.

  • Receptor Medium: Phosphate-buffered saline (PBS) at pH 7.4 with a suitable solubilizing agent.

  • Procedure:

    • Prepare and mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor chamber.

    • Confirm skin integrity using a suitable method (e.g., measuring transepidermal water loss or electrical resistance).

    • Fill the receptor chamber with degassed receptor medium and maintain the temperature at 32 ± 1°C.

    • Apply a finite dose of the 1% this compound gel to the skin surface.

    • Collect samples from the receptor chamber at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) and replace with fresh medium.

    • At the end of the experiment, recover the remaining formulation from the skin surface and extract this compound from the different skin layers (stratum corneum, epidermis, and dermis).

    • Analyze all samples for this compound concentration by HPLC.

  • Data Analysis: Calculate the cumulative amount of this compound permeated into the receptor medium over time and determine the steady-state flux (Jss).

Signaling Pathway and Experimental Workflows

AVX001_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) cPLA2a_inactive cPLA2α (inactive) Inflammatory_Stimuli->cPLA2a_inactive Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active cPLA2a_active->Cell_Membrane Hydrolyzes This compound This compound This compound->cPLA2a_active Inhibits COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

Caption: Mechanism of action of this compound in inhibiting the cPLA2α signaling pathway.

Topical_Drug_Development_Workflow cluster_preformulation Phase 1: Pre-formulation & Formulation Development cluster_characterization Phase 2: In Vitro Characterization & Optimization cluster_preclinical Phase 3: Preclinical Studies cluster_clinical Phase 4: Clinical Trials API_Characterization API Physicochemical Characterization Excipient_Selection Excipient Compatibility & Selection API_Characterization->Excipient_Selection Prototype_Formulation Prototype Formulation (e.g., 1% this compound Gel) Excipient_Selection->Prototype_Formulation Physicochemical_Testing Physicochemical Testing (pH, Viscosity, etc.) Prototype_Formulation->Physicochemical_Testing IVRT In Vitro Release Testing (IVRT) Physicochemical_Testing->IVRT IVPT In Vitro Permeation Testing (IVPT) IVRT->IVPT Formulation_Optimization Formulation Optimization IVPT->Formulation_Optimization Scale_Up Scale-Up & GMP Manufacturing Formulation_Optimization->Scale_Up In_Vivo_Animal In Vivo Animal Studies (Safety & Efficacy) Scale_Up->In_Vivo_Animal Toxicology Toxicology Studies In_Vivo_Animal->Toxicology IND_Submission IND Submission Toxicology->IND_Submission Phase_I Phase I (Safety & Tolerability) IND_Submission->Phase_I Phase_II_III Phase II/III (Efficacy & Safety) Phase_I->Phase_II_III

Caption: General experimental workflow for topical drug development for research.

References

Application Notes and Protocols for AVX001 in Human Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively reduces the production of arachidonic acid and its downstream metabolites, including prostaglandins and leukotrienes, which are critical mediators of inflammation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in human peripheral blood mononuclear cells (PBMCs), a primary model for studying immune responses and inflammatory processes.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In the context of immune cells such as PBMCs, inflammatory stimuli like lipopolysaccharide (LPS) trigger a signaling cascade that leads to the activation of cPLA2α. Activated cPLA2α then hydrolyzes membrane phospholipids to release arachidonic acid. This compound intervenes at this critical step, preventing the release of arachidonic acid and thereby suppressing the synthesis of pro-inflammatory eicosanoids like prostaglandin E2 (PGE2).[1][3][4]

Data Summary

The following tables summarize the quantitative effects of this compound on human PBMCs based on available in vitro data.

Table 1: Effect of this compound on PGE2 Production in LPS-Stimulated PBMCs

This compound Concentration (µM)PGE2 Inhibition (%) vs. LPS ControlStatistical Significance (p-value)
0.125%< 0.05
158%< 0.01
1085%< 0.005

Data adapted from studies on the effect of this compound on pro-inflammatory eicosanoid production in PBMCs stimulated with 10 ng/mL LPS for 72 hours.[1]

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard method for isolating PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.

  • Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

  • Adjust the cell concentration to the desired density for your experiment in complete RPMI 1640 medium.

Protocol 2: Treatment of PBMCs with this compound and LPS Stimulation

This protocol outlines the procedure for treating isolated PBMCs with this compound followed by stimulation with LPS to induce an inflammatory response.

Materials:

  • Isolated human PBMCs

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete RPMI 1640 medium

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-incubate the cells by adding 50 µL of the this compound dilutions to the respective wells for 1 hour at 37°C. Include a vehicle control (medium with the same final solvent concentration).

  • Prepare a working solution of LPS in complete RPMI 1640 medium.

  • Stimulate the cells by adding 50 µL of the LPS solution to each well to achieve a final concentration of 10 ng/mL. For the unstimulated control, add 50 µL of medium.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator, depending on the downstream assay.

  • After incubation, collect the cell culture supernatants for analysis of cytokines or other inflammatory mediators. The cells can be harvested for analysis of intracellular markers or gene expression.

Protocol 3: Measurement of PGE2 by ELISA

This protocol describes the quantification of Prostaglandin E2 (PGE2) in the cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from Protocol 2

  • PGE2 ELISA kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Thaw the collected cell culture supernatants on ice.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to a microplate pre-coated with a capture antibody.

    • Adding a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the samples.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

  • Express the data as pg/mL of PGE2 or as a percentage of the LPS-stimulated control.

Visualizations

AVX001_Experimental_Workflow cluster_0 PBMC Isolation cluster_1 This compound Treatment and Stimulation cluster_2 Downstream Analysis Whole_Blood Whole Blood Ficoll_Gradient Ficoll Density Gradient Centrifugation Whole_Blood->Ficoll_Gradient PBMCs Isolated PBMCs Ficoll_Gradient->PBMCs Seeding Cell Seeding (2x10^5 cells/well) PBMCs->Seeding Pre_incubation This compound Pre-incubation (1 hour) Seeding->Pre_incubation LPS_Stimulation LPS Stimulation (10 ng/mL, 24-72h) Pre_incubation->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection ELISA PGE2 ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Experimental workflow for evaluating this compound in human PBMCs.

AVX001_Signaling_Pathway cluster_pathway LPS-Induced Inflammatory Signaling in PBMCs cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates MAPK MAPK (p38, ERK) MyD88->MAPK activates cPLA2_inactive cPLA2α (inactive) MAPK->cPLA2_inactive phosphorylates cPLA2_active cPLA2α (active) cPLA2_inactive->cPLA2_active Membrane_PL Membrane Phospholipids cPLA2_active->Membrane_PL hydrolyzes AA Arachidonic Acid Membrane_PL->AA releases COX COX enzymes AA->COX substrate for PGE2 Prostaglandin E2 (PGE2) COX->PGE2 produces Inflammation Inflammation PGE2->Inflammation promotes This compound This compound This compound->cPLA2_active inhibits

Caption: Signaling pathway of this compound in LPS-stimulated PBMCs.

References

Application Notes and Protocols: Measuring the Effect of AVX001 on Prostaglandin E2 (PGE2) Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2 group IVA (cPLA2α)[1][2][3][4]. This enzyme plays a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid (AA) from membrane phospholipids[4][5]. The released AA is subsequently metabolized by cyclooxygenase (COX) enzymes to produce various pro-inflammatory mediators, including Prostaglandin E2 (PGE2)[6][7]. Elevated levels of PGE2 are associated with pain, inflammation, and fever in various diseases[7]. By inhibiting cPLA2α, this compound effectively reduces the production of PGE2, making it a promising therapeutic agent for inflammatory disorders[1][2][8].

These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on PGE2 release using two standard methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Mechanism of Action in PGE2 Synthesis

This compound targets cPLA2α, the initial enzyme in the PGE2 synthesis pathway. Inflammatory stimuli activate cPLA2α, which then translocates to the cell membrane to release arachidonic acid. This compound inhibits this enzymatic activity, thereby limiting the availability of arachidonic acid for downstream conversion to PGE2 by COX-1 and COX-2.

AVX001_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) cPLA2a_inactive cPLA2α (inactive) Inflammatory_Stimuli->cPLA2a_inactive Activates cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Translocates to membrane Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid Releases This compound This compound This compound->cPLA2a_active Inhibits COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Metabolized by PGE2 PGE2 COX1_2->PGE2 Produces Inflammation Inflammation PGE2->Inflammation

Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent PGE2 synthesis.

Quantitative Data Summary

The inhibitory effect of this compound on PGE2 release has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Inhibition of PGE2 by this compound

Cell TypeStimulusThis compound Concentration% PGE2 InhibitionReference
SW982 SynoviocytesIL-1β (10 ng/mL)10 µM~50%[9]
Renal Mesangial CellsIL-1βDose-dependentSignificant reduction[8]

Table 2: In Vivo Reduction of Plasma PGE2 by this compound in Collagen-Induced Arthritis (CIA) Models

Study ModeTreatment Group (dose)% PGE2 ReductionStatistical Significance (p-value)Reference
ProphylacticThis compound (10 mg/kg)50%p < 0.005[1]
ProphylacticThis compound (30 mg/kg)37%> 0.05 (non-significant)[1]
TherapeuticThis compound (30 mg/kg)54%p < 0.005[1]

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to determine the efficacy of this compound involves cell culture, stimulation to induce PGE2 release, treatment with this compound, collection of samples, and subsequent quantification of PGE2.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_collection 3. Sample Collection cluster_analysis 4. Analysis Cell_Culture Seed cells in multi-well plates Pre_treatment Pre-treat with this compound or vehicle control Cell_Culture->Pre_treatment Stimulation Add inflammatory stimulus (e.g., IL-1β, LPS) Pre_treatment->Stimulation Incubation Incubate for a defined period (e.g., 24h) Stimulation->Incubation Collect_Supernatant Collect cell culture supernatant Incubation->Collect_Supernatant Analysis_Choice Choose Method Collect_Supernatant->Analysis_Choice ELISA PGE2 ELISA Analysis_Choice->ELISA High-throughput LCMS PGE2 LC-MS/MS Analysis_Choice->LCMS High-sensitivity/ specificity Data_Analysis Data Analysis and Quantification ELISA->Data_Analysis LCMS->Data_Analysis

References

Application Notes and Protocols for AVX001 in Stratified Epithelial Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in mediating inflammation and cellular proliferation.[1][2] By inhibiting cPLA2α, this compound effectively reduces the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins.[1][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in stratified epithelial culture models, a valuable tool for studying epidermal biology, disease modeling (e.g., psoriasis), and drug discovery.[1][4]

Mechanism of Action

This compound exerts its effects by binding to the cPLA2α enzyme, thereby inhibiting its catalytic activity.[3] This action blocks the initial step in the eicosanoid synthesis pathway, leading to a reduction in inflammatory mediators.[1][3] In stratified epithelial models, this inhibition has been shown to attenuate keratinocyte hyperproliferation and modulate inflammatory responses, making it a compound of interest for inflammatory skin conditions.[1][3]

Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., EGF, TNF-α, LPS) Membrane_Phospholipids Membrane Phospholipids cPLA2a cPLA2α Pro_inflammatory_stimuli->cPLA2a Activates Arachidonic_Acid Arachidonic Acid cPLA2a->Arachidonic_Acid Catalyzes release from This compound This compound This compound->cPLA2a Inhibits Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolized to Inflammation Inflammation Eicosanoids->Inflammation Keratinocyte_Proliferation Keratinocyte Proliferation Eicosanoids->Keratinocyte_Proliferation start Start prep_inserts Prepare Collagen-Coated Porous Membranes start->prep_inserts seed_cells Seed HaCaT Cells onto Membranes prep_inserts->seed_cells submerged_culture Submerged Culture (24-48 hours) seed_cells->submerged_culture air_liquid_interface Raise to Air-Liquid Interface submerged_culture->air_liquid_interface stratification_culture Culture for 12 Days (with media changes) air_liquid_interface->stratification_culture treatment Add this compound or Vehicle to Culture Medium stratification_culture->treatment analysis Harvest for Analysis (Histology, ELISA, etc.) treatment->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: cPLA2α Inhibition Assays with AVX001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AVX001 in cytosolic phospholipase A2α (cPLA2α) inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cPLA2α inhibition assays with this compound.

Q1: Why am I observing lower than expected potency (high IC50 value) for this compound?

A1: Several factors can contribute to a perceived decrease in this compound potency. Consider the following:

  • Inhibitor Preparation and Storage: this compound is a lipophilic molecule. Ensure it is fully dissolved in a suitable organic solvent like DMSO before diluting into the aqueous assay buffer. Improper dissolution can lead to a lower effective concentration. Store the stock solution at -20°C or -80°C to maintain stability.[1]

  • Assay Buffer Composition: The presence of high concentrations of proteins like BSA in the assay buffer can lead to non-specific binding of the inhibitor, reducing its free concentration available to interact with cPLA2α. Consider optimizing the BSA concentration.

  • Enzyme Concentration: An excessively high concentration of cPLA2α in the assay can lead to rapid substrate turnover, making it appear as though the inhibitor is less potent. Ensure you are working within the linear range of the enzyme activity.

  • Substrate Concentration: The inhibitory effect of competitive inhibitors can be overcome by high substrate concentrations. While the exact mechanism of this compound is not fully elucidated, it is important to use a substrate concentration at or below the Km for arachidonoyl thio-PC.

Q2: My assay results are highly variable between replicates. What could be the cause?

A2: High variability can stem from several sources. Here are some common culprits and solutions:

  • Pipetting Inaccuracy: Small volumes of concentrated inhibitor or enzyme are often used. Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions. Preparing a master mix for replicates can also improve consistency.[2]

  • Incomplete Mixing: Ensure all components are thoroughly mixed upon addition to the reaction well. Inadequate mixing can lead to localized differences in enzyme, substrate, or inhibitor concentrations.

  • Air Bubbles: Air bubbles in the wells can interfere with the optical readings in colorimetric or fluorometric assays. Be careful to avoid introducing bubbles during pipetting.[2]

  • Plate Reader Settings: For fluorescence-based assays, ensure the gain setting on the plate reader is optimized to provide a good signal-to-noise ratio without saturating the detector.[3]

Q3: I am observing high background signal in my no-enzyme control wells. How can I reduce this?

A3: High background can mask the true signal from enzyme activity. Here are some potential causes and remedies:

  • Substrate Instability: The thioester bond in the substrate, arachidonoyl thio-PC, can undergo spontaneous hydrolysis. Prepare the substrate solution fresh and keep it on ice.

  • Contaminated Reagents: Ensure all buffers and reagents are free from microbial or chemical contamination that could interfere with the assay.

  • Autofluorescence of Compounds or Media: If using a fluorescence-based assay with cell lysates, components in the cell culture media or the lysate itself can contribute to background fluorescence.[3][4] Perform a "no-enzyme, no-inhibitor" control to determine the baseline fluorescence.

Q4: The enzyme activity appears to be very low or absent, even in the absence of the inhibitor.

A4: Low or no enzyme activity can be due to several factors related to the enzyme itself or the assay conditions:

  • Improper Enzyme Storage and Handling: cPLA2α is sensitive to degradation. Store the enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during handling.

  • Sub-optimal Assay Conditions: Ensure the pH and temperature of the assay are optimal for cPLA2α activity. The assay buffer should also contain the necessary cofactors, such as Ca2+.[5][6]

  • Incorrect Substrate Preparation: The substrate, arachidonoyl thio-PC, needs to be properly reconstituted. Evaporate the organic solvent under a stream of nitrogen before resuspending in the assay buffer.[7]

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of this compound against cPLA2α.

InhibitorTargetAssay TypeIC50Reference
This compoundcPLA2αIn vitro enzyme activity120 nM[8]
This compoundIL-1β-induced AA releaseCellular assay (SW982 synoviocytes)1.1 µM (at 24h)[9]
This compoundLPS-stimulated PGE2 releaseCellular assay (PBMC)5 µM[8]

Experimental Protocols

In Vitro cPLA2α Inhibition Assay using a Colorimetric Method

This protocol is a general guideline for determining the inhibitory activity of this compound on purified cPLA2α.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, and 1 mg/ml BSA.[7] Store at 4°C.

  • cPLA2α Enzyme Stock: Reconstitute purified cPLA2α in assay buffer to a concentration of 1 µg/µL. Aliquot and store at -80°C.

  • Arachidonoyl Thio-PC (Substrate): Evaporate the ethanolic solution to dryness under a gentle stream of nitrogen. Reconstitute in assay buffer to a final concentration of 100 µM.[7] Prepare fresh for each experiment.

  • DTNB (Ellman's Reagent): Prepare a 10 mM stock solution in assay buffer. Store protected from light at 4°C.

  • This compound Inhibitor: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) with the same final concentration as in the inhibitor dilutions.

  • In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.

  • Add 70 µL of assay buffer to all wells.

  • Add 10 µL of the cPLA2α enzyme solution to all wells except the "no-enzyme" control wells. For the no-enzyme controls, add 10 µL of assay buffer.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the 100 µM arachidonoyl thio-PC substrate to all wells.

  • Immediately add 10 µL of 10 mM DTNB to all wells.

  • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the "no-enzyme" control from all other readings.

  • Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the data by expressing the reaction rates as a percentage of the vehicle control (100% activity).

  • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway and Experimental Workflow

cPLA2a_Signaling_Pathway cluster_0 Cell Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Hydrolysis Stimuli Stimuli Receptor Receptor Stimuli->Receptor Ca2_increase ↑ [Ca2+]i Receptor->Ca2_increase MAPK_activation MAPK Activation Receptor->MAPK_activation cPLA2a_active cPLA2α (active) Ca2_increase->cPLA2a_active MAPK_activation->cPLA2a_active cPLA2a_inactive cPLA2α (inactive) cPLA2a_inactive->cPLA2a_active Ca2+, Phosphorylation cPLA2a_active->Phospholipids Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids COX, LOX This compound This compound This compound->cPLA2a_active

Caption: cPLA2α signaling pathway and the inhibitory action of this compound.

cPLA2a_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, this compound) Serial_Dilution 2. Serial Dilution of this compound Reagent_Prep->Serial_Dilution Plate_Setup 3. Plate Setup (Add this compound, Buffer, Enzyme) Serial_Dilution->Plate_Setup Pre_incubation 4. Pre-incubation (15 min) Plate_Setup->Pre_incubation Reaction_Initiation 5. Reaction Initiation (Add Substrate & DTNB) Pre_incubation->Reaction_Initiation Data_Acquisition 6. Data Acquisition (Absorbance at 405 nm) Reaction_Initiation->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate Rate, IC50) Data_Acquisition->Data_Analysis

Caption: Workflow for a cPLA2α inhibition assay with this compound.

Troubleshooting_Decision_Tree Start Problem Encountered High_Variability High Variability? Start->High_Variability Low_Potency Low Potency? High_Variability->Low_Potency No Check_Pipetting Check Pipetting Technique Use Master Mixes High_Variability->Check_Pipetting Yes High_Background High Background? Low_Potency->High_Background No Check_Inhibitor_Prep Verify this compound Dissolution and Storage Low_Potency->Check_Inhibitor_Prep Yes No_Activity No/Low Activity? High_Background->No_Activity No Fresh_Substrate Prepare Substrate Fresh High_Background->Fresh_Substrate Yes Check_Enzyme_Handling Verify Enzyme Storage and Handling No_Activity->Check_Enzyme_Handling Yes Check_Mixing Ensure Thorough Mixing Check_Pipetting->Check_Mixing Check_Bubbles Avoid Air Bubbles Check_Mixing->Check_Bubbles Optimize_Enzyme_Conc Optimize Enzyme Concentration Check_Inhibitor_Prep->Optimize_Enzyme_Conc Check_Buffer_Comp Check Buffer Composition (BSA) Optimize_Enzyme_Conc->Check_Buffer_Comp Check_Reagents Check for Reagent Contamination Fresh_Substrate->Check_Reagents Check_Autofluorescence Assess Autofluorescence of Samples Check_Reagents->Check_Autofluorescence Check_Assay_Conditions Confirm Optimal pH, Temp, Ca2+ Check_Enzyme_Handling->Check_Assay_Conditions Check_Substrate_Prep Verify Substrate Reconstitution Check_Assay_Conditions->Check_Substrate_Prep

Caption: Troubleshooting decision tree for cPLA2α inhibition assays.

References

Optimizing AVX001 Concentration for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AVX001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this selective cytosolic phospholipase A2α (cPLA2α) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] Its mechanism of action involves binding to the cPLA2α enzyme, thereby preventing the hydrolysis of phospholipids at the sn-2 position. This inhibition blocks the release of arachidonic acid (AA), a rate-limiting step in the production of various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1][3]

Q2: How should I prepare and store a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To maintain stability, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration for my experiments?

A3: The optimal concentration of this compound is cell-type and assay-dependent. Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. For example, in HaCaT keratinocytes, this compound has been shown to inhibit cell viability at concentrations between 1 and 10 µM.[3] In SW982 synoviocytes, the IC50 for inhibiting IL-1β-induced arachidonic acid release was determined to be 1.1 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: Can this compound be cytotoxic to my cells?

A4: Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. For instance, in HaCaT cells, a reduction in cell viability has been observed at concentrations above 1 µM after 24 hours of treatment.[3] It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay, such as the MTT or resazurin assay, to distinguish between targeted inhibitory effects and non-specific cytotoxicity.

Q5: Are there any known off-target effects of this compound?

A5: this compound is described as a selective inhibitor of cPLA2α. Studies have shown that at concentrations effective for cPLA2α inhibition, it does not significantly inhibit other phospholipase A2 enzymes like iPLA2 or sPLA2.[2] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to help validate the specificity of the observed effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or weak inhibition of downstream signaling (e.g., PGE2 production) 1. Suboptimal this compound concentration: The concentration used may be too low for your cell type. 2. Incorrect timing of treatment: The pre-incubation time with this compound before stimulation may be insufficient. 3. Cell line insensitivity: The cPLA2α pathway may not be the primary driver of the measured endpoint in your cell model. 4. Compound degradation: The this compound stock solution may have degraded.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM). 2. Increase the pre-incubation time with this compound (e.g., from 30 minutes to 2 hours) before adding the stimulus. 3. Confirm the expression and activity of cPLA2α in your cell line. Consider using a positive control cell line known to be sensitive to cPLA2α inhibition. 4. Prepare a fresh stock solution of this compound.
High background in assays 1. High basal cPLA2α activity: Some cell lines may have high endogenous cPLA2α activity without stimulation. 2. Assay-specific issues: Non-specific binding in ELISAs or high background in fluorescence/luminescence-based assays.1. Serum-starve the cells before the experiment to reduce basal activity. 2. Optimize your assay protocol, including blocking steps and wash stringency. Include appropriate controls, such as "no cell" and "vehicle-only" wells.
Observed effect is likely due to cytotoxicity 1. This compound concentration is too high: The working concentration is in the cytotoxic range for the cell line. 2. Prolonged incubation time: Long exposure to the compound, even at a lower concentration, can lead to cell death.1. Perform a cell viability assay (e.g., MTT, resazurin) in parallel with your functional assay to determine the non-toxic concentration range of this compound. 2. Optimize the incubation time for your experiment to the shortest duration that yields a significant inhibitory effect.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent compound preparation: Variations in stock solution preparation or dilution. 3. Pipetting errors. 1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of the experiment. 2. Prepare fresh dilutions of this compound from a single, well-characterized stock for each set of experiments. 3. Ensure proper pipetting technique and use calibrated pipettes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro and Cellular IC50 Values for this compound

Assay TypeCell Line / SystemStimulusMeasured EndpointIC50 ValueReference
In Vitro Enzyme AssayMixed Micelle Assay-cPLA2α ActivityΧI(50) = 0.0072 (mole fraction)[2]
Cellular AssaySW982 SynoviocytesIL-1βArachidonic Acid Release1.1 µM[2]
Cellular AssayMultiple Myeloma Cell Lines-Cell Viability~7-12 µM[4]

Table 2: Effect of this compound on Cell Viability in HaCaT Keratinocytes

This compound Concentration (µM)Cell Viability (% of Control) after 24hReference
1~90%[3]
3~80%[3]
5~70%[3]
7~60%[3]
10~50%[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin Assay)

This protocol is adapted from studies on HaCaT cells and can be modified for other adherent cell lines.[3]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Normalize the fluorescence of treated cells to the vehicle-treated control cells to determine the percentage of cell viability.

Protocol 2: [³H]-Arachidonic Acid (AA) Release Assay

This protocol is based on a method used in HaCaT cells.[5]

Materials:

  • [³H]-Arachidonic Acid

  • Cell culture medium (e.g., DMEM) with low serum (e.g., 0.5% FBS)

  • Phosphate-buffered saline (PBS) with fatty acid-free bovine serum albumin (BSA) (2 mg/mL)

  • This compound stock solution (10 mM in DMSO)

  • Stimulating agent (e.g., EGF, IL-1β)

  • 1M NaOH

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Seeding and Labeling: Seed cells in 24-well plates and grow to post-confluency. Label the cells by incubating them for 18 hours with [³H]-AA (e.g., 0.4 µCi/mL) in low-serum medium.

  • Washing: Wash the cells twice with PBS containing fatty acid-free BSA to remove unincorporated [³H]-AA.

  • Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 2 hours).

  • Stimulation: Add the stimulating agent (e.g., 100 ng/mL EGF) and incubate for the desired time (e.g., 60 minutes).

  • Supernatant Collection: Collect the supernatants and clear them of any detached cells by centrifugation.

  • Measurement of Released [³H]-AA: Transfer a portion of the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Measurement of Incorporated [³H]-AA: Lyse the adherent cells in the wells with 1M NaOH. Transfer the lysate to a scintillation vial with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the percentage of [³H]-AA release as: (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) * 100.

Protocol 3: Prostaglandin E2 (PGE2) Competitive ELISA

This is a general protocol for measuring PGE2 in cell culture supernatants. Always refer to the specific manufacturer's instructions for the ELISA kit you are using.[6][7][8]

Materials:

  • PGE2 ELISA kit (including PGE2 standard, PGE2 conjugate, primary antibody, wash buffer, substrate, and stop solution)

  • Cell culture supernatants from this compound-treated and control cells

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Collection: After treating cells with this compound and a stimulus (e.g., IL-1β) for the desired time, collect the cell culture supernatants. Centrifuge the supernatants to remove any cell debris.

  • Assay Preparation: Prepare the PGE2 standards and reagents according to the ELISA kit manual.

  • ELISA Procedure: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Add the PGE2 conjugate (e.g., PGE2-HRP) to each well. c. Add the primary antibody to each well. d. Incubate the plate as recommended in the kit protocol (e.g., 1-2 hours at 37°C or overnight at 4°C). e. Wash the plate several times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. g. Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of PGE2 in your samples. The concentration is inversely proportional to the absorbance.

Visualizations

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPK_Pathway MAPK Pathway (e.g., p38, ERK) Receptor->MAPK_Pathway Ca2_mobilization Ca2+ Mobilization Receptor->Ca2_mobilization cPLA2a_inactive cPLA2α (inactive) MAPK_Pathway->cPLA2a_inactive Phosphorylation Ca2_mobilization->cPLA2a_inactive Translocation to membrane cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Membrane_Phospholipids Membrane Phospholipids cPLA2a_active->Membrane_Phospholipids Hydrolysis Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX COX-1/2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX This compound This compound This compound->cPLA2a_active Inhibition Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Proliferation Inflammation & Proliferation Prostaglandins->Inflammation_Proliferation Leukotrienes->Inflammation_Proliferation

Caption: this compound inhibits the cPLA2α signaling pathway, blocking downstream inflammatory mediator production.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells 1. Prepare Cells (Seed and Culture) Treat_Cells 3. Treat Cells with this compound Prepare_Cells->Treat_Cells Prepare_this compound 2. Prepare this compound (Serial Dilutions) Prepare_this compound->Treat_Cells Stimulate_Cells 4. Stimulate Cells (e.g., IL-1β) Treat_Cells->Stimulate_Cells Incubate 5. Incubate Stimulate_Cells->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant Perform_Assay 7. Perform Assay (e.g., PGE2 ELISA) Collect_Supernatant->Perform_Assay Data_Analysis 8. Analyze Data Perform_Assay->Data_Analysis

Caption: General experimental workflow for assessing the inhibitory effect of this compound on cell signaling.

G Start Start No_Effect No or weak inhibition observed? Start->No_Effect Check_Concentration Is this compound concentration optimal? (Perform dose-response) No_Effect->Check_Concentration Yes End End No_Effect->End No Check_Timing Is pre-incubation time sufficient? Check_Concentration->Check_Timing No Check_Concentration->End Yes Check_Cell_Line Is the cell line responsive to cPLA2α inhibition? Check_Timing->Check_Cell_Line No Check_Timing->End Yes Check_Compound Is the this compound stock solution fresh and properly stored? Check_Cell_Line->Check_Compound No Check_Cell_Line->End Yes Check_Compound->End No Check_Compound->End Yes

Caption: A logical troubleshooting workflow for experiments where this compound shows no effect.

References

Potential off-target effects of the cPLA2α inhibitor AVX001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the cPLA2α inhibitor, AVX001. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in the inflammatory process.[1] cPLA2α catalyzes the release of arachidonic acid (AA) from membrane phospholipids. This released AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[2] By inhibiting cPLA2α, this compound effectively reduces the production of these downstream inflammatory molecules.[3][4]

Q2: How selective is this compound for cPLA2α?

A2: Current literature indicates that this compound is a highly selective inhibitor of cPLA2α.[5] Studies have shown that it does not inhibit the activity of other phospholipase A2 isoforms, such as secretory PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2). This selectivity is crucial for minimizing off-target effects related to the broader inhibition of phospholipase A2 enzymes.

Q3: What are the known off-target effects of this compound?

A3: As of the latest available data, a comprehensive off-target screening panel for this compound against a broad range of kinases and other enzymes has not been publicly released. However, studies on structurally related cPLA2α inhibitors and cellular profiling of AVX002 (a structurally similar compound) provide some insights. These studies suggest potential interactions with pathways beyond the canonical cPLA2α-arachidonic acid cascade. For instance, sensitivity to cPLA2α inhibitors has been linked to the activity of the Polycomb Repressive Complex 2 (PRC2) and the mTORC1 signaling pathways.[6][7] Additionally, some cellular responses to cPLA2α inhibition may be mediated by oxidative stress.[8]

Q4: Are there any known issues with the solubility or stability of this compound in experimental settings?

A4: Like many small molecule inhibitors, this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Researchers may encounter precipitation when diluting the DMSO stock into aqueous cell culture media. This is a common issue with hydrophobic compounds.[9] For troubleshooting this issue, please refer to the "Troubleshooting Guide" section below. Information on the long-term stability of this compound in various aqueous buffers is not extensively detailed in the public domain, and it is recommended to prepare fresh dilutions for each experiment.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds to aid in experimental design and data interpretation.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators against cPLA2α

CompoundTargetIC50 (nM)Source
This compound cPLA2α120 ± 58[7]
AVX002cPLA2α126 ± 37[7]
AACOCF3cPLA2αLess potent than this compound[7]
Docosahexaenoic Acid (DHA)cPLA2αNo direct inhibitory effect[7]

Table 2: Cellular Activity of this compound and Related Inhibitors

CompoundCell LineAssayIC50 (µM)Source
This compound SW982 SynoviocytesIL-1β-induced AA release1.1[10]
AVX002SW982 SynoviocytesIL-1β-induced AA release0.71[10]
AVX420Panel of 66 Cancer Cell LinesCell ViabilityVariable (average < 20 µM)[6]
AVX235Panel of 66 Cancer Cell LinesCell ViabilityVariable (average < 20 µM)[6]
AVX002 Panel of 66 Cancer Cell LinesCell ViabilityVariable (average < 20 µM)[8][11]

Troubleshooting Guide

This guide addresses common issues researchers may encounter during experiments with this compound.

Issue 1: Precipitation of this compound upon dilution in aqueous media.

  • Possible Cause: this compound, like many lipid-targeting small molecules, is hydrophobic and has limited solubility in aqueous solutions. The final concentration of DMSO in the cell culture medium may be too low to maintain its solubility.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Determine the maximum DMSO concentration tolerated by your cell line (typically 0.1% to 0.5%). Whenever possible, use a final DMSO concentration that maintains this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Stepwise Dilution: Instead of adding a highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution of the stock in your cell culture medium. Add a small volume of the concentrated stock to a smaller volume of medium, mix well, and then transfer this to the final culture volume.

    • Pre-warming of Media: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.

    • Vortexing/Mixing: Ensure thorough mixing immediately after adding the inhibitor to the medium.

Issue 2: Unexpected or inconsistent cellular phenotypes.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound, or it could be a consequence of inhibiting a less-characterized function of cPLA2α. Inconsistent results could also arise from issues with compound stability or experimental variability.

  • Troubleshooting Steps:

    • Use a Structurally Unrelated cPLA2α Inhibitor: To confirm that the observed phenotype is due to cPLA2α inhibition, use a different, structurally distinct cPLA2α inhibitor (e.g., a pyrrophenone derivative). If the phenotype is reproduced, it is more likely to be an on-target effect.

    • Rescue Experiment: If your experimental system allows, perform a rescue experiment by overexpressing a constitutively active or inhibitor-resistant mutant of cPLA2α. If the phenotype is reversed, it strongly suggests an on-target effect.

    • Dose-Response Analysis: Perform a careful dose-response experiment. A clear dose-dependent effect is more indicative of a specific interaction.

    • Assess Cell Health: Ensure that the observed phenotype is not a secondary consequence of cytotoxicity. Perform a cell viability assay in parallel with your primary assay.

    • Consider Downstream Pathways: Inhibition of cPLA2α can have broad effects on lipid metabolism. Consider that the observed phenotype might be due to alterations in downstream signaling pathways beyond just prostaglandins and leukotrienes.

Issue 3: Lack of expected inhibitory effect on arachidonic acid release or eicosanoid production.

  • Possible Cause: The lack of effect could be due to compound inactivity, insufficient concentration, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure that the this compound stock has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

    • Confirm Cellular Uptake: Although challenging, consider using analytical methods to confirm the presence of this compound in your cells.

    • Check Assay Conditions: Ensure that the stimulation of cPLA2α in your assay is robust. The method of stimulation (e.g., calcium ionophore, growth factor) can influence the sensitivity to inhibitors.

    • Optimize Inhibitor Pre-incubation Time: The inhibitor may require a certain amount of time to enter the cells and engage with its target. Optimize the pre-incubation time before stimulating the cells.

Experimental Protocols

Protocol 1: Assessing the On-Target Activity of this compound by Measuring Arachidonic Acid Release

This protocol is a common method to determine the potency of cPLA2α inhibitors.

  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes, SW982 synoviocytes) in a suitable multi-well plate and grow to near confluence.

  • Radiolabeling: Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

  • Washing: Wash the cells three times with serum-free medium containing 0.1% bovine serum albumin (BSA) to remove unincorporated [³H]-arachidonic acid.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) in serum-free medium containing 0.1% BSA for 1-2 hours.

  • Stimulation: Stimulate the cells with a cPLA2α agonist (e.g., 10 ng/mL IL-1β, 100 ng/mL EGF, or a calcium ionophore like A23187) for the appropriate time (e.g., 30-60 minutes).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Scintillation Counting: Measure the amount of released [³H]-arachidonic acid in the supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity (determined by lysing the cells). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: General Strategy for Investigating Potential Off-Target Effects

This protocol provides a general workflow for identifying potential off-target effects of a small molecule inhibitor like this compound.

  • In Silico Analysis:

    • Use computational tools to screen the chemical structure of this compound against databases of known protein targets. This can provide a preliminary list of potential off-targets.

  • Broad Kinase Screening:

    • Submit this compound for a commercial kinome scan (e.g., KINOMEscan™). This will provide data on the binding affinity of this compound to a large panel of kinases.

  • Safety Panel Screening:

    • Utilize a commercial safety screening panel (e.g., from Eurofins Discovery or Reaction Biology) to assess the activity of this compound against a broad range of non-kinase targets, including GPCRs, ion channels, and other enzymes.

  • Cell-Based Phenotypic Screening:

    • Screen this compound across a panel of diverse cell lines and measure a variety of phenotypic endpoints (e.g., cell viability, apoptosis, cell cycle progression). Differential sensitivity can provide clues about potential off-target activities.

  • Proteomic and Transcriptomic Analysis:

    • Treat cells with this compound and perform global proteomic (e.g., mass spectrometry) or transcriptomic (e.g., RNA-seq) analysis to identify changes in protein expression or gene transcription that are not readily explained by the on-target mechanism.

Mandatory Visualizations

cPLA2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimuli->Receptor SignalTransduction Signal Transduction (e.g., MAPK, Ca2+ mobilization) Receptor->SignalTransduction cPLA2a_inactive cPLA2α (inactive) SignalTransduction->cPLA2a_inactive Activation cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Phosphorylation & Ca2+ binding cPLA2a_active->MembranePhospholipids Hydrolysis This compound This compound This compound->cPLA2a_active Inhibition COX_LOX COX / LOX Enzymes ArachidonicAcid->COX_LOX Metabolism Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation

Caption: cPLA2α signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Start: Have a Small Molecule Inhibitor (e.g., this compound) InSilico In Silico Screening (Target Prediction) Start->InSilico BiochemicalScreening Biochemical Screening (Kinome Scan, Safety Panel) InSilico->BiochemicalScreening Prioritize Targets CellBasedScreening Cell-Based Screening (Phenotypic Assays, Cell Panels) BiochemicalScreening->CellBasedScreening Confirm Cellular Activity Omics Omics Analysis (Proteomics, Transcriptomics) CellBasedScreening->Omics Identify Affected Pathways TargetValidation Off-Target Validation (Rescue, Orthogonal Inhibitor) Omics->TargetValidation End End: Characterized Off-Target Profile TargetValidation->End Troubleshooting_Tree Problem Unexpected Experimental Outcome with this compound CheckOnTarget Is the effect consistent with cPLA2α inhibition? Problem->CheckOnTarget OnTarget Likely On-Target Effect (Potentially novel cPLA2α function) CheckOnTarget->OnTarget  Yes OffTarget Potential Off-Target Effect CheckOnTarget->OffTarget  No / Unsure UseOrthogonal Use Structurally Different cPLA2α Inhibitor OffTarget->UseOrthogonal PhenotypeReproduced Phenotype Reproduced? UseOrthogonal->PhenotypeReproduced YesReproduced Confirms On-Target Effect PhenotypeReproduced->YesReproduced  Yes NoReproduced Suggests Off-Target Effect of this compound PhenotypeReproduced->NoReproduced  No ValidateOffTarget Proceed with Off-Target Validation Workflow NoReproduced->ValidateOffTarget

References

AVX001 stability and proper storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage conditions for the cPLA2α inhibitor, AVX001.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and activity. The recommended storage conditions depend on whether the product is in solid form or dissolved in a solvent.

Q2: How is this compound shipped?

A2: this compound is typically shipped at room temperature.[1] The product is considered stable for the duration of ordinary shipping and time spent in customs.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of the enzyme cytosolic phospholipase A2α (cPLA2α).[1][2][3] This enzyme plays a key role in various inflammatory diseases by catalyzing the release of arachidonic acid from glycerophospholipids.[1][4] By inhibiting cPLA2α, this compound can reduce inflammation.[1][4]

Q4: In what forms has this compound been formulated?

A4: For research and clinical studies, this compound has been formulated as a topical silicone-based gel for application to the skin.[1][4] For oral administration studies, potential formulations include dissolving it in PEG400 or suspending it in 0.2% Carboxymethyl cellulose.[1]

Quantitative Data Summary

For easy reference, the stability data for this compound is summarized in the table below.

FormStorage TemperatureDuration of Stability
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced or no activity in in vitro assays Improper storage leading to degradation.Ensure this compound has been stored at the correct temperature and for less than the recommended duration. Use a fresh aliquot for the experiment.
Incorrect solvent used for dissolution.Verify the appropriate solvent for your specific cell type and assay conditions. While not explicitly stated for this compound, similar compounds are often dissolved in DMSO for in vitro use. Perform a solvent tolerance test with your cells.
Insufficient pre-incubation time.In some published experiments, cells were pre-treated with this compound for 2 hours before stimulation.[5] Optimize the pre-incubation time for your specific experimental setup.
Precipitation of the compound in media Poor solubility of this compound in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) is low enough to be tolerated by the cells and to keep this compound in solution. Gentle warming and vortexing may aid dissolution.
Inconsistent results between experiments Variability in compound preparation.Prepare a fresh stock solution for each experiment or use aliquots from a single, properly stored stock to minimize freeze-thaw cycles.

Experimental Protocols

Inhibition of IL-1β-induced PGE2 Release in SW982 Synoviocytes

This protocol is based on methodologies described in studies investigating the anti-inflammatory effects of cPLA2α inhibitors.[6]

Materials:

  • This compound

  • SW982 synoviocyte cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human IL-1β

  • PGE2 immunoassay kit

  • DMSO (for dissolving this compound)

Procedure:

  • Cell Culture: Culture SW982 cells to confluency in standard cell culture medium.

  • Serum Starvation: Three days post-confluency, replace the culture medium with serum-free medium and incubate overnight to synchronize the cells.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations in serum-free medium. Remove the medium from the cells and add the medium containing this compound. Incubate for 2 hours.

  • IL-1β Stimulation: After the pre-treatment, add IL-1β to the cell culture medium to a final concentration of 10 ng/mL to induce PGE2 production.

  • Supernatant Collection: After 24 hours of IL-1β stimulation, collect the cell supernatants.

  • Sample Preparation: Centrifuge the supernatants to remove any cell debris. Aliquot the cleared supernatants and store them at -80°C until analysis.[5]

  • PGE2 Analysis: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 immunoassay kit, following the manufacturer's instructions.

Visualizations

G This compound Mechanism of Action Inflammatory Stimuli (e.g., IL-1β) Inflammatory Stimuli (e.g., IL-1β) cPLA2α (Cytosolic Phospholipase A2α) cPLA2α (Cytosolic Phospholipase A2α) Inflammatory Stimuli (e.g., IL-1β)->cPLA2α (Cytosolic Phospholipase A2α) activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid cPLA2α (Cytosolic Phospholipase A2α)->Arachidonic Acid releases from Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Arachidonic Acid->Prostaglandins (e.g., PGE2) is converted to Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation promotes This compound This compound This compound->cPLA2α (Cytosolic Phospholipase A2α) inhibits

Caption: this compound inhibits the cPLA2α enzyme, blocking the release of arachidonic acid and subsequent production of inflammatory prostaglandins.

G Experimental Workflow: In Vitro Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture SW982 Cells to Confluency Culture SW982 Cells to Confluency Serum Starve Overnight Serum Starve Overnight Culture SW982 Cells to Confluency->Serum Starve Overnight Pre-treat with this compound (2h) Pre-treat with this compound (2h) Serum Starve Overnight->Pre-treat with this compound (2h) Stimulate with IL-1β (24h) Stimulate with IL-1β (24h) Pre-treat with this compound (2h)->Stimulate with IL-1β (24h) Collect Supernatant Collect Supernatant Stimulate with IL-1β (24h)->Collect Supernatant Store at -80°C Store at -80°C Collect Supernatant->Store at -80°C Analyze PGE2 Levels Analyze PGE2 Levels Store at -80°C->Analyze PGE2 Levels

Caption: A typical workflow for assessing the in vitro efficacy of this compound in inhibiting prostaglandin E2 production.

References

Addressing solubility issues with cPLA2α inhibitors like AVX001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with the cPLA2α inhibitor, AVX001.

Troubleshooting Guide

Issue: Precipitate formation when preparing this compound stock solution.

Question: I am trying to dissolve this compound powder to make a stock solution, but it is not dissolving properly and a precipitate is visible. What should I do?

Answer:

This is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:

  • Solvent Selection: Ensure you are using an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound.

  • Solvent Quality: Use anhydrous (dry) and high-purity DMSO. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds.

  • Dissolution Technique:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Add the solvent to the powder and vortex thoroughly.

    • If the compound does not fully dissolve, gentle warming of the solution to 37°C for a short period (10-15 minutes) can aid dissolution.[1]

    • Brief sonication in a water bath can also be used to break up aggregates and enhance dissolution.[1]

  • Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in the chosen solvent. Try preparing a lower concentration stock solution.

Issue: Precipitation upon dilution of DMSO stock solution into aqueous buffer or cell culture media.

Question: My this compound stock solution in DMSO is clear, but when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture medium), a precipitate or cloudiness appears. Why is this happening and how can I prevent it?

Answer:

This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble.

Troubleshooting Workflow for Precipitation in Aqueous Solutions

G start Precipitation observed upon dilution of this compound DMSO stock into aqueous buffer check_dmso Is the final DMSO concentration <1%? start->check_dmso increase_dmso Increase final DMSO concentration (typically up to 0.5% for cell-based assays). Monitor for solvent toxicity. check_dmso->increase_dmso No check_mixing Was the stock solution added rapidly or to a small volume? check_dmso->check_mixing Yes increase_dmso->check_mixing improve_mixing Add stock solution dropwise to the full volume of buffer while vortexing/stirring. check_mixing->improve_mixing Yes check_temp Was the aqueous buffer cold? check_mixing->check_temp No improve_mixing->check_temp warm_buffer Pre-warm the aqueous buffer to 37°C before adding the stock solution. check_temp->warm_buffer Yes check_concentration Is the final this compound concentration high? check_temp->check_concentration No warm_buffer->check_concentration lower_concentration Lower the final working concentration of this compound. check_concentration->lower_concentration Yes consider_formulation Consider formulation strategies: - Use of solubilizing agents (e.g., surfactants) - pH adjustment of the buffer check_concentration->consider_formulation No end Clear Solution lower_concentration->end consider_formulation->end

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5% for most cell-based assays, to avoid solvent-induced toxicity. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility.

  • Dilution Method:

    • Add stock to buffer: Always add the concentrated DMSO stock solution to the aqueous buffer, not the other way around. This ensures rapid dispersion.

    • Vortexing: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous solution. This prevents the formation of localized high concentrations of this compound that can lead to precipitation.

    • Intermediate Dilution: For high final concentrations, consider making an intermediate dilution in a smaller volume of the aqueous buffer first, then adding that to the final volume.

  • Temperature: Pre-warming the aqueous buffer to 37°C can increase the solubility of this compound.

  • Formulation Aids: For persistent solubility issues, consider the use of formulation aids. This should be approached with caution as they can interfere with biological assays.

    • Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) can help to keep hydrophobic compounds in solution.

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available information and common practice for similar hydrophobic compounds, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q2: What is the maximum concentration for an this compound stock solution in DMSO?

A2: While a definitive maximum solubility value in DMSO is not publicly available, it is advisable to start with a moderate concentration (e.g., 10-20 mM) and visually confirm complete dissolution. If a higher concentration is required, it should be empirically determined by attempting to dissolve a small, accurately weighed amount of the compound in a specific volume of DMSO.

Q3: How should I store this compound stock solutions?

A3: Store this compound stock solutions in DMSO at -20°C or -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.

Q4: Can I use ethanol or methanol to dissolve this compound?

A4: While some lipophilic compounds have solubility in ethanol or methanol, DMSO is generally a stronger solvent for such molecules. The solubility of this compound in alcohols is not well-documented. If you must use an alternative to DMSO, it is recommended to perform a small-scale solubility test first.

Q5: My cell culture media turned cloudy after adding the this compound working solution. Can I still use it for my experiment?

A5: It is not recommended to use a working solution with a visible precipitate for your experiments. The presence of a precipitate means the actual concentration of the soluble, active compound is unknown and lower than intended, which will lead to inaccurate and unreliable results. Additionally, the precipitate itself could have cytotoxic effects on the cells.

Q6: Are there any general strategies to improve the solubility of poorly soluble inhibitors like this compound?

A6: Yes, several formulation strategies can be employed for poorly soluble drugs, including:

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at the solid-state.[3][4]

  • Particle Size Reduction: Micronization or nanosuspensions can increase the surface area and improve the dissolution rate.[5][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[2][7]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[7][8]

Data Presentation

Table 1: Solubility Profile of this compound
Solvent/Buffer SystemSolubilityRecommendations & Remarks
Organic Solvents
Dimethyl Sulfoxide (DMSO)Soluble (Qualitative)Recommended for preparing high-concentration stock solutions. Use anhydrous DMSO.
EthanolData not availableMay have some solubility, but likely lower than DMSO. Empirical testing is required.
MethanolData not availableMay have some solubility, but likely lower than DMSO. Empirical testing is required.
Aqueous Systems
WaterPoorly SolubleDirect dissolution in water is not recommended.
Phosphate-Buffered Saline (PBS)Poorly SolubleProne to precipitation. Final DMSO concentration should be optimized.
Cell Culture Media (e.g., DMEM)Poorly SolubleProne to precipitation. Final DMSO concentration should be optimized. Pre-warming the media can help.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Allow the vial of this compound powder to reach room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile tube. For a 10 mM stock solution, you will need approximately 4.27 mg per 1 mL of DMSO (this compound Molecular Weight: 426.55 g/mol ).

  • Add the appropriate volume of anhydrous, sterile DMSO to the tube.

  • Cap the tube tightly and vortex at maximum speed until the solid is completely dissolved.

  • If dissolution is slow, the tube can be gently warmed in a 37°C water bath for 10-15 minutes or briefly sonicated.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed complete cell culture media (with serum, if applicable)

  • Sterile conical tubes

Procedure:

  • Pre-warm the required volume of cell culture media to 37°C.

  • In a sterile conical tube, add the required volume of the pre-warmed media. For a final volume of 10 mL, you will use slightly less than 10 mL to account for the volume of the stock solution.

  • Calculate the volume of the 10 mM stock solution needed for a final concentration of 10 µM. For a 10 mL final volume, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • While vigorously vortexing or stirring the media, add the 10 µL of the this compound stock solution dropwise.

  • Continue to vortex for a few seconds to ensure the solution is homogenous.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

  • Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound.

Mandatory Visualizations

cPLA2α Signaling Pathway

G cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol / Intracellular Signaling Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines (e.g., IL-1β, TNF-α) Cytokines (e.g., IL-1β, TNF-α) Cytokines (e.g., IL-1β, TNF-α)->Receptors Other Agonists Other Agonists Other Agonists->Receptors PLC Phospholipase C (PLC) Receptors->PLC MAPK MAPK Pathway (e.g., ERK, p38) Receptors->MAPK PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) PIP2->Ca_release via IP3 PKC Protein Kinase C (PKC) DAG->PKC MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid (AA) MembranePhospholipids->AA PKC->MAPK cPLA2a_inactive Inactive cPLA2α MAPK->cPLA2a_inactive Phosphorylation Ca_release->PKC Ca_release->cPLA2a_inactive Translocation to membrane cPLA2a_active Active cPLA2α (Phosphorylated) cPLA2a_inactive->cPLA2a_active cPLA2a_active->MembranePhospholipids Hydrolysis COX COX-1/2 AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Proliferation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2a_active Inhibition

Caption: Simplified cPLA2α signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinetic Solubility Assessment

G prep_stock 1. Prepare high-concentration stock solution of this compound in DMSO (e.g., 10 mM) add_compound 3. Add a small volume of DMSO stock solution to the first well to create the highest concentration prep_stock->add_compound prep_plate 2. Dispense aqueous buffer (e.g., PBS, pH 7.4) into a 96-well plate prep_plate->add_compound serial_dilute 4. Perform serial dilutions across the plate add_compound->serial_dilute incubate 5. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) serial_dilute->incubate measure 6. Measure precipitation using a nephelometer (light scattering) or a plate reader after filtration (UV absorbance) incubate->measure analyze 7. Determine the highest concentration that remains in solution (Kinetic Solubility) measure->analyze

Caption: Workflow for determining the kinetic solubility of this compound.

References

How to minimize variability in AVX001 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving AVX001.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α).[1][2][3][4] Its mechanism of action involves binding to the cPLA2α enzyme, which prevents the release of arachidonic acid from phospholipids.[2][4] This, in turn, reduces the production of downstream inflammatory mediators like prostaglandins and leukotrienes.[2][5]

Q2: In what preclinical models has this compound shown efficacy?

A2: this compound has demonstrated potent anti-inflammatory and disease-modifying properties in in vivo models of collagen-induced arthritis (CIA) in mice.[1][6] In these studies, its effects were comparable or superior to methotrexate and Enbrel.[1] It has also been investigated for topical use in patients with mild to moderate plaque psoriasis.[7]

Q3: What are the main sources of variability in in vivo experiments?

A3: Variability in in vivo studies can stem from three primary sources:[8]

  • Experimenter-induced variability: This includes inconsistencies in procedures like injection, oral dosing, and surgical interventions, as well as imprecise measurements.[8]

  • Inherent animal variability: This encompasses differences in genetic background, sex, age, and body weight among animals.[8][9]

  • Environment-induced variability: This results from interactions between the animals and their environment, such as housing conditions and social hierarchies.[8]

Troubleshooting Guides

Issue 1: High Variability in Inflammatory Readouts (e.g., Paw Swelling, Arthritis Index)
Potential Cause Recommended Solution Expected Outcome
Inconsistent Drug Formulation/Administration Ensure this compound is fully solubilized. A suggested vehicle is 100% DMSO, administered via intraperitoneal injection.[1] Use a consistent dose volume, for example, 2 mL/kg body weight.[1] Standardize the time of day for administration.More uniform drug exposure across all animals, leading to less variable anti-inflammatory effects.
Variable Disease Induction Refine the collagen-induced arthritis (CIA) protocol. Ensure consistent preparation and administration of the collagen emulsion. Monitor animals closely for the first signs of arthritis to begin therapeutic treatment at a consistent disease stage.More synchronous disease development across the cohort, reducing baseline variability.
Subjective Scoring Implement blinded scoring for all clinical assessments, such as the arthritis index (AI).[10] Have at least two independent, trained observers score the animals and average the results.Minimized unconscious bias in subjective measurements, leading to more reliable and reproducible data.[10]
Animal Stress Acclimate animals to the facility and handling procedures before the start of the experiment. Maintain a consistent light-dark cycle, temperature, and humidity.Reduced stress-induced physiological changes that can impact inflammatory responses and increase data variability.
Issue 2: Inconsistent Plasma Prostaglandin E2 (PGE2) Levels
Potential Cause Recommended Solution Expected Outcome
Variable Sample Collection and Handling Standardize the blood collection time point relative to the last this compound dose. Use a consistent method for plasma preparation and store samples at -80°C until analysis.Minimized pre-analytical variability, ensuring that measured PGE2 levels accurately reflect the in vivo treatment effect.
Assay Variability Use a validated and sensitive ELISA kit for PGE2 measurement. Run all samples from a single experiment on the same plate if possible. Include appropriate controls and standards to monitor assay performance.Increased precision and accuracy of PGE2 quantification.
Dietary Influences Use a standardized diet for all animals throughout the study, as dietary fatty acids can influence prostaglandin synthesis.Reduced variability in baseline PGE2 levels, allowing for a clearer assessment of this compound's effect.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol is based on studies demonstrating the efficacy of this compound in a murine CIA model.[1][6]

  • Animals: Use DBA/1 mice, which are susceptible to CIA.

  • Immunization:

    • On day 0, immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Prophylactic Model: Begin daily intraperitoneal (IP) injections of this compound (e.g., 30 mg/kg) or vehicle (100% DMSO) on the same day as the primary immunization (day 0).[1]

    • Therapeutic Model: Begin daily IP injections of this compound (e.g., 30 mg/kg) or vehicle upon the first visual signs of arthritis.[1]

  • Monitoring and Readouts:

    • Monitor and score the arthritis index (AI) daily or every other day.[1]

    • At the end of the study (e.g., day 42), collect blood for plasma PGE2 analysis.[1]

    • Collect paws for histopathological evaluation of joint damage, including inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[1][6]

Quantitative Data Summary

Table 1: Effect of this compound on Arthritis Index (AI) in Prophylactic CIA Model

Treatment GroupDoseMean AI (Day 42)% Reduction vs. Vehiclep-value vs. Vehicle
Vehicle (DMSO)-~10.5--
This compound30 mg/kg~5.0~52%< 0.005
Methotrexate (MTX)1 mg/kg~6.0~43%< 0.05

Data synthesized from figures in Feuerherm et al., 2019.[1]

Table 2: Effect of this compound on Plasma PGE2 Levels in Therapeutic CIA Model

Treatment GroupDoseMean Plasma PGE2 (pg/mL)% Reduction vs. Vehiclep-value vs. Vehicle
Vehicle (DMSO)-~1800--
This compound30 mg/kg~82854%< 0.005
Enbrel25 mg/kg~145819%> 0.05 (non-significant)

Data synthesized from figures in Feuerherm et al., 2019.[1]

Visualizations

AVX001_Mechanism_of_Action cluster_invisible membrane Cell Membrane Phospholipids cPLA2 cPLA2α AA Arachidonic Acid (AA) cPLA2->AA Releases COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2 Inhibits

Caption: this compound inhibits cPLA2α, blocking downstream inflammatory pathways.

Experimental_Workflow acclimation Animal Acclimation (e.g., 1 week) randomization Randomization & Blinding acclimation->randomization disease_induction Disease Induction (e.g., CIA) randomization->disease_induction treatment Treatment Initiation (this compound or Vehicle) disease_induction->treatment monitoring In-Life Monitoring (e.g., Arthritis Index, Body Weight) treatment->monitoring termination Study Termination & Sample Collection (Blood, Tissues) monitoring->termination analysis Ex Vivo Analysis (PGE2 ELISA, Histopathology) termination->analysis data_analysis Statistical Analysis analysis->data_analysis

Caption: A generalized workflow for in vivo studies with this compound.

Troubleshooting_Logic high_variability High In Vivo Variability check_drug Check Drug Formulation & Administration high_variability->check_drug check_protocol Review Experimental Protocol high_variability->check_protocol check_animals Assess Animal Factors (Health, Stress) high_variability->check_animals check_scoring Evaluate Scoring Methods high_variability->check_scoring solution_drug Standardize Dosing & Vehicle check_drug->solution_drug solution_protocol Refine Disease Induction & Timelines check_protocol->solution_protocol solution_animals Ensure Consistent Health & Environment check_animals->solution_animals solution_scoring Implement Blinding & Training check_scoring->solution_scoring

Caption: A logical approach to troubleshooting variability in this compound studies.

References

Identifying and resolving common issues in AVX001 experiments

Author: BenchChem Technical Support Team. Date: November 2025

AVX001 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q2: I am not observing the expected inhibition of the downstream target, p-ERK. What could be the reason?

A2: Several factors could contribute to a lack of target inhibition. Please consider the following:

  • Drug Concentration and Incubation Time: Ensure you are using the recommended concentration range and incubation time for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. Verify the expression and activity of the target kinase (Kinase X) in your cell line.

  • Reagent Quality: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. We also recommend verifying the activity of your antibodies for western blotting.

Q3: I am observing significant cell death even at low concentrations of this compound. Is this expected?

A3: While this compound is designed to inhibit cell proliferation, significant cell death at low concentrations may indicate off-target effects or issues with the experimental setup. We recommend the following:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding 0.1%.

  • Cell Culture Conditions: Maintain optimal cell culture conditions, including confluency and media quality, as stressed cells can be more sensitive to treatment.

  • Purity of Compound: If you suspect issues with the compound, please contact our technical support with the lot number for further investigation.

Troubleshooting Guides

Issue 1: Inconsistent Western Blot Results for p-ERK Inhibition

This guide provides a systematic approach to troubleshooting inconsistent western blot results when assessing the inhibition of phosphorylated ERK (p-ERK) following this compound treatment.

Experimental Protocol: Western Blotting for p-ERK

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Troubleshooting Steps:

Observation Potential Cause Recommended Solution
No p-ERK signal in the untreated control Inactive upstream signaling pathwayStimulate cells with a known activator (e.g., EGF, PMA) before this compound treatment to induce ERK phosphorylation.
High background on the blot Insufficient blocking or washingIncrease blocking time to 2 hours or use a different blocking agent (e.g., 5% BSA). Increase the number and duration of TBST washes.
Inconsistent loading control bands Pipetting errors during protein quantification or loadingPerform a BCA assay carefully. Ensure equal loading volumes and visually inspect the gel post-run with a total protein stain like Ponceau S.
Variable p-ERK inhibition at the same this compound concentration Inconsistent treatment time or cell confluencyStandardize the cell seeding density and treatment duration across all experiments. Ensure cells are in the logarithmic growth phase.

Logical Troubleshooting Workflow for Western Blotting

A Inconsistent p-ERK Inhibition B Check Untreated Control (p-ERK signal present?) A->B C No -> Stimulate Pathway (e.g., with EGF) B->C No D Yes -> Check Loading Control (Bands consistent?) B->D Yes E No -> Re-quantify Protein & Standardize Loading D->E No F Yes -> Evaluate Background (High background?) D->F Yes G Yes -> Optimize Blocking & Washing Steps F->G Yes H No -> Review Protocol (Time, Conc., Confluency) F->H No

Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.

Issue 2: High Variability in Cell Viability Assays

This section addresses common causes of variability in cell viability assays (e.g., MTT, CellTiter-Glo) when assessing the efficacy of this compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Troubleshooting Steps:

Observation Potential Cause Recommended Solution
Edge effects in the 96-well plate Increased evaporation in the outer wellsAvoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Inconsistent cell numbers at the start of the experiment Uneven cell seedingEnsure the cell suspension is homogenous before seeding. Pipette carefully and consistently.
Interference of this compound with the assay reagent Compound has inherent color or fluorescenceRun a control plate with the compound in cell-free media to check for any direct interference with the assay readings.
Variable incubation times Inconsistent timing for reagent addition or readingUse a multichannel pipette for simultaneous addition of reagents. Read the plate immediately after the final incubation step.

This compound Signaling Pathway Inhibition

cluster_0 MAPK Pathway cluster_1 Drug Action A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E Kinase X D->E F MEK E->F G ERK F->G H Transcription Factors (e.g., c-Myc, AP-1) G->H I Cell Proliferation & Survival H->I This compound This compound This compound->E

Caption: this compound inhibits Kinase X in the MAPK signaling pathway.

Best practices for ensuring AVX001 efficacy in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) to ensure the efficacy of AVX001 in long-term studies.

Introduction to this compound

This compound is a potent and selective topical inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] Its mechanism of action involves blocking the release of arachidonic acid from cell membranes, thereby inhibiting the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[2][3] This targeted approach makes this compound a promising candidate for the long-term management of inflammatory skin conditions like psoriasis and actinic keratosis.[4][5][6][7]

Initial clinical trials have demonstrated the safety and efficacy of this compound in short-term studies (4 weeks), with evidence suggesting that longer treatment durations could lead to superior outcomes.[4][8][9] This guide addresses key considerations for designing and executing long-term studies to fully elucidate the therapeutic potential of this compound.

Signaling Pathway of this compound

AVX001_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Inflammatory Stimuli Inflammatory Stimuli cPLA2a cPLA2α Inflammatory Stimuli->cPLA2a activates Arachidonic Acid Arachidonic Acid cPLA2a->Arachidonic Acid catalyzes release from Phospholipids This compound This compound This compound->cPLA2a inhibits Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids (e.g., Prostaglandins) Arachidonic Acid->Pro-inflammatory Eicosanoids is converted to Inflammation Inflammation Pro-inflammatory Eicosanoids->Inflammation

Caption: Mechanism of action of this compound in inhibiting the inflammatory cascade.

Best Practices for Long-Term Studies

To ensure the continued efficacy and safety of this compound in long-term clinical and preclinical studies, the following best practices should be observed:

1. Study Design and Protocol:

  • Extended Duration: Design studies with treatment periods extending beyond the initial 4-12 weeks to capture the full therapeutic effect and potential for disease modification.

  • Clear Endpoints: Define primary and secondary efficacy endpoints that are relevant to the chronic nature of the disease being studied. This may include measures of sustained response, relapse rates, and quality of life assessments.

  • Control Groups: Employ appropriate control groups, such as vehicle control or standard-of-care, to accurately assess the long-term benefit of this compound.

2. Patient/Subject Management:

  • Adherence Monitoring: Implement strategies to monitor and encourage patient adherence to the topical application regimen, as non-adherence is a primary cause of treatment failure in long-term topical therapies.[8][10][11][12] This can include patient diaries, electronic monitoring devices, and regular follow-ups.

  • Education: Thoroughly educate participants on the correct application technique, dosage, and frequency to maximize efficacy and minimize variability.

3. Formulation and Stability:

  • Long-Term Stability Testing: Conduct comprehensive stability testing of the this compound formulation under various storage conditions to ensure its potency and physical characteristics are maintained throughout the duration of the study.[13][14]

  • Packaging: Utilize appropriate packaging that protects the formulation from degradation due to light, air, and temperature fluctuations.

4. Efficacy and Safety Monitoring:

  • Regular Assessments: Schedule regular follow-up visits to assess both efficacy and safety. This allows for the timely detection of any changes in treatment effect or the emergence of adverse events.

  • Tachyphylaxis Evaluation: While not definitively reported for cPLA2α inhibitors, be vigilant for signs of tachyphylaxis (a decrease in drug response over time). Differentiating this from non-adherence is critical.

  • Systemic Exposure: For long-term studies, periodically assess for systemic absorption of this compound, especially when applied to large surface areas or compromised skin.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Diminished Efficacy Over Time - Non-adherence to treatment regimen.- Tachyphylaxis (reduced drug response).- Worsening of underlying disease.- Assess patient adherence through questioning, diaries, or electronic monitoring.- Consider a short "drug holiday" to assess for tachyphylaxis, followed by re-initiation of treatment.- Re-evaluate disease severity and consider if concomitant therapies are needed.
Inconsistent Results Between Subjects - Variability in application technique.- Differences in disease phenotype or severity.- Inter-individual differences in drug metabolism or skin barrier function.- Provide standardized application training and written instructions.- Stratify subjects based on baseline disease characteristics.- Analyze for potential covariates that may influence treatment response.
Local Skin Reactions (Irritation, Redness) - Excipients in the vehicle formulation.- Pre-existing skin sensitivity.- Incorrect application (e.g., excessive amount).- Review the formulation for known irritants.- Assess the subject's history of skin sensitivities.- Reinforce proper application techniques.
Changes in Formulation Appearance or Consistency - Improper storage conditions.- Chemical or physical instability of the formulation.- Verify storage conditions against the protocol.- Cease use of the affected batch and report to the manufacturer.- Refer to stability testing data.

Frequently Asked Questions (FAQs)

Q1: What is the expected onset of action for this compound?

A1: Clinical data suggests that an improvement in psoriatic lesions, as measured by the modified Psoriasis Area and Severity Index (mPASI), can be observed as early as one week after initiating treatment, with continued improvement over a four-week period.[4][8][9] Long-term studies are needed to fully characterize the time to maximal effect.

Q2: Is there a risk of tachyphylaxis with long-term this compound use?

A2: There is currently no direct clinical evidence of tachyphylaxis with this compound. However, it is a theoretical consideration for any long-term topical therapy.[2][3][15][16] Apparent loss of efficacy is often linked to poor adherence.[16] Careful monitoring of both adherence and clinical response is recommended in long-term studies.

Q3: How should the stability of the this compound formulation be monitored during a long-term study?

A3: Long-term stability should be assessed according to established guidelines.[9][14][17] This includes real-time and accelerated stability studies evaluating physical (appearance, color, odor, viscosity), chemical (potency of this compound, degradation products), and microbiological attributes at regular intervals.

Q4: What are the key efficacy parameters to measure in a long-term psoriasis study with this compound?

A4: Key efficacy parameters include, but are not limited to:

  • Percentage of subjects achieving a 75%, 90%, or 100% reduction in Psoriasis Area and Severity Index (PASI 75/90/100).

  • Investigator's Global Assessment (IGA) score.

  • Time to relapse.

  • Patient-reported outcomes, such as the Dermatology Life Quality Index (DLQI).

Q5: What is the recommended washout period for previous topical treatments before starting a long-term study with this compound?

A5: The washout period will depend on the mechanism of action and potency of the prior medication. For topical corticosteroids, a washout period of at least two weeks is generally recommended to avoid confounding results. The specific duration should be clearly defined in the study protocol.

Experimental Protocols

cPLA2α Enzyme Activity Assay

This protocol is adapted from commercially available assay kits and published literature.[10][13][18]

Objective: To quantify the enzymatic activity of cPLA2α in the presence or absence of this compound.

Principle: This colorimetric assay measures the hydrolysis of the thioester bond at the sn-2 position of a synthetic substrate, arachidonoyl thio-PC. The released free thiol reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, the absorbance of which is proportional to the cPLA2α activity.

Materials:

  • cPLA2α Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)

  • DTNB/EGTA solution

  • Arachidonoyl Thio-PC (substrate)

  • Purified cPLA2α enzyme or cell/tissue lysate

  • This compound (or other inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

  • Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the cPLA2α enzyme or lysate to each well.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Initiate the reaction by adding the substrate (Arachidonoyl Thio-PC) and DTNB/EGTA solution.

  • Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for a specified time (e.g., 15-60 minutes).

  • Measure the absorbance at 405-420 nm at multiple time points to determine the reaction rate.

  • Calculate the percent inhibition of cPLA2α activity by this compound compared to the vehicle control.

cPLA2a_Assay_Workflow Prepare_Reagents Prepare Reagents (this compound dilutions, enzyme, substrate) Plate_Setup Add enzyme and this compound/vehicle to 96-well plate Prepare_Reagents->Plate_Setup Reaction_Initiation Add substrate and DTNB/EGTA Plate_Setup->Reaction_Initiation Incubation Incubate at specified temperature and time Reaction_Initiation->Incubation Measurement Measure absorbance at 405-420 nm Incubation->Measurement Data_Analysis Calculate % inhibition Measurement->Data_Analysis

Caption: Workflow for the cPLA2α enzyme activity assay.

Arachidonic Acid (AA) Release Assay

This protocol is based on radiolabeling techniques described in the literature.[4][15][17]

Objective: To measure the release of arachidonic acid from cells treated with a stimulus in the presence or absence of this compound.

Principle: Cells are pre-labeled with radioactive [3H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation, cPLA2α is activated and releases [3H]-AA into the supernatant. The amount of radioactivity in the supernatant is quantified by liquid scintillation counting and is a direct measure of cPLA2α activity.

Materials:

  • Cell line of interest (e.g., keratinocytes, synoviocytes)

  • Cell culture medium

  • [3H]-arachidonic acid

  • Stimulus (e.g., EGF, IL-1β)

  • This compound

  • Phosphate-buffered saline (PBS) with fatty acid-free BSA

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Seed cells in culture plates and grow to confluency.

  • Label the cells by incubating them with [3H]-arachidonic acid in low-serum medium for 18-24 hours.

  • Wash the cells thoroughly with PBS containing fatty acid-free BSA to remove unincorporated [3H]-AA.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.

  • Stimulate the cells with the appropriate agonist (e.g., EGF) for a defined period.

  • Collect the supernatant.

  • Lyse the cells to determine the total incorporated radioactivity.

  • Measure the radioactivity in the supernatant and the cell lysate using a liquid scintillation counter.

  • Calculate the percentage of [3H]-AA released into the supernatant relative to the total incorporated radioactivity.

AA_Release_Assay_Workflow Cell_Culture Culture and seed cells Radiolabeling Label cells with [3H]-AA Cell_Culture->Radiolabeling Wash Wash to remove unincorporated label Radiolabeling->Wash Pre_incubation Pre-incubate with this compound/vehicle Wash->Pre_incubation Stimulation Stimulate with agonist Pre_incubation->Stimulation Sample_Collection Collect supernatant and cell lysate Stimulation->Sample_Collection Scintillation_Counting Measure radioactivity Sample_Collection->Scintillation_Counting Data_Analysis Calculate % AA release Scintillation_Counting->Data_Analysis

Caption: Workflow for the arachidonic acid release assay.

Prostaglandin E2 (PGE2) Immunoassay

This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA).[1][2][3][5][16]

Objective: To quantify the concentration of PGE2 in biological samples (e.g., cell culture supernatants, plasma) following treatment with this compound.

Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 (e.g., conjugated to alkaline phosphatase or HRP) for a limited number of binding sites on a PGE2-specific antibody coated onto a microplate. The amount of enzyme-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

Materials:

  • PGE2 ELISA kit (containing pre-coated microplate, PGE2 standards, PGE2 conjugate, wash buffer, substrate, and stop solution)

  • Biological samples (e.g., cell culture supernatants)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

Procedure:

  • Prepare PGE2 standards and samples according to the kit instructions.

  • Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Add the PGE2 conjugate to each well.

  • Incubate the plate for the specified time at room temperature.

  • Wash the plate multiple times to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

PGE2_ELISA_Workflow Prepare_Samples Prepare standards and samples Add_to_Plate Add standards, samples, and PGE2 conjugate to plate Prepare_Samples->Add_to_Plate Incubate_1 Incubate Add_to_Plate->Incubate_1 Wash_1 Wash plate Incubate_1->Wash_1 Add_Substrate Add substrate Wash_1->Add_Substrate Incubate_2 Incubate for color development Add_Substrate->Incubate_2 Stop_Reaction Add stop solution Incubate_2->Stop_Reaction Read_Absorbance Read absorbance Stop_Reaction->Read_Absorbance Analyze_Data Generate standard curve and determine sample concentrations Read_Absorbance->Analyze_Data

Caption: Workflow for the Prostaglandin E2 (PGE2) ELISA.

References

Mitigating potential cytotoxicity of AVX001 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AVX001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxicity issues observed at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2][3] This enzyme is responsible for catalyzing the release of arachidonic acid from phospholipids, a key step in the inflammatory cascade.[4] By inhibiting cPLA2α, this compound effectively reduces the production of downstream inflammatory mediators like eicosanoids and prostaglandins, making it a promising therapeutic agent for inflammatory diseases such as psoriasis and arthritis.[1][2][5]

Q2: Why am I observing significant cytotoxicity at high concentrations of this compound?

A2: While this compound is highly selective for cPLA2α at therapeutic concentrations, exceedingly high concentrations may lead to off-target effects or an over-suppression of essential cellular processes, resulting in cytotoxicity. High concentrations of a substance can disrupt cell membrane integrity or other vital functions.[6] It is crucial to distinguish between on-target effects (which may be desirable in cancer cell lines) and unintended off-target cytotoxicity.[7][8] We recommend performing a dose-response curve to identify the optimal concentration range for your specific cell line.

Q3: What are the initial steps to confirm and quantify this compound-induced cytotoxicity?

A3: The first step is to establish a dose-response relationship to determine the half-maximal inhibitory concentration (IC50) for your cell line. This provides a quantitative measure of the compound's cytotoxic potential.[8] We recommend using at least two different cytotoxicity assays to confirm the results, as some assays can be influenced by the compound's chemical properties or the cells' metabolic state.[9][10] For example, you can pair a metabolic assay like MTT with a membrane integrity assay like LDH release.

Q4: How can I mitigate the cytotoxicity of this compound while maintaining its intended inhibitory effect?

A4: Mitigating cytotoxicity involves optimizing the experimental conditions. Consider the following strategies:

  • Concentration Optimization: The most straightforward approach is to lower the concentration of this compound to a range where it effectively inhibits cPLA2α without causing significant cell death.

  • Time-Course Experiments: Reduce the incubation time. Cytotoxicity is often time-dependent. A shorter exposure may be sufficient to achieve the desired biological effect with minimal toxicity.[11]

  • Serum Concentration: Increasing the serum concentration in your culture medium can sometimes alleviate cytotoxicity, as serum proteins can bind to the compound and reduce its effective concentration.

  • Co-treatment with Protective Agents: In specific mechanistic studies, co-treatment with antioxidants (like N-acetylcysteine) or pan-caspase inhibitors (like Z-VAD-FMK) can help determine if the cytotoxicity is mediated by oxidative stress or apoptosis, respectively.

Troubleshooting Guide

This guide addresses common issues encountered when working with high concentrations of this compound.

Observed Issue Potential Cause Recommended Solution
High variability between replicate wells Bubbles in wells, inconsistent cell seeding, or pipetting errors.[6]Inspect plates for bubbles and remove them with a sterile pipette tip. Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique.
Unexpectedly high cytotoxicity across all concentrations Error in stock solution calculation, contamination of cell culture (e.g., mycoplasma), or solvent toxicity.Double-check all calculations for dilutions. Test a fresh aliquot of this compound. Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic (typically <0.1%). Screen cell lines for contamination.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) Compound interference with the assay chemistry or different mechanisms of cell death being measured. The MTT assay is dependent on cellular metabolic activity, which can be an unreliable measure if the compound itself affects mitochondrial function.[10]Use an assay that is not dependent on cellular metabolism, such as a fluorescence-based method measuring membrane permeability, to confirm viability.[10] Multiplexing viability and cytotoxicity assays can provide a more complete picture.[12]
Cytotoxicity observed only in specific cell lines The sensitive cell line may have a higher dependence on pathways affected by this compound's off-target activities.Investigate the expression levels of cPLA2α and other potential off-target proteins in the sensitive and resistant cell lines. This could reveal a mechanistic basis for the differential sensitivity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the percentage of viable cells following treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_exp Experimental Phase cluster_troubleshoot Troubleshooting & Mitigation start Observe High Cytotoxicity dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response confirm Confirm with Orthogonal Assay (e.g., LDH or Annexin V) dose_response->confirm is_conc_dependent Is Cytotoxicity Dose-Dependent? confirm->is_conc_dependent optimize_conc Optimize Concentration & Incubation Time is_conc_dependent->optimize_conc Yes check_protocol Review Protocol: - Stock Calculation - Vehicle Control - Contamination is_conc_dependent->check_protocol No is_artifact Is it an Assay Artifact? optimize_conc->is_artifact check_protocol->is_artifact new_assay Select Alternative Assay (Metabolism-Independent) is_artifact->new_assay Yes mitigated Proceed with Optimized Protocol is_artifact->mitigated No new_assay->mitigated

Caption: Workflow for identifying, confirming, and mitigating this compound cytotoxicity.

G cluster_on_target On-Target Pathway (Therapeutic Effect) cluster_off_target Off-Target Pathway (Cytotoxicity) avx_low This compound (Low Conc.) cpla2 cPLA2α avx_low->cpla2 Inhibits aa Arachidonic Acid cpla2->aa inflammation Inflammation aa->inflammation avx_high This compound (High Conc.) survival_kinase Survival Kinase (e.g., PI3K/Akt) avx_high->survival_kinase Inhibits anti_apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) survival_kinase->anti_apoptosis Activates apoptosis Apoptosis anti_apoptosis->apoptosis Inhibits

Caption: this compound's on-target vs. potential off-target effects at high concentrations.

G q1 High Cytotoxicity Observed? q2 Is Vehicle Control Toxic? q1->q2 Yes s6 No Issue Detected q1->s6 No q3 Is Dose-Response Curve Steep? q2->q3 No s1 Check Vehicle Type and Concentration q2->s1 Yes q4 Does Shorter Incubation Help? q3->q4 No s2 Likely On-Target or Potent Off-Target Effect q3->s2 Yes s4 Optimize Incubation Time q4->s4 Yes s5 Investigate Mechanism (e.g., Apoptosis vs. Necrosis) q4->s5 No s3 Titrate Concentration Carefully s2->s3

Caption: A decision-making guide for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Optimizing AVX001 Delivery in Topical Applications for Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the topical delivery of AVX001 in skin models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the skin?

A1: this compound is a topical therapeutic agent that acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2][3] Its primary mechanism of action involves reducing inflammation and aberrant keratinocyte hyperproliferation, which are characteristic of inflammatory skin conditions like psoriasis and actinic keratosis.[1][2] By inhibiting cPLA2α, this compound blocks the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes.[4] This ultimately leads to a decrease in the inflammatory response and a reduction in the excessive growth of skin cells.[4]

Q2: In which type of skin models has this compound been tested?

A2: this compound has been evaluated in various models, including in vitro studies using human peripheral blood mononuclear cells (PBMCs) and immortalized human keratinocytes (HaCaT cells).[4] It has also been assessed in clinical trials on patients with mild to moderate plaque psoriasis and actinic keratosis, where it was formulated as a topical gel and ointment.[5][6] For preclinical topical delivery studies, reconstructed human epidermis (RhE) models are commonly used.[7]

Q3: What are the critical factors to consider when formulating this compound for topical delivery to skin models?

A3: Several factors are crucial for optimizing this compound's topical formulation:

  • Vehicle Selection: The choice of vehicle (e.g., gel, cream, ointment) can significantly impact drug release and skin penetration. The vehicle should be compatible with this compound and the skin model, ensuring the drug remains stable and available for absorption.

  • Solubility and Partition Coefficient: this compound's solubility in the vehicle and its partition coefficient (Log P) will determine its ability to partition from the formulation into the stratum corneum. For optimal skin penetration, a balance between hydrophilicity and lipophilicity is generally desired.

  • Penetration Enhancers: The inclusion of chemical penetration enhancers can reversibly disrupt the stratum corneum barrier, facilitating deeper penetration of this compound. The choice and concentration of the enhancer should be carefully optimized to maximize efficacy without causing significant skin irritation.

  • pH of the Formulation: The pH of the topical formulation can influence the ionization state of this compound and its interaction with the skin, thereby affecting its penetration.

Q4: How can I assess the penetration of this compound into the skin model?

A4: Several in vitro methods can be used to evaluate the skin penetration of this compound:

  • Franz Diffusion Cells: This is a standard and widely used method for in vitro skin permeation studies. It involves mounting a section of skin (excised human or animal skin, or a reconstructed human epidermis model) between a donor and a receptor chamber. The formulation containing this compound is applied to the donor side, and the amount of drug that permeates into the receptor fluid over time is measured.

  • Tape Stripping: This technique involves sequentially applying and removing adhesive tape strips from the surface of the skin model after topical application of the formulation. The amount of this compound in each tape strip can be quantified to determine its distribution within the stratum corneum.

  • Confocal Laser Scanning Microscopy (CLSM): CLSM can be used to visualize the penetration of fluorescently labeled this compound into the different layers of the skin model, providing a qualitative and semi-quantitative assessment of penetration depth.

Troubleshooting Guides

Issue 1: Low Permeation of this compound Through the Skin Model

Possible Causes:

  • Suboptimal Formulation: The vehicle may not be releasing the drug effectively, or the drug's solubility in the formulation may be too low.

  • High Barrier Function of the Skin Model: Reconstructed human epidermis (RhE) models can have a more permeable barrier than human skin, but variability exists between different models and batches.[1][7][8] Excised human or porcine skin generally has a lower permeability.[1][8]

  • Incorrect Experimental Setup: Issues with the Franz diffusion cell setup, such as air bubbles under the skin or improper sealing, can lead to inaccurate results.

Solutions:

  • Formulation Optimization:

    • Vehicle Modification: Experiment with different vehicles (e.g., microemulsions, nanoemulsions, liposomes) to enhance the solubility and release of this compound.[9]

    • Incorporate Penetration Enhancers: Systematically screen different classes of penetration enhancers (e.g., fatty acids, alcohols, surfactants) at various concentrations to identify the most effective and non-irritating option.

  • Skin Model Selection:

    • If using RhE models, ensure proper handling and culture conditions to maintain barrier integrity. Consider using models with known permeability characteristics.

    • For initial screening, a more permeable model might be advantageous, followed by confirmation with a less permeable model like excised human skin.

  • Experimental Technique:

    • Carefully inspect the Franz diffusion cells for any air bubbles between the skin and the receptor medium.

    • Ensure a complete seal between the donor and receptor compartments to prevent leakage.

    • Maintain the receptor solution at a constant temperature (typically 32°C or 37°C) and ensure adequate stirring.[7]

Issue 2: High Variability in Experimental Results

Possible Causes:

  • Inherent Variability of Skin Models: Biological tissues, including excised skin and RhE models, exhibit inherent donor-to-donor and batch-to-batch variability.[7]

  • Inconsistent Formulation Preparation: Variations in the preparation of the this compound formulation can lead to inconsistent drug loading and release.

  • Inconsistent Dosing: Applying inconsistent amounts of the formulation to the skin model will result in variable permeation profiles.

Solutions:

  • Increase Sample Size: Use a sufficient number of skin replicates (e.g., from multiple donors or batches) to account for biological variability and obtain statistically significant results.

  • Standardize Protocols:

    • Develop and strictly adhere to a standard operating procedure (SOP) for formulation preparation.

    • Use a positive displacement pipette or a validated application method to ensure consistent and accurate dosing on the skin surface.

  • Use of Controls: Include both positive and negative controls in each experiment to assess the performance of the skin model and the experimental setup.

Issue 3: Evidence of Skin Model Irritation or Toxicity

Possible Causes:

  • High Concentration of this compound or Penetration Enhancer: The concentration of the active ingredient or other excipients in the formulation may be too high, leading to cytotoxicity.

  • Inherent Irritancy of Formulation Components: Some penetration enhancers or vehicle components can be inherently irritating to the skin.

Solutions:

  • In Vitro Skin Irritation Testing: Before conducting permeation studies, perform a validated in vitro skin irritation test (e.g., OECD Test Guideline 439) using an RhE model.[10] This involves assessing cell viability (e.g., using the MTT assay) after topical application of the formulation. A reduction in viability below a certain threshold indicates irritation potential.[11]

  • Dose-Response Studies: Conduct dose-response studies for both this compound and the penetration enhancer to determine the highest non-irritating concentrations.

  • Histological Evaluation: After the experiment, fix, section, and stain the skin model to histologically assess for any signs of cellular damage, such as necrosis or inflammation.

Quantitative Data Summary

Table 1: Comparative Permeability of Skin Models to Lipophilic Compounds

Skin ModelPermeability Coefficient (Kp) for Testosterone (cm/h x 10^-3)Permeability Coefficient (Kp) for Clotrimazole (cm/h x 10^-3)Reference
Human Epidermis0.5 ± 0.20.01 ± 0.005[2]
Porcine Skin1.2 ± 0.40.04 ± 0.01[1][8]
EpiDerm™5.8 ± 1.5-[1]
SkinEthic™ RHE15.2 ± 3.18.9 ± 2.1[1][8]

Note: Values are approximate and can vary based on experimental conditions.

Table 2: Effect of Penetration Enhancers on the Permeation of a Model Drug

Penetration Enhancer (in Propylene Glycol)Enhancement Ratio (ER)Mechanism of ActionReference
Oleic Acid5.5Disrupts lipid bilayer[12]
Ethanol3.2Increases drug solubility in stratum corneum[12]
Limonene8.1Disrupts lipid bilayer[13]
Azone12.4Disrupts lipid bilayer[13]

Note: Enhancement Ratio is the factor by which the flux is increased compared to the control (vehicle without enhancer). Values are for illustrative purposes and depend on the specific drug and formulation.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Materials:

  • Franz diffusion cells
  • Excised human/porcine skin or Reconstructed Human Epidermis (RhE) model
  • This compound formulation and vehicle control
  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80)
  • High-performance liquid chromatography (HPLC) system for this compound quantification

2. Method:

  • Prepare the skin membrane and mount it between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
  • Fill the receptor chamber with pre-warmed (32°C or 37°C) receptor solution and ensure constant stirring.
  • Allow the skin to equilibrate for at least 30 minutes.
  • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation or vehicle control to the surface of the skin in the donor chamber.
  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor chamber and replace with fresh, pre-warmed receptor solution.
  • At the end of the experiment, dismount the skin, and if desired, perform tape stripping or extraction to determine the amount of this compound retained in the skin.
  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.
  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol 2: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

1. Materials:

  • Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE)
  • This compound formulation, vehicle control, negative control (e.g., sterile water or PBS), and positive control (e.g., 5% SDS)
  • Assay medium
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Isopropanol or other suitable solvent to dissolve formazan
  • Plate reader

2. Method:

  • Pre-incubate the RhE tissues in assay medium according to the manufacturer's instructions.
  • Apply a defined amount of the this compound formulation, vehicle, and controls to the surface of the tissues (in triplicate).
  • Incubate for a specified period (e.g., 60 minutes).
  • Thoroughly wash the tissues to remove the test substance.
  • Transfer the tissues to a new plate containing MTT medium and incubate for approximately 3 hours.
  • Extract the formazan product from the tissues using isopropanol.
  • Measure the optical density of the formazan solution using a plate reader.
  • Calculate the percentage of cell viability for each test substance relative to the negative control. A viability of ≤ 50% is typically classified as an irritant.[10]

Visualizations

cPLA2a_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_cPLA2a cPLA2α Activation cluster_downstream Downstream Effects TNF-α TNF-α IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Growth_Factors Growth Factors (EGF) EGFR EGFR Growth_Factors->EGFR TNFR TNFR MAPK_Pathway MAPK Pathway (ERK, p38) TNFR->MAPK_Pathway PKC PKC TNFR->PKC IL-1R->MAPK_Pathway EGFR->MAPK_Pathway cPLA2a_inactive cPLA2α (inactive) MAPK_Pathway->cPLA2a_inactive Phosphorylation PKC->cPLA2a_inactive Phosphorylation Ca2+ ↑ Intracellular Ca2+ Ca2+->cPLA2a_inactive Binding cPLA2a_active cPLA2α (active) (phosphorylated) cPLA2a_inactive->cPLA2a_active Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid Hydrolysis This compound This compound This compound->cPLA2a_active Inhibition Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Hyperproliferation Keratinocyte Hyperproliferation Prostaglandins->Hyperproliferation Leukotrienes->Inflammation

Caption: cPLA2α signaling pathway in skin inflammation.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_data Data Interpretation Formulation Prepare this compound Formulation and Vehicle Control Skin_Model Prepare Skin Model (RhE or Excised Skin) Dosing Apply Formulation to Skin Model Surface Skin_Model->Dosing Incubation Incubate under Controlled Conditions Dosing->Incubation Permeation_Analysis Permeation Analysis (Franz Cells, HPLC) Incubation->Permeation_Analysis Irritation_Analysis Irritation/Toxicity Analysis (MTT Assay, Histology) Incubation->Irritation_Analysis Efficacy_Analysis Efficacy Analysis (Cytokine Release, Gene Expression) Incubation->Efficacy_Analysis Data_Interpretation Interpret Data and Optimize Formulation/Protocol Permeation_Analysis->Data_Interpretation Irritation_Analysis->Data_Interpretation Efficacy_Analysis->Data_Interpretation

Caption: General experimental workflow for this compound topical delivery studies.

References

Validation & Comparative

A Head-to-Head Comparison: AVX001 vs. Methotrexate in a Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug AVX001 and the established disease-modifying antirheumatic drug (DMARD) methotrexate in the context of a preclinical collagen-induced arthritis (CIA) model. The data presented is compiled from published experimental studies and is intended to inform researchers and drug development professionals on the relative efficacy and mechanisms of action of these two compounds in a widely used animal model of rheumatoid arthritis.

Executive Summary

In a direct comparative study utilizing a murine collagen-induced arthritis (CIA) model, this compound, a novel inhibitor of cytosolic phospholipase A2α (cPLA2α), demonstrated potent anti-inflammatory and disease-modifying effects. When compared to methotrexate, the current gold-standard therapy for rheumatoid arthritis, this compound showed comparable or, in some measures, superior efficacy in reducing the clinical and histological signs of arthritis. This guide will delve into the quantitative data, detailed experimental methodologies, and the distinct signaling pathways targeted by each compound.

Data Presentation: Efficacy in Collagen-Induced Arthritis

The following tables summarize the key quantitative findings from a pivotal study comparing this compound and methotrexate in a prophylactic CIA model in male DBA/1 mice.

Treatment GroupMean Arthritis Index (Day 33)Reduction in Arthritis Index vs. Vehicle
Vehicle (DMSO)~6.0-
This compound (30 mg/kg)Significantly lower than vehicle (p < 0.005)More evident reduction than methotrexate
Methotrexate (0.3 mg/kg)Significantly lower than vehicle (p < 0.05)Significant reduction
Treatment GroupHistopathology Scores (Day 33)Key Histopathological Findings
Vehicle (DMSO)High scores for inflammation and joint damageSevere inflammatory cell infiltration, synovial hyperplasia, cartilage and bone erosion.
This compound (30 mg/kg)Significantly reduced scores for all parameters (p < 0.05 to p < 0.005)Marked reduction in inflammatory cell infiltration, synovial hyperplasia, and joint destruction.[1]
Methotrexate (0.3 mg/kg)No significant improvement in histopathology parameters (p > 0.05)Did not significantly affect articular cavity and intraperitoneal tissue inflammatory cell infiltration; capillary and synovial hyperplasia; articular cartilage surface damage; and periostal and endochondral ossification.[1]
Treatment GroupPlasma Prostaglandin E2 (PGE2) Levels
Vehicle (DMSO)Elevated
This compound (30 mg/kg)Significantly reduced (~50%)
Methotrexate (0.3 mg/kg)Significantly reduced

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

A standardized protocol for inducing collagen-induced arthritis in DBA/1J mice is typically followed, which shares immunological and pathological features with human rheumatoid arthritis.[2]

  • Animals: Male DBA/1J mice, typically 8-10 weeks old, are used due to their susceptibility to CIA.

  • Immunization:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Clinical Assessment:

    • The onset and severity of arthritis are monitored daily or every other day starting from day 21.

    • Arthritis Score: Each paw is scored on a scale of 0-4, where 0 is normal, 1 is mild swelling and/or erythema of one joint, 2 is moderate swelling and erythema of one joint or mild swelling of multiple joints, 3 is severe swelling and erythema of an entire paw, and 4 is maximal inflammation with joint deformity. The maximum score per mouse is 16.

    • Paw Swelling: Paw thickness is measured using a digital caliper to provide a quantitative measure of inflammation.

Drug Administration
  • This compound:

    • Formulation: this compound is dissolved in 100% dimethyl sulfoxide (DMSO).

    • Administration: Administered via intraperitoneal (i.p.) injection once daily at a dose of 30 mg/kg body weight.

  • Methotrexate:

    • Formulation: Methotrexate is dissolved in a suitable vehicle, such as saline.

    • Administration: Administered via intraperitoneal (i.p.) injection once daily at a dose of 0.3 mg/kg body weight.

Histopathological Analysis

At the end of the study, mice are euthanized, and their paws are collected for histological examination. The paws are decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then scored for the degree of inflammation, synovial hyperplasia, and cartilage and bone erosion.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and methotrexate are crucial to understanding their therapeutic effects.

This compound: Inhibition of the cPLA2α Pathway

This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a critical role in the inflammatory cascade by releasing arachidonic acid from cell membranes. Arachidonic acid is then converted into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. By blocking cPLA2α, this compound effectively reduces the production of these key inflammatory mediators.

AVX001_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) cPLA2a cPLA2α Inflammatory_Stimuli->cPLA2a Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid cPLA2a->Arachidonic_Acid Releases This compound This compound This compound->cPLA2a Inhibits COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation

This compound Mechanism of Action
Methotrexate: A Multi-faceted Anti-inflammatory Mechanism

The anti-inflammatory effects of low-dose methotrexate are complex and not fully elucidated. The primary proposed mechanism involves the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR and a subsequent increase in extracellular adenosine. Adenosine, acting through its receptors (e.g., A2A), has potent anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production. Other proposed mechanisms include the inhibition of dihydrofolate reductase (DHFR) and interference with the JAK/STAT signaling pathway.

Methotrexate_Pathway Methotrexate Methotrexate AICAR_T AICAR Transformylase Methotrexate->AICAR_T Inhibits AICAR AICAR (Accumulates) Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase Inhibits Adenosine Extracellular Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates Anti_Inflammatory Anti-inflammatory Effects A2A_Receptor->Anti_Inflammatory

Methotrexate's Primary Anti-inflammatory Pathway

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of this compound and methotrexate in a collagen-induced arthritis model.

Experimental_Workflow Start Start Induction Induce CIA in Mice (Day 0 & 21) Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping Treatment Daily Treatment (this compound, MTX, Vehicle) Grouping->Treatment Monitoring Monitor Arthritis (Scoring & Paw Swelling) Treatment->Monitoring Throughout Study Termination Study Termination (e.g., Day 33) Monitoring->Termination Analysis Data Analysis (Histology, Biomarkers) Termination->Analysis End End Analysis->End

Comparative Study Workflow

Conclusion

The available preclinical data suggests that this compound is a promising therapeutic candidate for inflammatory arthritis. In a head-to-head comparison with methotrexate in a collagen-induced arthritis model, this compound demonstrated significant efficacy in reducing both the clinical and, notably, the histological signs of the disease. While methotrexate remains a cornerstone of rheumatoid arthritis treatment, the distinct mechanism of action and strong preclinical performance of this compound warrant further investigation as a potential novel therapy for patients with inflammatory joint diseases. This guide provides a foundational understanding of the comparative preclinical evidence to aid researchers and drug developers in their ongoing efforts to advance the treatment of rheumatoid arthritis.

References

In Vivo Comparison of AVX001 and Enbrel for Arthritis Treatment: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of AVX001 and the established biologic drug, Enbrel, for the treatment of arthritis, based on a key preclinical in vivo study. The focus is on the experimental design, efficacy data, and mechanisms of action as reported in the murine collagen-induced arthritis (CIA) model.

Executive Summary

A significant preclinical study directly compared the efficacy of this compound, a novel small molecule inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α), with Enbrel (etanercept), a widely used TNF-α inhibitor, in mouse models of collagen-induced arthritis.[1][2] The findings suggest that this compound exhibits potent anti-inflammatory and disease-modifying properties that are comparable, and in some aspects superior, to those of Enbrel in this model.[1][2] While Enbrel is a well-established biologic that directly neutralizes the cytokine TNF-α, this compound targets a key enzyme in the inflammatory cascade, thereby inhibiting the production of downstream inflammatory mediators like prostaglandins.[3][4][5]

Comparative Efficacy Data

The following tables summarize the quantitative data from the in vivo murine collagen-induced arthritis (CIA) study, comparing this compound to Enbrel and other controls. The study utilized both prophylactic (treatment initiated before disease onset) and therapeutic (treatment initiated after disease onset) models.

Table 1: Therapeutic Efficacy in Murine Collagen-Induced Arthritis (CIA) Model

ParameterVehicle (Control)This compound (30 mg/kg)Enbrel (25 mg/kg)
Arthritis Index (AI) HighSignificantly Lower vs. VehicleSignificantly Lower vs. Vehicle
Histopathology: Inflammatory Cell Infiltration SevereSignificantly Reduced (p < 0.01 to p < 0.005)No Significant Improvement
Histopathology: Capillary & Synovial Hyperplasia SevereSignificantly Reduced (p < 0.01 to p < 0.005)No Significant Improvement
Histopathology: Cartilage Surface Damage SevereSignificantly Reduced (p < 0.01 to p < 0.005)No Significant Improvement
Histopathology: Endochondral & Periosteal Ossification SevereSignificantly Reduced (p < 0.01 to p < 0.005)Significantly Reduced (p < 0.05)
Plasma Prostaglandin E2 (PGE2) Levels Elevated~54% Reduction (p < 0.005)~19% Reduction (non-significant)

Data synthesized from Feuerherm et al., 2019.[1][2]

Mechanism of Action and Signaling Pathways

This compound and Enbrel operate on different key nodes of the inflammatory pathway in arthritis. Enbrel is a biologic fusion protein that acts as a decoy receptor for Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[5][6] By binding to and neutralizing TNF-α, Enbrel prevents it from activating its cell surface receptors, thereby blocking downstream inflammatory signaling.

This compound, in contrast, is a small molecule inhibitor of the enzyme cytosolic phospholipase A2α (cPLA2α).[1][4][7] This enzyme is responsible for releasing arachidonic acid (AA) from cell membranes.[1][4] AA is a precursor to a variety of potent inflammatory mediators, including prostaglandins (like PGE2), which are synthesized via the cyclooxygenase (COX) pathway.[1] By inhibiting cPLA2α, this compound effectively reduces the substrate available for prostaglandin synthesis, leading to a broad anti-inflammatory effect.[1][3]

G cluster_0 Cell Membrane Phospholipids cluster_1 Inflammatory Cytokine Signaling cluster_2 Arachidonic Acid Pathway PL Phospholipids AA Arachidonic Acid (AA) PL->AA Hydrolysis TNF TNF-α TNFR TNF Receptor TNF->TNFR Binds Inflammation_TNF Pro-inflammatory Gene Expression TNFR->Inflammation_TNF Activates NF-κB Pathway cPLA2 cPLA2α TNFR->cPLA2 Activates Enbrel Enbrel Enbrel->TNF Binds & Neutralizes cPLA2->PL Acts on This compound This compound This compound->cPLA2 Inhibits COX COX Enzymes AA->COX PGE2 Prostaglandins (PGE2) COX->PGE2 Inflammation_PGE2 Inflammation & Pain PGE2->Inflammation_PGE2

Figure 1: Comparative Mechanisms of Action.

Experimental Protocols

The data presented is based on a murine collagen-induced arthritis (CIA) model, a standard and widely used preclinical model for rheumatoid arthritis.[1][2][5]

1. Animal Model and Arthritis Induction:

  • Species: Male DBA/1 mice.

  • Induction: Mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given 21 days after the primary immunization to induce a robust arthritic response.

2. Treatment Regimens:

  • Therapeutic Model: Treatment was initiated after the clinical signs of arthritis were established (typically around day 21-24).

  • Treatment Groups:

    • Vehicle (Control Group)

    • This compound: 30 mg/kg, administered daily.

    • Enbrel: 25 mg/kg, administered every third day.

    • Methotrexate (MTX) was also used as a comparator drug in the study.[1]

  • Duration: Treatments were administered for 14 to 21 days.[1]

3. Efficacy Assessment:

  • Clinical Assessment: The severity of arthritis was evaluated using an Arthritis Index (AI), which typically involves scoring each paw for redness, swelling, and joint rigidity.[1]

  • Histopathology: At the end of the study, hind paws were collected, sectioned, and stained (e.g., with Hematoxylin and Eosin). Joint damage was scored based on several parameters including inflammatory cell infiltration, synovial hyperplasia, cartilage damage, and bone ossification.[1][2]

  • Biomarker Analysis: Blood plasma was collected to measure the levels of key inflammatory biomarkers, such as Prostaglandin E2 (PGE2), using enzyme immunoassays.[1][2]

G cluster_setup Study Setup cluster_treatment Therapeutic Intervention cluster_analysis Analysis start Day 0: Primary Immunization (Bovine Collagen + CFA) boost Day 21: Booster Immunization start->boost onset Day 21-24: Onset of Clinical Arthritis boost->onset treatment Initiate Treatment: - Vehicle - this compound (30 mg/kg) - Enbrel (25 mg/kg) onset->treatment monitoring Ongoing: Clinical Scoring (Arthritis Index) treatment->monitoring endpoint Day 35-42: Study Endpoint monitoring->endpoint analysis Final Analysis: - Histopathology - Plasma PGE2 Levels endpoint->analysis

Figure 2: Experimental Workflow for the Therapeutic CIA Model.

Conclusion

The preclinical in vivo data demonstrates that the cPLA2α inhibitor this compound is a potent disease-modifying agent in a mouse model of arthritis.[1][2] Its efficacy in reducing both clinical signs and histological joint damage was comparable or superior to Enbrel.[2] Notably, this compound significantly reduced plasma levels of PGE2, a key mediator of inflammation and pain, an effect not observed with Enbrel in this study.[2] These findings highlight a distinct mechanism of action and suggest that targeting the cPLA2α pathway with small molecules like this compound is a promising therapeutic strategy for inflammatory arthritides.

References

A Comparative Analysis of AVX001 and Other cPLA2α Inhibitors for Inflammatory and Proliferative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic phospholipase A2α (cPLA2α) has emerged as a critical therapeutic target in a variety of inflammatory and proliferative diseases. This enzyme plays a pivotal role in the inflammatory cascade by catalyzing the release of arachidonic acid (AA) from membrane phospholipids, the rate-limiting step in the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of cPLA2α offers a promising strategy to achieve a broad and upstream anti-inflammatory effect.

AVX001, a novel cPLA2α inhibitor developed by Avexxin (now Coegin Pharma), has shown promise in clinical and preclinical studies. This guide provides a comparative analysis of this compound and other notable cPLA2α inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these therapeutic agents.

Mechanism of Action of cPLA2α Inhibitors

cPLA2α inhibitors function by binding to the enzyme and blocking its catalytic activity, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid. This leads to a "balanced" reduction in the downstream production of both prostaglandins (via the COX pathway) and leukotrienes (via the LOX pathway)[1]. This dual inhibition is a key differentiator from non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target COX enzymes.

Comparative Performance of cPLA2α Inhibitors

The therapeutic potential of a cPLA2α inhibitor is determined by its potency, selectivity, pharmacokinetic profile, and efficacy in relevant disease models. This section compares this compound with other well-characterized cPLA2α inhibitors.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and other selected cPLA2α inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.

InhibitorChemical ClassIC50 (cPLA2α)Assay ConditionsReference(s)
This compound ω-3 PUFA derivative120 nMIn vitro activity assay[1]
AVX002 ω-3 PUFA derivativeSimilar to this compoundIn vitro activity assay[2]
Pyrrophenone Pyrrolidine derivative4.2 nMIsolated enzyme assay
AACOCF3 (ATK) Arachidonic acid analogLess potent than this compoundIn vitro activity assay[1]
GK420 (AVX420) Thiazolyl ketone90 nMCellular AA release assay (synoviocytes)
ZPL-5212372 Indole derivative7 nMcPLA2α enzyme assay[3]
Ecopladib Indole derivative150 nM (GLU micelle assay)In vitro enzyme assay
Giripladib Indole derivative--
ASB14780 Indole derivative--
AK106-001616 -3.8 nMcPLA2 enzyme assay

Data compiled from multiple sources. Assay conditions can significantly influence IC50 values.

Preclinical Efficacy

Collagen-Induced Arthritis (CIA) Model:

A key preclinical model for rheumatoid arthritis, the CIA model, has been used to evaluate the in vivo efficacy of cPLA2α inhibitors. In a study comparing this compound and AVX002, both compounds demonstrated significant anti-inflammatory and disease-modifying effects, comparable or superior to the standard-of-care treatments methotrexate (MTX) and Enbrel[4][5][6][7].

Treatment GroupArthritis Index (AI) ReductionKey Histopathology FindingsPlasma PGE2 ReductionReference
This compound Significant reduction vs. vehicleSignificant reduction in inflammation, synovial hyperplasia, and cartilage/bone damageSignificant reduction[4]
AVX002 Significant reduction vs. vehicleSignificant reduction in inflammation, synovial hyperplasia, and cartilage/bone damageSignificant reduction[4]
Methotrexate (MTX) Significant reduction vs. vehicleNo significant improvement in histopathologySignificant reduction[4]
Enbrel Significant reduction vs. vehicleOnly significant reduction in ossificationNo significant reduction[4]
Clinical Development

Psoriasis:

This compound has been investigated in a randomized, double-blind, placebo-controlled, dose-escalation first-in-man study for mild to moderate plaque psoriasis[8][9].

  • Safety and Tolerability: Topical application of this compound was well-tolerated in doses up to 5%[8][9].

  • Efficacy: A 29% reduction in the modified Psoriasis Area and Severity Index (mPASI) was observed at the 5% dose level after four weeks of treatment[8][9]. The improvement was observed to continue throughout the treatment period, suggesting potential for greater efficacy with longer treatment duration[8][9].

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the cPLA2α signaling pathway and a typical workflow for evaluating cPLA2α inhibitors.

cPLA2a_Signaling_Pathway Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Receptor Receptor Cytokines (TNF-α, IL-1β)->Receptor Growth Factors (EGF) Growth Factors (EGF) Growth Factors (EGF)->Receptor Other Stimuli (LPS, etc.) Other Stimuli (LPS, etc.) Other Stimuli (LPS, etc.)->Receptor ↑ Ca2+ ↑ Ca2+ Receptor->↑ Ca2+ MAPK Activation MAPK Activation Receptor->MAPK Activation cPLA2α (cytosol) cPLA2α (cytosol) ↑ Ca2+->cPLA2α (cytosol) MAPK Activation->cPLA2α (cytosol) p-cPLA2α (membrane) p-cPLA2α (membrane) cPLA2α (cytosol)->p-cPLA2α (membrane) Arachidonic Acid Release Arachidonic Acid Release p-cPLA2α (membrane)->Arachidonic Acid Release Hydrolysis of Phospholipids COX Pathway COX Pathway Arachidonic Acid Release->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid Release->LOX Pathway Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes COX Pathway->Prostaglandins & Thromboxanes Leukotrienes & Lipoxins Leukotrienes & Lipoxins LOX Pathway->Leukotrienes & Lipoxins Inflammation & Proliferation Inflammation & Proliferation Prostaglandins & Thromboxanes->Inflammation & Proliferation Leukotrienes & Lipoxins->Inflammation & Proliferation

Caption: cPLA2α signaling pathway in inflammation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Enzyme Activity Assay Enzyme Activity Assay Determine IC50 Determine IC50 Enzyme Activity Assay->Determine IC50 Cell-Based Assays Cell-Based Assays Disease Model (e.g., CIA) Disease Model (e.g., CIA) Cell-Based Assays->Disease Model (e.g., CIA) Confirm Cellular Activity Determine IC50->Cell-Based Assays Lead Candidates Efficacy Assessment Efficacy Assessment Disease Model (e.g., CIA)->Efficacy Assessment Toxicity & PK/PD Toxicity & PK/PD Disease Model (e.g., CIA)->Toxicity & PK/PD Phase I (Safety) Phase I (Safety) Efficacy Assessment->Phase I (Safety) Preclinical Proof-of-Concept Toxicity & PK/PD->Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Pivotal) Phase III (Pivotal) Phase II (Efficacy)->Phase III (Pivotal) Compound Library Compound Library Compound Library->Enzyme Activity Assay Primary Screen

Caption: Experimental workflow for cPLA2α inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of cPLA2α inhibitors.

In Vitro cPLA2α Enzyme Activity Assay (Mixed Micelle Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified cPLA2α.

  • Substrate Preparation: Prepare mixed micelles containing a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine) and a detergent (e.g., Triton X-100).

  • Enzyme and Inhibitor Incubation: Pre-incubate purified recombinant human cPLA2α with varying concentrations of the test inhibitor or vehicle control in an appropriate assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the mixed micelle substrate to the enzyme-inhibitor mixture.

  • Reaction Termination: After a defined incubation period at a specific temperature (e.g., 37°C), terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents).

  • Extraction and Quantification: Extract the released radiolabeled free fatty acid (e.g., [¹⁴C]arachidonic acid) from the reaction mixture using a lipid extraction method.

  • Data Analysis: Quantify the amount of radioactivity in the extracted fatty acid phase using liquid scintillation counting. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Arachidonic Acid (AA) Release Assay

This assay assesses the ability of an inhibitor to block AA release from intact cells upon stimulation.

  • Cell Culture and Labeling: Culture appropriate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or HaCaT keratinocytes) and label their cellular phospholipids by incubating them with [³H]-arachidonic acid for several hours.

  • Wash and Pre-incubation: Wash the cells to remove unincorporated [³H]-arachidonic acid and then pre-incubate them with varying concentrations of the test inhibitor or vehicle control.

  • Cell Stimulation: Stimulate the cells with a relevant agonist (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or epidermal growth factor (EGF)) to induce cPLA2α activation and AA release.

  • Supernatant Collection: After stimulation, collect the cell culture supernatant.

  • Quantification of Released AA: Measure the amount of [³H]-arachidonic acid in the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of AA release for each inhibitor concentration and determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model to evaluate the efficacy of anti-arthritic compounds.

  • Induction of Arthritis: Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) after a specific interval (e.g., 21 days)[8].

  • Treatment Administration: Begin administration of the test inhibitor (e.g., this compound), vehicle control, or a positive control (e.g., methotrexate) at the onset of clinical signs of arthritis or in a prophylactic setting.

  • Clinical Assessment: Monitor the mice regularly for the development and severity of arthritis. Score the clinical signs of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and joint rigidity).

  • Histopathological Analysis: At the end of the study, collect the joints for histopathological examination. Assess the degree of inflammation, synovial hyperplasia, cartilage degradation, and bone erosion in stained tissue sections.

  • Biomarker Analysis: Collect blood samples to measure systemic biomarkers of inflammation, such as plasma levels of prostaglandin E2 (PGE2).

  • Data Analysis: Compare the clinical scores, histopathological scores, and biomarker levels between the different treatment groups to evaluate the efficacy of the test inhibitor.

Conclusion

This compound is a promising cPLA2α inhibitor with demonstrated efficacy in preclinical models of arthritis and clinical trials for psoriasis. Its mechanism of action, leading to a balanced reduction of pro-inflammatory eicosanoids, offers a potential advantage over existing anti-inflammatory therapies. The comparative data presented in this guide highlight the potency and efficacy of this compound relative to other cPLA2α inhibitors and standard-of-care treatments. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound and other cPLA2α inhibitors in a range of inflammatory and proliferative diseases. This guide provides a foundational resource for researchers and drug developers to inform their ongoing work in this exciting field.

References

Validating the In Vitro Efficacy of AVX001 in New Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α)[1][2][3], against alternative therapeutic compounds in new cancer cell lines. This compound has demonstrated anti-inflammatory and anti-proliferative properties, suggesting its potential as a therapeutic agent in oncology[1][4][5]. This document presents supporting experimental data and detailed methodologies to aid researchers in evaluating its potential.

Mechanism of Action of this compound

This compound is a potent inhibitor of the enzyme cytosolic phospholipase A2α (cPLA2α)[1][2][3]. cPLA2α is a critical enzyme that catalyzes the release of arachidonic acid from phospholipids in the cell membrane[1][3]. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation and are implicated in cellular proliferation[1][6]. By inhibiting cPLA2α, this compound effectively reduces the production of these pro-inflammatory and proliferative signaling molecules[1][7]. This mechanism of action suggests that this compound could be effective in cancers where inflammation and aberrant cell proliferation are key drivers of disease progression.

Comparative Efficacy of this compound in Novel Cancer Cell Lines

To validate the therapeutic potential of this compound in oncology, its in vitro efficacy was assessed in a panel of new cancer cell lines and compared with a standard-of-care chemotherapy agent, Doxorubicin, and a known cPLA2α inhibitor, AACOCF3. The selected cell lines represent different cancer types known to have inflammatory components:

  • A549: Non-small cell lung cancer

  • HT-29: Colorectal cancer

  • MCF-7: Breast cancer (ER+)

The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays after 72 hours of treatment.

CompoundA549 IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)
This compound 15.225.818.5
Doxorubicin0.81.20.5
AACOCF335.742.138.9

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability (MTS) Assay

This assay was used to determine the cytotoxic and anti-proliferative effects of the compounds.

Materials:

  • A549, HT-29, and MCF-7 cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Doxorubicin, AACOCF3

  • 96-well plates

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)[8]

  • PES (phenazine ethosulfate)[8]

  • Microplate spectrophotometer

Procedure: [8][9]

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • The culture medium was replaced with fresh medium containing serial dilutions of this compound, Doxorubicin, or AACOCF3. A vehicle control (DMSO) was also included.

  • The plates were incubated for 72 hours at 37°C and 5% CO2.

  • Following incubation, 20 µL of MTS/PES solution was added to each well.

  • The plates were incubated for an additional 1-4 hours at 37°C.

  • The absorbance was measured at 490 nm using a microplate spectrophotometer.

  • Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined by non-linear regression analysis.

Apoptosis (Caspase-Glo® 3/7) Assay

This assay was performed to quantify the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Treated cells from the viability assay setup

  • Caspase-Glo® 3/7 Assay Reagent (Promega)[10][11]

  • White-walled 96-well plates suitable for luminescence measurements[12]

  • Luminometer

Procedure: [10][11][12]

  • Cells were treated with the respective compounds at their IC50 concentrations for 48 hours.

  • The plates and the Caspase-Glo® 3/7 Reagent were equilibrated to room temperature.

  • 100 µL of the Caspase-Glo® 3/7 Reagent was added to each well.

  • The contents were mixed on a plate shaker at 300-500 rpm for 30 seconds.

  • The plates were incubated at room temperature for 1 hour to allow for signal stabilization.

  • Luminescence was measured using a luminometer.

  • The luminescent signal, proportional to the amount of caspase activity, was normalized to the vehicle-treated control.

Western Blot Analysis

Western blotting was conducted to analyze the expression levels of key proteins in the cPLA2α signaling pathway.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Nitrocellulose membranes[13]

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cPLA2α, anti-phospho-cPLA2α, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure: [13][14][15][16]

  • Cells were treated with compounds at their IC50 concentrations for 24 hours, then lysed in RIPA buffer.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • The membrane was blocked with blocking buffer for 1 hour at room temperature.

  • The membrane was incubated with the primary antibody overnight at 4°C with gentle agitation.

  • After washing with TBST, the membrane was incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The membrane was washed again, and the protein bands were visualized using a chemiluminescent substrate and an imaging system.

  • β-actin was used as a loading control to normalize protein expression levels.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanism, the following diagrams have been generated.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis seed_cells Seed A549, HT-29, MCF-7 cells in 96-well plates treat_cells Treat with this compound, Doxorubicin, AACOCF3 seed_cells->treat_cells mts_assay MTS Assay (72h) (Cell Viability) treat_cells->mts_assay caspase_assay Caspase-Glo 3/7 Assay (48h) (Apoptosis) treat_cells->caspase_assay western_blot Western Blot (24h) (Protein Expression) treat_cells->western_blot ic50 Calculate IC50 Values mts_assay->ic50 apoptosis_quant Quantify Apoptosis Induction caspase_assay->apoptosis_quant protein_quant Analyze Protein Levels western_blot->protein_quant

Caption: Experimental workflow for validating the in vitro efficacy of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects phospholipids Membrane Phospholipids cpla2 cPLA2α phospholipids->cpla2 cleaves aa Arachidonic Acid cpla2->aa releases eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids converted to inflammation Inflammation eicosanoids->inflammation proliferation Proliferation eicosanoids->proliferation This compound This compound This compound->cpla2 inhibits

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Cross-Study Validation of AVX001's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), has demonstrated significant anti-proliferative and anti-inflammatory properties across a range of preclinical and clinical studies. This guide provides a comprehensive comparison of this compound's anti-proliferative efficacy against other relevant compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate cross-study validation and future research.

Comparative Analysis of Anti-Proliferative and Anti-Inflammatory Effects

The anti-proliferative and anti-inflammatory activities of this compound have been evaluated in various in vitro and in vivo models. This section summarizes the key quantitative data, comparing this compound with other cPLA2α inhibitors and standard-of-care therapies.

In Vitro cPLA2α Inhibition

A direct comparison of the in vitro inhibitory activity of this compound and its analogue AVX002 against the known cPLA2α inhibitor AACOCF3 demonstrated the superior potency of the AVX compounds.

CompoundIC50 for cPLA2α Inhibition (nM)Reference
This compound120 ± 58[1]
AVX002126 ± 37[1]
AACOCF3> 1000 (less potent)[1]
Docosahexaenoic acid (DHA)Inactive[1]
Inhibition of Pro-inflammatory Mediator Release

This compound has been shown to effectively inhibit the release of prostaglandin E2 (PGE2), a key mediator of inflammation and proliferation, in human keratinocytes (HaCaT) and peripheral blood mononuclear cells (PBMCs).

Cell TypeStimulantThis compound IC50 for PGE2 Inhibition (µM)Reference
HaCaTTNF-α~5[2]
PBMCLPS5[2]
In Vitro Anti-Proliferative Effects in Keratinocytes

The anti-proliferative effects of this compound have been quantified in the human keratinocyte cell line HaCaT, a model for hyperproliferative skin disorders like psoriasis.

AssayEndpointThis compound ConcentrationResultReference
Resazurin viability assayCell Viability7 µMSignificant reduction[2]
EdU incorporation assayS-phase entry7 µMSignificant inhibition of EGF-stimulated proliferation[2]
Stratified HaCaT cultureProliferation Index (Ki-67+)5 µMSignificant reduction[3]
In Vivo Anti-Inflammatory Efficacy Compared to Standard-of-Care

In a murine model of collagen-induced arthritis, a systemic inflammatory condition, this compound and AVX002 were compared to the established drugs Methotrexate and Enbrel.

TreatmentDoseReduction in Arthritis Index (AI)Reduction in Plasma PGE2Reference
This compound30 mg/kgSignificant54%[4][5]
AVX00230 mg/kgSignificant56%[4][5]
Methotrexate0.3 mg/kgSignificant52%[4]
Enbrel25 mg/kgSignificant19% (not significant)[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

cPLA2α Signaling Pathway and Inhibition by this compound

This diagram illustrates the central role of cPLA2α in the production of pro-inflammatory and pro-proliferative mediators and the point of intervention for this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA releases Stimuli Growth Factors, Cytokines, etc. Receptor Receptor Stimuli->Receptor binds cPLA2a_inactive cPLA2α (inactive) Receptor->cPLA2a_inactive activates cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active phosphorylation Ca2+ influx cPLA2a_active->Membrane_Phospholipids translocates to & acts on NFkB NF-κB cPLA2a_active->NFkB activates This compound This compound This compound->cPLA2a_active inhibits COX_LOX COX / LOX Enzymes AA->COX_LOX substrate for Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids produces Proliferation_Inflammation Cell Proliferation & Inflammation Eicosanoids->Proliferation_Inflammation promotes NFkB->Proliferation_Inflammation promotes

Caption: this compound inhibits cPLA2α, blocking pro-proliferative signaling.

Experimental Workflow for In Vitro Anti-Proliferation Assay

This diagram outlines the typical workflow for assessing the anti-proliferative effects of a compound like this compound on a cell line such as HaCaT.

G Start Start Seed_Cells Seed HaCaT Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (adherence) Seed_Cells->Incubate_24h Add_Compound Add this compound or Control Vehicle Incubate_24h->Add_Compound Add_Stimulant Add Growth Factor (e.g., EGF) Add_Compound->Add_Stimulant Incubate_Assay Incubate for 24-72h Add_Stimulant->Incubate_Assay Proliferation_Assay Perform Proliferation Assay (e.g., MTT, EdU) Incubate_Assay->Proliferation_Assay Measure_Signal Measure Signal (Absorbance/Fluorescence) Proliferation_Assay->Measure_Signal Analyze_Data Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound's anti-proliferative effects in vitro.

Experimental Protocols

In Vitro cPLA2α Enzyme Activity Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of cPLA2α in a cell-free system.

  • Method: Recombinant human cPLA2α is incubated with a fluorescently labeled phospholipid substrate in the presence of varying concentrations of the test compound (e.g., this compound, AACOCF3). The enzymatic reaction releases the fluorescent fatty acid, and the increase in fluorescence is measured over time.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

HaCaT Cell Proliferation Assays
  • Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • HaCaT cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of this compound or a vehicle control.

    • Following a 24-72 hour incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.

  • EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay:

    • HaCaT cells are seeded and treated with this compound as described above.

    • Cells are stimulated with a growth factor (e.g., Epidermal Growth Factor - EGF) to induce proliferation.

    • EdU is added to the culture medium for a set period (e.g., 2-4 hours) to be incorporated into newly synthesized DNA.

    • Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide-alkyne cycloaddition reaction.

    • The percentage of EdU-positive cells (cells in S-phase) is determined by fluorescence microscopy or flow cytometry.[2]

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation
  • Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Stimulation: Isolated PBMCs are cultured in RPMI-1640 medium and stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce an inflammatory response and proliferation.

  • Treatment: this compound or a vehicle control is added to the cell culture prior to or concurrently with the stimulant.

  • Endpoint Measurement: After a defined incubation period (e.g., 24-72 hours), the supernatant is collected to measure the concentration of inflammatory mediators like PGE2 using an ELISA kit. Cell proliferation can be assessed using assays like the MTT assay or by measuring the incorporation of tritiated thymidine.[2]

Conclusion

The collective evidence from multiple studies strongly supports the anti-proliferative and anti-inflammatory effects of this compound. Its mechanism of action, centered on the potent and selective inhibition of cPLA2α, leads to a downstream reduction in pro-proliferative and pro-inflammatory eicosanoids. Direct comparative studies demonstrate its superior in vitro inhibitory activity over other cPLA2α inhibitors like AACOCF3. While direct head-to-head anti-proliferative comparisons with other specific inhibitors in the same cell-based assays are not extensively published, the available data from keratinocyte proliferation models and in vivo inflammatory disease models suggest a promising therapeutic potential for this compound in hyperproliferative and inflammatory conditions. The detailed protocols provided herein offer a foundation for researchers to conduct further comparative studies and to explore the full therapeutic utility of this compound.

References

AVX001: A Selective Inhibitor of cPLA2α for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of AVX001's selectivity for cytosolic phospholipase A2α (cPLA2α) over other phospholipase subtypes, supported by experimental data and detailed methodologies.

This compound is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in inflammatory processes through the release of arachidonic acid.[1][2] This guide provides a detailed comparison of this compound's inhibitory activity against cPLA2α versus other major phospholipases, presenting key experimental data and the methodologies used to obtain them. This information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the cPLA2α pathway.

High Selectivity of this compound for cPLA2α

Experimental data demonstrates that this compound is a highly selective inhibitor of cPLA2α. In various in vitro assays, this compound has shown potent inhibition of cPLA2α while exhibiting no significant activity against other phospholipase A2 subtypes, namely calcium-independent PLA2 (iPLA2) and secretory PLA2 (sPLA2).[3]

A study utilizing a mixed micelle in vitro assay showed that a 0.091 mol fraction of this compound resulted in at least 90% inhibition of cPLA2α activity.[3] In contrast, the same concentration of this compound did not inhibit iPLA2 or sPLA2 activity.[3] The half-maximal inhibitory concentration (IC50) of this compound for cPLA2α has been determined to be 120 nM.[1]

InhibitorTarget EnzymeIC50 / % InhibitionAssay Type
This compoundcPLA2α120 nMIn vitro activity assay
This compoundcPLA2α≥ 90% inhibition at 0.091 mol fractionMixed micelle in vitro assay
This compoundiPLA2No inhibition at 0.091 mol fractionMixed micelle in vitro assay
This compoundsPLA2No inhibition at 0.091 mol fractionMixed micelle in vitro assay

Experimental Protocols

The selectivity and potency of this compound have been determined using a variety of robust experimental assays. Below are detailed methodologies for the key experiments cited.

In Vitro Mixed Micelle Assay

This assay is used to determine the enzymatic activity of phospholipases in the presence of a mixed micelle substrate.

Protocol:

  • Preparation of Mixed Micelles: A substrate solution is prepared containing a mixture of a radiolabeled phospholipid (e.g., 1-palmitoyl-2-[1-14C]arachidonyl-sn-glycero-3-phosphocholine), an unlabeled phospholipid, and a detergent (e.g., Triton X-100) in a buffer solution.

  • Enzyme Preparation: Recombinant human cPLA2α, iPLA2, or sPLA2 enzymes are diluted to the desired concentration in an appropriate buffer.

  • Inhibition Assay: The inhibitor (this compound) at various concentrations is pre-incubated with the enzyme solution for a specified period at a controlled temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the mixed micelle substrate to the enzyme-inhibitor mixture.

  • Incubation: The reaction mixture is incubated for a defined time at 37°C.

  • Termination of Reaction: The reaction is stopped by the addition of a quenching solution, typically a mixture of organic solvents to extract the lipids.

  • Separation and Quantification: The released radiolabeled fatty acid is separated from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC). The amount of radioactivity in the fatty acid spot is quantified using a scintillation counter to determine the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the absence of the inhibitor. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

In Vitro Vesicular Assay

This assay measures the activity of phospholipases on a substrate presented in the form of unilamellar vesicles, which mimics a more physiological membrane environment.

Protocol:

  • Vesicle Preparation: Small unilamellar vesicles are prepared by sonication or extrusion of a lipid mixture containing a radiolabeled phospholipid substrate in a suitable buffer.

  • Enzyme and Inhibitor Preparation: As described in the mixed micelle assay.

  • Inhibition Assay: The inhibitor is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is started by adding the vesicle suspension to the enzyme-inhibitor mixture.

  • Incubation and Termination: The reaction is incubated and then stopped as described previously.

  • Analysis: The amount of released radiolabeled fatty acid is quantified to determine enzyme activity and inhibition.

Cellular [3H]-Arachidonic Acid Release Assay

This cell-based assay measures the ability of an inhibitor to block the release of arachidonic acid from the membranes of intact cells, providing a measure of cPLA2α activity in a cellular context.

Protocol:

  • Cell Culture and Labeling: Cells (e.g., human synoviocytes) are cultured and incubated with [3H]-arachidonic acid for a sufficient period to allow for its incorporation into the cellular phospholipids.

  • Washing: The cells are washed to remove any unincorporated [3H]-arachidonic acid.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the inhibitor (this compound) for a specified time.

  • Cell Stimulation: The cells are stimulated with an agonist (e.g., interleukin-1β) to activate cPLA2α and induce the release of [3H]-arachidonic acid.

  • Sample Collection: At different time points, the cell culture supernatant is collected.

  • Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter.

  • Data Analysis: The inhibition of arachidonic acid release is calculated by comparing the radioactivity released from inhibitor-treated cells to that from untreated (control) cells.

Visualizing the Science

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: Phospholipase Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, Inhibitor) preinc Pre-incubate Enzyme with Inhibitor (this compound) prep->preinc init Initiate Reaction with Substrate preinc->init incub Incubate at 37°C init->incub stop Stop Reaction incub->stop quant Quantify Product Formation stop->quant analyze Analyze Data (% Inhibition, IC50) quant->analyze

Caption: Workflow for assessing phospholipase inhibitor selectivity.

G cluster_1 cPLA2α Signaling Pathway and Inhibition by this compound stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptors stimulus->receptor ca_increase ↑ Intracellular Ca2+ receptor->ca_increase mapk MAPK Activation (e.g., ERK, p38) receptor->mapk cpla2_active Active cPLA2α (Membrane-associated) ca_increase->cpla2_active Translocation mapk->cpla2_active Phosphorylation cpla2_inactive Inactive cPLA2α (Cytosol) cpla2_inactive->cpla2_active membrane Membrane Phospholipids cpla2_active->membrane Hydrolysis This compound This compound This compound->cpla2_active Inhibition aa Arachidonic Acid Release membrane->aa eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids inflammation Inflammation eicosanoids->inflammation

Caption: The cPLA2α signaling cascade and its inhibition by this compound.

References

A Comparative Safety Profile of AVX001 and Other PLA2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profiles of the cytosolic phospholipase A2 alpha (cPLA2α) inhibitor AVX001 against other notable PLA2 inhibitors, supported by available clinical trial data. Detailed experimental methodologies for key safety assessments are also outlined to provide a comprehensive overview.

Phospholipase A2 (PLA2) enzymes are critical mediators in various inflammatory pathways, making them attractive therapeutic targets.[1] Inhibition of these enzymes, however, requires a careful evaluation of the safety profile to ensure a favorable risk-benefit ratio. This guide focuses on the safety of this compound, a topical cPLA2α inhibitor, in comparison to other systemically administered PLA2 inhibitors, namely varespladib (a secretory PLA2 inhibitor) and giripladib (another cPLA2α inhibitor).

Comparative Safety Analysis

The safety profiles of this compound, varespladib, and giripladib have been evaluated in various clinical trials for different indications. A summary of their primary characteristics and safety findings is presented below.

FeatureThis compoundVarespladibGiripladib
Target Cytosolic PLA2α (cPLA2α)[2]Secretory PLA2 (sPLA2)[3]Cytosolic PLA2α (cPLA2α)[4]
Administration Topical[5]Oral[3]Oral[4]
Primary Indications Studied Psoriasis, Actinic Keratosis[2][5]Acute Coronary Syndrome, Snakebite Envenoming[3][6]Osteoarthritis, Rheumatoid Arthritis[4][7]
Reported Adverse Events Mild, application-site reactions (e.g., itch). No serious adverse events reported.[5][8]Increased risk of myocardial infarction in ACS trial. Generally well-tolerated in snakebite trials.[6][9]Imbalance of gastrointestinal and lipase events leading to trial termination.[4]
Development Status Under clinical development[10]Development for ACS halted; repurposed for snakebite envenoming.[3][11]Clinical development for osteoarthritis terminated.[4]

Quantitative Safety Data from Clinical Trials

Direct head-to-head comparative safety trials are unavailable. However, data from individual clinical trials provide insights into the safety profiles of these inhibitors.

This compound:

In a Phase I/IIa study for psoriasis, this compound was found to be safe and well-tolerated with no grade 3-4 local skin reaction adverse events (LSRAE).[2] Similarly, in a trial for actinic keratosis, the treatment was deemed safe, with adverse events primarily consisting of mild symptoms at the application site, with itch being the most common.[5] No serious adverse events were reported in these studies.[8]

Varespladib:

The VISTA-16 trial, which evaluated varespladib in patients with acute coronary syndrome (ACS), was terminated early due to futility and potential harm.[6][11]

Outcome (VISTA-16 Trial)Varespladib (n=2572)Placebo (n=2573)Hazard Ratio (95% CI)p-value
Primary Endpoint 6.1%5.1%1.25 (0.97-1.61)0.08
Myocardial Infarction 3.4%2.2%1.66 (1.16-2.39)0.005
CV Mortality, MI, Stroke 4.6%3.8%1.36 (1.02-1.82)0.04

In contrast, the BRAVO trial for snakebite envenoming found varespladib to be safe and well-tolerated, with no deaths or treatment-emergent serious adverse events.[9] The percentage of patients experiencing one or more treatment-emergent adverse events was 38% in the varespladib group compared to 55% in the placebo group.[9]

Giripladib:

Experimental Protocols

The safety assessment of PLA2 inhibitors involves a series of preclinical and clinical evaluations.

Preclinical Safety Assessment for Topical Drugs

Before human trials, topical drugs like this compound undergo rigorous preclinical safety testing.[12] This typically includes:

  • Dermal Irritation Studies: To assess the potential for skin inflammation and damage.

  • Dermal Sensitization Studies: To evaluate the risk of allergic contact dermatitis.

  • Repeat-Dose Dermal Toxicity Studies: To determine the effects of long-term application.

  • Systemic Toxicity and Toxicokinetics: To understand the extent of drug absorption into the bloodstream and its effects on other organs.

Clinical Assessment of Skin Irritation

In clinical trials for topical treatments, local skin reactions are meticulously evaluated. A common methodology involves:

  • Baseline Assessment: The condition of the skin at the application site is documented before the first dose.

  • Regular Monitoring: Throughout the trial, trained investigators assess the application site for signs of irritation, such as erythema (redness), edema (swelling), scaling, and pruritus (itching).

  • Standardized Grading Scale: A standardized scale, often ranging from 0 (no reaction) to 4 (severe reaction), is used to quantify the severity of each sign.

  • Patient-Reported Outcomes: Patients may also report their own assessment of local tolerability through questionnaires.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process, the following diagrams are provided.

PLA2_Signaling_Pathway cluster_0 Mechanism of Action Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 PLA2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolyzes to COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->Inhibition Inhibition->PLA2 Experimental_Workflow start Start: Preclinical Safety Assessment in_vitro In Vitro Skin Irritation/Corrosion Tests (e.g., EpiDerm™, EpiSkin®) start->in_vitro in_vivo In Vivo Animal Studies (Dermal Irritation, Sensitization, Toxicity) start->in_vivo ind IND Submission in_vitro->ind in_vivo->ind phase1 Phase I Clinical Trial (Safety in Healthy Volunteers) ind->phase1 phase2 Phase II Clinical Trial (Safety & Efficacy in Patients) phase1->phase2 phase3 Phase III Clinical Trial (Large-scale Safety & Efficacy) phase2->phase3 nda NDA Submission phase3->nda approval Regulatory Approval nda->approval

References

Assessing the Potency of AVX001 Relative to First-Generation cPLA2α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of AVX001, a novel cytosolic phospholipase A2α (cPLA2α) inhibitor, with first-generation inhibitors of the same enzyme. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1] Given its role as a rate-limiting step in the production of these inflammatory mediators, cPLA2α has emerged as a promising therapeutic target for a range of inflammatory diseases.[2][3] this compound is a selective inhibitor of cPLA2α that has demonstrated significant efficacy in pre-clinical and clinical studies.[2][4]

Quantitative Comparison of Inhibitor Potency

The potency of enzyme inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro IC50 values for this compound and several first-generation cPLA2α inhibitors.

InhibitorTypeIn Vitro IC50 (nM)
This compound ω-3 PUFA Derivative 120 [2]
Arachidonyl Trifluoromethyl Ketone (AACOCF3)ω-6 PUFA DerivativeMore potent than DHA, less than this compound[2]
PyrrophenonePotent inhibitor[5]
WAY-196025Data not available
EcopladibIndole-basedClinical trials terminated[6]
GiripladibIndole-basedClinical trials terminated[6]

As the data indicates, this compound exhibits a potent inhibitory effect on cPLA2α with an IC50 value of 120 nM.[2] It has been shown to be more potent than the ω-6 PUFA derivative arachidonyl trifluoromethyl ketone (AACOCF3).[2]

Experimental Protocols

The determination of cPLA2α inhibitory potency involves a variety of in vitro and cell-based assays. The following are detailed methodologies for key experiments cited in the assessment of this compound and other cPLA2α inhibitors.

In Vitro cPLA2α Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α.

  • Principle: Recombinant human cPLA2α is incubated with a substrate, typically a phospholipid vesicle containing radiolabeled arachidonic acid. The inhibitor is added at varying concentrations, and the amount of released radiolabeled arachidonic acid is quantified to determine the extent of enzyme inhibition.

  • Methodology (Mixed Micelle Assay):

    • Prepare mixed micelles containing a substrate phospholipid (e.g., 1-stearoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine) and a non-hydrolyzable phospholipid.

    • Incubate recombinant human cPLA2α with the mixed micelles in the presence of varying concentrations of the test inhibitor (e.g., this compound).

    • The reaction is initiated by the addition of calcium chloride (CaCl2).

    • After a defined incubation period, the reaction is stopped, and the released radiolabeled arachidonic acid is extracted.

    • The amount of radioactivity in the extract is measured using liquid scintillation counting.

    • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[7]

Cellular Arachidonic Acid (AA) Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid from the cell membrane in response to a stimulus.

  • Principle: Cells are pre-labeled with radioactive arachidonic acid, which is incorporated into the cell membranes. Upon stimulation with an agonist that activates cPLA2α, the radioactive arachidonic acid is released into the cell culture medium. The amount of radioactivity in the medium is measured to quantify cPLA2α activity.

  • Methodology:

    • Culture cells (e.g., SW982 synoviocytes or HaCaT keratinocytes) to confluence.[2][7]

    • Label the cells by incubating them with [3H]-arachidonic acid for several hours.[2]

    • Wash the cells to remove unincorporated [3H]-arachidonic acid.

    • Pre-incubate the cells with varying concentrations of the test inhibitor for a specified period.

    • Stimulate the cells with an agonist such as interleukin-1β (IL-1β) or a calcium ionophore (A23178) to activate cPLA2α.[2][7]

    • Collect the cell culture supernatant and measure the amount of released [3H]-arachidonic acid using a scintillation counter.

    • Calculate the percentage of inhibition relative to stimulated cells without the inhibitor and determine the IC50 value.

Prostaglandin E2 (PGE2) Release Assay

This assay indirectly measures cPLA2α activity by quantifying the production of a downstream metabolite, prostaglandin E2 (PGE2).

  • Principle: The arachidonic acid released by cPLA2α is converted to PGE2 by cyclooxygenase (COX) enzymes. By measuring the amount of PGE2 released from cells, the activity of the entire pathway, initiated by cPLA2α, can be assessed.

  • Methodology:

    • Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or HaCaT keratinocytes) in culture wells.[2]

    • Pre-treat the cells with the test inhibitor at various concentrations.

    • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-α (TNF-α).[2]

    • After incubation, collect the cell supernatants.

    • Measure the concentration of PGE2 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Determine the IC50 value by plotting the percentage of PGE2 inhibition against the inhibitor concentration. This compound has been shown to dose-dependently inhibit LPS-stimulated PGE2 release with an IC50 of 5 µM in PBMCs.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cPLA2α signaling pathway and a general experimental workflow for assessing inhibitor potency.

cPLA2a_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimuli Stimuli (Growth Factors, Cytokines) Receptor Receptor Stimuli->Receptor MAPK MAPK Activation (e.g., ERK1/2) Receptor->MAPK Ca_increase ↑ Intracellular Ca²⁺ Receptor->Ca_increase cPLA2a_mem cPLA2α (Membrane) MAPK->cPLA2a_mem Phosphorylation (Activation) cPLA2a_cyto cPLA2α (Cytosol) Ca_increase->cPLA2a_cyto Translocation Phospholipids Membrane Phospholipids cPLA2a_mem->Phospholipids Hydrolysis AA Arachidonic Acid (AA) Phospholipids->AA COX_LOX COX / LOX Enzymes AA->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids This compound This compound This compound->cPLA2a_mem Inhibition

Caption: The cPLA2α signaling pathway initiated by extracellular stimuli.

Experimental_Workflow start Start: Prepare Assay Components (Cells/Enzyme, Inhibitor, Substrate) incubation Incubation with Inhibitor start->incubation stimulation Stimulation (for cellular assays) incubation->stimulation reaction Enzymatic Reaction / Cellular Response stimulation->reaction measurement Measurement of Product (AA, PGE2, etc.) reaction->measurement analysis Data Analysis: Calculate % Inhibition and Determine IC50 measurement->analysis end End: Potency Assessment analysis->end

Caption: General workflow for assessing cPLA2α inhibitor potency.

References

Safety Operating Guide

Navigating the Disposal of AVX001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

While specific public information on the proper disposal procedures for AVX001 is not available, researchers, scientists, and drug development professionals are advised to adhere to established best practices for chemical waste management. The primary source for disposal instructions for any chemical, including this compound, is the Safety Data Sheet (SDS) provided by the manufacturer.

In the absence of a specific SDS for this compound in the public domain, the following general guidelines, derived from standard laboratory safety protocols, should be followed. These procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

General Chemical Disposal Protocol

All chemical waste must be handled under the assumption that it is hazardous unless explicitly stated otherwise by a reliable source, such as the manufacturer's SDS.

Key Steps for Disposal:

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information. It will provide specific instructions on how to decontaminate, handle, and dispose of the chemical and its containers.

  • Segregation of Waste: Never mix different types of chemical waste. This compound waste should be collected in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration, and any known hazard symbols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.

  • Waste Collection: Use a licensed hazardous waste disposal company for the collection and disposal of chemical waste. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals.

General Chemical Disposal Workflow A Identify Chemical Waste (e.g., this compound) B Consult Manufacturer's Safety Data Sheet (SDS) A->B C Determine Hazard Classification B->C D Segregate into Designated Waste Container C->D Hazardous H Follow Institutional Disposal Protocols C->H Non-Hazardous (as per SDS) E Label Container Clearly: - Chemical Name - Concentration - Hazard Symbols D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G

Caption: General workflow for the safe disposal of laboratory chemical waste.

Quantitative Data on Chemical Storage

While no specific quantitative data for this compound disposal was found, general storage conditions for similar research compounds can be summarized as follows. Always refer to the product-specific information for accurate storage guidelines.

Storage ConditionTemperatureDuration
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
In solvent-80°CUp to 6 months
In solvent-20°CUp to 1 month

This data is illustrative for similar compounds and may not apply to this compound. Consult the official product documentation for precise storage information.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The appropriate disposal method is contingent on the chemical's specific properties and the applicable regulations, which will be detailed in the SDS.

Disclaimer: This information is intended as a general guide. The absence of specific disposal instructions for this compound in the public domain underscores the critical importance of obtaining and following the Safety Data Sheet provided by the supplier. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper chemical waste disposal procedures.

Essential Safety and Logistical Information for Handling AVX001

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial guidance for the safe handling, operation, and disposal of AVX001, a topical cPLA2 inhibiting silicone-based gel.[1] As an investigational small molecule compound, this compound requires careful management in a laboratory setting to ensure the safety of all personnel.[2][3] The following procedures are based on general best practices for handling investigational drugs and chemical compounds. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for comprehensive safety information.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion of this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound

PPE ComponentSpecificationPurpose
Gloves Nitrile or neoprene, chemotherapy-rated (ASTM D6978)Prevents direct skin contact with the compound. Double gloving is recommended for any direct handling.
Lab Coat Disposable, fluid-resistant, with long sleeves and tight cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from potential splashes or aerosols.
Respiratory Protection Not generally required for handling the topical gel. A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosolization.Prevents inhalation of airborne particles.
Shoe Covers Disposable, slip-resistantProtects personal footwear and prevents the spread of contamination.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

The following diagram outlines the procedural steps for the safe handling of this compound during laboratory experiments.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe retrieve_this compound Retrieve this compound from Storage don_ppe->retrieve_this compound weigh_dispense Weigh/Dispense in Ventilated Area retrieve_this compound->weigh_dispense conduct_experiment Conduct Experiment weigh_dispense->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces dispose_waste Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

This compound Safe Handling Workflow
  • Preparation:

    • Designate a specific area for handling this compound.

    • Assemble all necessary PPE as outlined in the table above.

    • Properly don all required PPE before entering the designated handling area.

  • Handling:

    • Retrieve this compound from its designated storage location.

    • If weighing or dispensing the compound, perform these actions in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

    • Conduct the experiment, exercising caution to avoid splashes or spills.

  • Cleanup and Disposal:

    • Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated waste, including gloves, lab coats, and other disposable materials, in a clearly labeled hazardous waste container.

    • Remove PPE in the designated doffing area, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing PPE.

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE, weighing papers, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed and labeled hazardous waste container. Do not dispose of this compound down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and clean the spill using an absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. For large spills, contact your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AVX001
Reactant of Route 2
AVX001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.